Methyl-b-cyclodextrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUYRAONFXZSI-SBHWVFSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OC)CO)CO)CO)CO)CO)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methyl-β-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Methyl-β-cyclodextrin (MβCD)
Methyl-β-cyclodextrin (MβCD) is a chemically modified cyclic oligosaccharide, a derivative of β-cyclodextrin. It is composed of seven α-(1,4) linked glucopyranose units, forming a truncated cone or doughnut-shaped structure.[1][2] This unique conformation creates a molecule with a hydrophilic exterior, rendering it highly water-soluble, and a lipophilic (hydrophobic) internal cavity.[1][2] The methylation of the hydroxyl groups on the glucose units enhances its aqueous solubility and stability compared to its parent compound, β-cyclodextrin.[3]
The key to MβCD's utility in biological research and pharmaceutical applications lies in its ability to form inclusion complexes.[3] The hydrophobic interior cavity has a high affinity for lipophilic molecules of appropriate size, such as cholesterol, effectively sequestering them from their environment.[1][2] This property makes MβCD an invaluable tool for acutely and efficiently depleting cholesterol from cellular membranes, thereby enabling the study of cholesterol-dependent cellular processes.[4][5]
Core Mechanism of Action: Cholesterol Extraction
The primary mechanism of action of MβCD is the extraction of cholesterol from cellular membranes. This process is driven by the partitioning of cholesterol between the plasma membrane and the MβCD molecule in the aqueous phase.
Molecular Interaction and Sequestration
MβCD does not actively "pull" cholesterol from the membrane. Instead, it acts as a high-affinity sink in the extracellular medium. Cholesterol molecules are in a constant, dynamic equilibrium, transiently leaving the membrane and entering the aqueous phase. MβCD in the medium efficiently captures these transiently exposed cholesterol molecules within its hydrophobic cavity.[6] This sequestration prevents the cholesterol from re-inserting into the membrane, thus shifting the equilibrium towards net efflux from the cell.[6] The process is biphasic, with an initial rapid phase of extraction followed by a slower phase that approaches a maximum level of depletion for a given MβCD concentration.[4]
The extraction efficiency is dependent on several factors, including MβCD concentration, incubation time, temperature, and the specific cell type being studied.[7] MβCD is considered the most efficient of the β-cyclodextrin derivatives for cholesterol removal.[7]
Impact on Cell Membranes and Lipid Rafts
Cholesterol is not uniformly distributed within the plasma membrane. It is a critical organizing component of specialized microdomains known as lipid rafts.[5][8] These are dynamic, liquid-ordered domains enriched in cholesterol, sphingolipids, and specific proteins.[9][10]
By depleting cholesterol, MβCD disrupts the structural integrity of these lipid rafts.[6][10][11] This has profound consequences:
-
Increased Membrane Fluidity: Cholesterol generally decreases the fluidity of the phospholipid bilayer. Its removal by MβCD can lead to an increase in overall membrane fluidity.[10][11]
-
Disorganization of Rafts: The extraction of cholesterol leads to the disorganization and coalescence of lipid raft components.[10][11] This can cause the dissociation of raft-associated proteins or their redistribution into non-raft regions of the membrane.[12]
-
Altered Membrane Permeability: Since cholesterol helps maintain the permeability barrier of the membrane, significant depletion can compromise membrane integrity.[4][5] High concentrations of MβCD (>10 mM) or prolonged exposure can lead to cell death.[7]
-
Changes in Membrane Tension: Cholesterol depletion has been shown to increase cell membrane tension.[13]
It is crucial to note that MβCD is not specific to any single pool of cholesterol and can extract it from both raft and non-raft domains of the plasma membrane, as well as from intracellular membranes.[4][7]
Downstream Cellular Effects & Signaling Pathways
Lipid rafts function as critical signaling platforms by concentrating or excluding key signaling molecules.[9][11] The disruption of these platforms by MβCD-mediated cholesterol depletion can therefore modulate a wide array of cellular signaling pathways.
T-Cell Receptor (TCR) Signaling
A well-studied example is the T-cell activation cascade. In T lymphocytes, essential signaling proteins like the kinase Lck and the adapter protein LAT are localized to lipid rafts.[9]
-
Before MβCD: Upon T-cell receptor (TCR) engagement, these molecules are brought into proximity within the raft, initiating a phosphorylation cascade that leads to T-cell activation.
-
After MβCD: Cholesterol depletion disrupts the rafts, affecting the recruitment and activation of molecules like Lck and LAT.[10][11] This can transiently induce tyrosine phosphorylation of multiple proteins, including ZAP-70 and LAT, and activate the Ras-ERK pathway.[9]
Other Affected Processes
Beyond TCR signaling, cholesterol depletion impacts numerous other cellular functions:
-
Endocytosis: MβCD treatment strongly inhibits clathrin-dependent endocytosis of molecules like transferrin and EGF.[14]
-
GPCR Signaling: The activity of G-protein coupled receptors, such as the Adenosine A2a Receptor, can be diminished following cholesterol depletion, leading to reduced downstream signaling (e.g., lower cAMP production).[15]
-
Virus Entry: The entry of certain viruses that rely on cholesterol-rich domains for cellular entry can be inhibited by MβCD.[6]
-
Adipokine Secretion: In adipocytes, cholesterol depletion can acutely increase the secretion of adiponectin.[16]
Quantitative Data Summary
The effects of MβCD are highly dependent on concentration and cell type. The following tables summarize typical quantitative data reported in the literature.
Table 1: Concentration-Dependent Cholesterol Depletion
| Cell Type | MβCD Concentration | Incubation Time | Cholesterol Depletion (%) | Reference |
|---|---|---|---|---|
| Jurkat T cells | 2.5 mM | 15 min | ~40% | [4] |
| Jurkat T cells | 5.0 mM | 15 min | ~55% | [4] |
| Jurkat T cells | 10.0 mM | 15 min | ~65% | [4] |
| HeLa cells | 10.0 mM | - | ~90% | [6] |
| HEK293 cells | 5.0 mM | 30 min | ~58% | [15] |
| 3T3-L1 adipocytes | 4.0 mM | 60 min | ~50% |[16] |
Table 2: Effects on Cellular Processes
| Process Affected | Cell Type | MβCD Concentration | Observation | Reference |
|---|---|---|---|---|
| Transferrin Endocytosis | HEp-2 | 10 mM | >50% inhibition | [14] |
| Membrane Fluidity (Lipid Rafts) | T-cells (Elderly) | 0.5 - 10 mM | Increased fluidity | [11] |
| Membrane Tension | HeLa cells | 1 mM | Increased membrane tension | [13] |
| A2aR Signaling (cAMP) | HEK293 | 5 mM | Diminished downstream signaling |[15] |
Detailed Experimental Protocols
Protocol: Acute Cholesterol Depletion of Cultured Cells
This protocol provides a general framework for depleting cholesterol from either suspension or adherent cells using MβCD.
Materials:
-
Methyl-β-cyclodextrin (MβCD) powder
-
Serum-free cell culture medium (e.g., RPMI, DMEM)
-
25 mM HEPES buffer
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., Jurkat T cells, HeLa)
-
Centrifuge and tubes
-
37°C incubator
Procedure:
-
Cell Preparation:
-
For suspension cells (e.g., Jurkat), grow to a density not exceeding 80% confluency.[4]
-
For adherent cells, grow to ~80% confluency.[4]
-
Harvest the cells and count them. Transfer the desired number to a centrifuge tube.
-
Wash the cells twice with serum-free medium to remove any serum components that may interfere with MβCD.[4]
-
Resuspend the cells in serum-free medium at a working concentration (e.g., 20 x 10⁶ cells/mL for a final treatment concentration of 10 x 10⁶ cells/mL).[4]
-
-
Preparation of MβCD Solution:
-
Always prepare MβCD solutions fresh.[4]
-
Dissolve the desired amount of MβCD powder in serum-free medium supplemented with 25 mM HEPES. For example, to make a 10 mM working solution, dissolve the appropriate mass in your medium. Vortex to ensure it is fully dissolved.
-
-
Cholesterol Depletion Treatment:
-
Mix the cell suspension with the MβCD solution at a 1:1 ratio to achieve the final desired MβCD concentration and cell density.[4] (e.g., mix 1 mL of 20 x 10⁶ cells/mL with 1 mL of 10 mM MβCD for a final concentration of 5 mM MβCD and 10 x 10⁶ cells/mL).
-
Incubate the mixture at 37°C for a specified time, typically 15-30 minutes.[4]
-
During incubation, gently agitate the tubes intermittently to keep suspension cells from settling.[4]
-
-
Post-Treatment:
-
Immediately after incubation, proceed with downstream analysis.[4] This may involve pelleting the cells by centrifugation, washing with PBS, and then lysing for biochemical analysis or preparing for microscopy.
-
Crucial Control: To confirm that observed effects are due to cholesterol depletion and not an artifact of MβCD itself, a "cholesterol-replete" or "cholesterol-matched" control should be used. This involves treating cells with MβCD that has been pre-complexed with cholesterol.[6][7]
-
References
- 1. alfachemic.com [alfachemic.com]
- 2. 甲基-β-环糊精 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Cholesterol Depletion Using Methyl-β-cyclodextrin [diva-portal.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 9. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methyl-β-cyclodextrin: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Methyl-β-cyclodextrin (MβCD) for research purposes. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize MβCD in their studies. This guide covers the core physicochemical properties of MβCD, its primary mechanism of action through cholesterol depletion, and its subsequent impact on cellular signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate practical application and understanding.
Structure and Physicochemical Properties of Methyl-β-cyclodextrin
Methyl-β-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The methylation of the hydroxyl groups on the exterior of the cyclodextrin (B1172386) cone enhances its aqueous solubility and stability compared to its parent molecule. The defining structural feature of MβCD is its toroidal shape, which creates a hydrophobic inner cavity and a hydrophilic exterior. This unique structure allows MβCD to encapsulate nonpolar molecules, such as cholesterol, within its cavity, effectively sequestering them from the cellular environment.
The key physicochemical properties of MβCD are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₉₄O₃₅ | [1] |
| Average Molecular Weight | ~1303.3 g/mol | [1][2] |
| Solubility in Water (25°C) | 800 g/L | [3] |
| Other Solubilities | Soluble in methanol, ethanol, acetone, pyridine, DMSO, and DMF | [3] |
| Physical State | White powder | [4] |
| Odor | Characteristic | [4] |
Mechanism of Action: Cholesterol Depletion and Lipid Raft Disruption
The primary and most widely studied application of MβCD in a research context is its ability to selectively extract cholesterol from cellular membranes.[5][6] This property makes it an invaluable tool for studying the roles of cholesterol and cholesterol-rich membrane microdomains, known as lipid rafts, in various cellular processes.
Lipid rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that are involved in a multitude of cellular functions, including signal transduction, protein trafficking, and virus entry.[7] By sequestering cholesterol, MβCD disrupts the integrity of these lipid rafts, leading to the dissociation of raft-associated proteins and the modulation of downstream signaling pathways.[7][8]
The process of cholesterol depletion is dependent on the concentration of MβCD, the incubation time, and the cell type.[9] High concentrations of MβCD (5–10 mM) for prolonged periods (>2 hours) can remove up to 80–90% of total cellular cholesterol.[9] However, such extensive depletion can lead to cytotoxicity, making it crucial to optimize experimental conditions to achieve the desired level of cholesterol removal without compromising cell viability.[10]
Visualizing the Impact of MβCD on the Cell Membrane
The following diagram illustrates the mechanism by which MβCD extracts cholesterol from the plasma membrane, leading to the disruption of lipid rafts.
Impact on Cellular Signaling Pathways
The disruption of lipid rafts by MβCD has profound effects on a variety of cellular signaling pathways that are dependent on the spatial organization of receptors and signaling molecules within the membrane.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several studies have shown that MβCD-mediated cholesterol depletion can modulate NF-κB signaling.[11] The disruption of lipid rafts can affect the localization and activity of upstream signaling components, such as Toll-like receptors (TLRs) and their associated adaptors, which can in turn influence the activation of the IκB kinase (IKK) complex and the subsequent translocation of NF-κB to the nucleus.[12]
The following diagram illustrates the points at which MβCD can influence the NF-κB signaling cascade.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production. The TGF-β receptors and their downstream signaling molecules, the Smad proteins, can be localized to lipid rafts. Consequently, MβCD treatment can alter the efficiency of TGF-β signaling.[13] Cholesterol depletion has been shown to enhance TGF-β-induced Smad phosphorylation and subsequent nuclear translocation, potentially by altering receptor clustering and internalization.[13][14]
The diagram below outlines the influence of MβCD-induced cholesterol depletion on the TGF-β/Smad signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving MβCD. It is crucial to optimize these protocols for specific cell types and experimental goals.
Protocol for Acute Cholesterol Depletion in Cultured Cells
This protocol describes a general procedure for the acute removal of cholesterol from cultured cells using MβCD.
Materials:
-
Methyl-β-cyclodextrin (MβCD) powder
-
Serum-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (adherent or in suspension)
-
Trypan blue solution (for viability assessment)
-
Cholesterol quantification kit
Procedure:
-
Preparation of MβCD Stock Solution:
-
Dissolve MβCD powder in serum-free medium to the desired stock concentration (e.g., 50 mM).
-
Sterile-filter the solution through a 0.22 µm filter.
-
The stock solution can be stored at 4°C for several weeks.
-
-
Cell Preparation:
-
Adherent cells: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Suspension cells: Grow cells to the desired density in suspension culture.
-
-
Cholesterol Depletion:
-
Wash the cells twice with pre-warmed, serum-free medium to remove any residual serum components.
-
Prepare working concentrations of MβCD by diluting the stock solution in serum-free medium. Typical working concentrations range from 1 mM to 10 mM.
-
Incubate the cells with the MβCD solution at 37°C for a specified duration (typically 30-60 minutes). The optimal incubation time should be determined empirically.[15]
-
For control experiments, incubate a parallel set of cells with serum-free medium alone.
-
-
Post-Depletion Processing:
-
After incubation, remove the MβCD-containing medium and wash the cells three times with warm PBS to remove residual MβCD.
-
The cells are now ready for downstream applications (e.g., signaling pathway analysis, drug treatment).
-
-
Assessment of Cholesterol Depletion and Cell Viability:
-
To quantify the extent of cholesterol removal, lyse a subset of the treated and control cells and measure the cholesterol content using a commercially available cholesterol quantification assay.
-
To assess cell viability, perform a trypan blue exclusion assay. A viability of >90% is generally considered acceptable.[10]
-
Workflow for Investigating MβCD in Drug Delivery
MβCD is widely used in drug formulation to enhance the solubility and bioavailability of poorly water-soluble drugs.[16] The following diagram outlines a typical workflow for studying the use of MβCD as a drug delivery vehicle.
Conclusion
Methyl-β-cyclodextrin is a versatile and powerful tool for researchers across various disciplines. Its ability to selectively manipulate cellular cholesterol levels provides a unique opportunity to investigate the intricate roles of cholesterol and lipid rafts in fundamental cellular processes. By understanding its structure, properties, and mechanisms of action, and by employing carefully designed experimental protocols, scientists can effectively harness the potential of MβCD to advance our understanding of cell biology and to develop novel therapeutic strategies. This guide serves as a foundational resource to aid in the successful application of MβCD in research and development.
References
- 1. Methyl beta-cyclodextrin | C54H94O35 | CID 51051622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl--cyclodextrin | C54H94O35 | CID 75607519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl-beta-cyclodextrin, average Mw 1310 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 6. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Raft Disruption by Cholesterol Depletion Enhances Influenza A Virus Budding from MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MβCD inhibits SFTSV entry by disrupting lipid raft structure of the host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. The effect of surface topography on early NFκB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complexation with Random Methyl-β-Cyclodextrin and (2-Hidroxypropyl)-β-Cyclodextrin Enhances In Vivo Anti-Fibrotic and Anti-Inflammatory Effects of Chrysin via the Inhibition of NF-κB and TGF-β1/Smad Signaling Pathways and Modulation of Hepatic Pro/Anti-Fibrotic miRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol depletion enhances TGF-β Smad signaling by increasing c-Jun expression through a PKR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Galectin-3 in acute myocardial infarction: from molecular mechanisms to clinical translation [frontiersin.org]
- 15. med.upenn.edu [med.upenn.edu]
- 16. mdpi.com [mdpi.com]
The Impact of Methylation on β-Cyclodextrin: A Technical Guide to Enhanced Solubility and Functionality
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant effects of methylation on the physicochemical properties and functional performance of β-cyclodextrin (β-CD). By examining the core principles of solubility enhancement and inclusion complex formation, this document provides a comprehensive resource for leveraging methylated β-cyclodextrins (Me-β-CDs) in advanced scientific applications, particularly in the realm of drug development and delivery.
Introduction to β-Cyclodextrin and the Significance of Methylation
β-cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units, forming a truncated cone-like structure. This unique architecture features a hydrophilic exterior and a hydrophobic inner cavity, enabling it to encapsulate a wide variety of guest molecules to form non-covalent inclusion complexes.[1][2] This property has established β-CD as a valuable excipient in the pharmaceutical industry for improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[3][4]
However, the practical application of native β-CD is often hampered by its relatively low aqueous solubility, a consequence of strong intramolecular hydrogen bonding between the secondary hydroxyl groups on the wider rim of the cyclodextrin (B1172386).[5][6] Methylation, the substitution of hydroxyl groups with methyl groups, is a key chemical modification that dramatically enhances the water solubility of β-CD.[3][6] This increased solubility, along with altered complexation characteristics, makes methylated β-cyclodextrins highly effective solubilizers and versatile tools in formulation science.[7][8]
The Structural Impact of Methylation
The methylation of β-cyclodextrin disrupts the intramolecular hydrogen bonds that contribute to its crystalline structure and limited water solubility. By replacing the hydrogen atoms of the hydroxyl groups with bulkier methyl groups, the rigidity of the cyclodextrin ring is altered, and its ability to pack into a crystal lattice is diminished. This leads to a more amorphous structure with a significantly increased affinity for water molecules.[9]
The degree of substitution (DS), referring to the average number of methyl groups per glucopyranose unit, and the position of methylation (at the C-2, C-3, or C-6 hydroxyl groups) can be controlled to fine-tune the physicochemical properties of the resulting methylated β-cyclodextrin derivative.[7] Commonly used methylated derivatives include randomly methylated-β-cyclodextrin (RAMEB or RM-β-CD) and heptakis(2,6-di-O-methyl)-β-cyclodextrin.
Enhanced Aqueous Solubility
The most significant effect of methylation on β-cyclodextrin is the dramatic increase in its aqueous solubility. This enhancement is a direct result of the disruption of the intramolecular hydrogen bonding network present in the native β-CD molecule.
| Compound | Aqueous Solubility ( g/100 mL at 25°C) |
| β-Cyclodextrin (β-CD) | ~1.85 |
| Randomly Methylated-β-Cyclodextrin (RAMEB) | 50 - 70 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | > 60 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | > 50 |
Note: Solubility values are approximate and can vary based on the specific degree of substitution and manufacturing process.
The enhanced solubility of methylated β-cyclodextrins is a key factor in their superior performance as solubilizing agents for poorly water-soluble drugs.[9][10]
Impact on Inclusion Complex Formation and Function
Methylation not only increases the solubility of the cyclodextrin itself but also influences its ability to form stable inclusion complexes with guest molecules. The introduction of methyl groups can modify the hydrophobicity and geometry of the cyclodextrin cavity, leading to changes in binding affinity and selectivity.
Generally, methylation enhances the stability of host-guest complexes.[5][6] This is attributed to an increase in hydrophobic interactions between the methylated cavity and the non-polar guest molecule. The degree of methylation plays a crucial role, with an optimal number of methyl groups leading to the highest binding constants for specific guest molecules.[7] For instance, a degree of substitution of around 14 methyl groups per β-cyclodextrin ring has been found to be highly effective for solubilizing various compounds.[7]
The enhanced binding affinity translates to improved functional performance in various applications, including:
-
Increased Drug Solubility and Dissolution: More stable complexes lead to a greater increase in the apparent solubility of the guest drug.[3][4]
-
Enhanced Bioavailability: By keeping the drug in a dissolved state, methylated cyclodextrins can improve its absorption in the body.[3][4]
-
Improved Drug Stability: Encapsulation within the methylated cyclodextrin cavity can protect sensitive drug molecules from degradation.[8]
Experimental Protocols for Characterization
A thorough characterization of methylated β-cyclodextrin inclusion complexes is essential for their effective application. The following are key experimental protocols used to evaluate their properties.
Phase Solubility Studies (Higuchi-Connors Method)
This method is widely used to determine the stoichiometry and binding constant (K) of cyclodextrin inclusion complexes.[11][12]
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the methylated β-cyclodextrin.
-
Add an excess amount of the poorly soluble guest drug to each cyclodextrin solution.
-
Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the concentration of the dissolved drug against the concentration of the methylated β-cyclodextrin.
-
The stoichiometry and binding constant can be calculated from the slope and intercept of the linear portion of the phase solubility diagram.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that provides a complete thermodynamic profile of the binding interaction between the host (cyclodextrin) and guest (drug) molecules, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS).[13][14][15]
Protocol:
-
Prepare solutions of the methylated β-cyclodextrin and the guest drug in the same buffer.
-
Load the cyclodextrin solution into the sample cell of the ITC instrument and the drug solution into the titration syringe.
-
Perform a series of small, sequential injections of the drug solution into the cyclodextrin solution while monitoring the heat change.
-
The resulting data is a plot of heat change per injection versus the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), is invaluable for elucidating the three-dimensional structure of the inclusion complex in solution.[16][17][18]
Protocol:
-
Prepare solutions of the methylated β-cyclodextrin, the guest drug, and their complex in a suitable deuterated solvent (e.g., D₂O).
-
Acquire 1D ¹H NMR spectra to observe chemical shift changes upon complexation.
-
Acquire a 2D ROESY spectrum of the inclusion complex.
-
The presence of cross-peaks between the protons of the cyclodextrin cavity (H3 and H5) and the protons of the guest molecule provides direct evidence of inclusion and reveals the orientation of the guest within the cavity.[19][20]
Solid-State Characterization
Techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm the formation of the inclusion complex in the solid state.[21][22][23]
-
DSC: The disappearance or shifting of the melting point endotherm of the guest molecule in the thermogram of the complex indicates its inclusion within the cyclodextrin cavity.[22][23]
-
FTIR: Changes in the vibrational frequencies of the guest molecule upon complexation can be observed, indicating the formation of the inclusion complex.
-
XRPD: The diffraction pattern of the inclusion complex will be different from that of the physical mixture of the individual components, often showing a more amorphous character.[21]
Conclusion
The methylation of β-cyclodextrin is a highly effective strategy for overcoming the solubility limitations of the native molecule and for enhancing its functional performance as a complexing agent. The resulting methylated derivatives exhibit significantly increased aqueous solubility and often form more stable inclusion complexes with a wide range of guest molecules. This makes them invaluable tools in pharmaceutical research and development for the formulation of poorly soluble drugs. A thorough understanding and application of the characterization techniques outlined in this guide are crucial for the successful development and implementation of methylated β-cyclodextrin-based systems.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.udd.cl [repositorio.udd.cl]
- 7. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publishing.emanresearch.org [publishing.emanresearch.org]
- 13. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2D solid-state NMR analysis of inclusion in drug-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. oatext.com [oatext.com]
- 23. mdpi.com [mdpi.com]
Methyl-β-cyclodextrin as a cholesterol-removing agent in cell biology
An In-depth Technical Guide to Methyl-β-cyclodextrin as a Cholesterol-Removing Agent in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that is widely utilized in cell biology as a powerful tool for acutely depleting cholesterol from cellular membranes.[1] Cholesterol is an indispensable component of mammalian cell membranes, playing critical roles in maintaining membrane fluidity, permeability, and the organization of membrane domains such as lipid rafts.[2] By selectively extracting cholesterol, MβCD allows researchers to investigate the profound impact of cholesterol on a multitude of cellular processes, including membrane trafficking, cell signaling, and the function of membrane proteins.[2][3][4] This guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for using MβCD as a cholesterol-removing agent.
Mechanism of Action
MβCD consists of seven α-1,4-linked glucopyranose units, forming a truncated cone structure. This structure features a hydrophilic exterior, which makes it water-soluble, and a hydrophobic interior cavity. The hydrophobic cavity is perfectly sized to encapsulate cholesterol molecules, effectively sequestering them from the plasma membrane.[2][5] The primary mechanism involves the MβCD molecule acting as a cholesterol acceptor, creating a concentration gradient that drives the movement of cholesterol from the cell membrane into the cyclodextrin (B1172386) cavity.[6] While highly efficient at removing cholesterol, it is important to note that at high concentrations or with prolonged exposure, MβCD can also extract other lipids, such as phospholipids, from the membrane.[6][7]
Data Presentation: Efficacy of Cholesterol Removal
The efficiency of cholesterol depletion by MβCD is dependent on several factors, including the concentration of MβCD used, the duration of the incubation, the cell type, and the temperature.[6] Higher concentrations and longer incubation times generally result in more extensive cholesterol removal, although this can also increase the risk of cytotoxicity.[6][8] The optimal conditions must be determined empirically for each cell type and experimental system.
| MβCD Concentration (mM) | Incubation Time | Cell Type | Cholesterol Depletion (%) | Reference(s) |
| 10 | 60 min | Human MSCs | ~50.8% | [8] |
| 10 | 50 min | HeLa Cells | ~40% | [9] |
| 5-10 | > 2 hours | Various | 80-90% | [6] |
| 5 | 30 min | HEK-A2aR Cells | ~58% | [10] |
| 5 | 2 hours | Endothelial Cells | ~50% | [6] |
| 4 | 60 min | 3T3-L1 Adipocytes | ~50% | [11] |
| 2.5 | 15 min | Jurkat T Cells | ~40% | [2] |
| 1 | 30 min | Neurons | ~30% | [6] |
Experimental Protocols
Accurate and reproducible results when using MβCD require careful adherence to established protocols. Below are methodologies for key experiments.
General Workflow for Cholesterol Depletion
The following diagram outlines a typical experimental workflow for studying the effects of cholesterol depletion.
Protocol for Cholesterol Depletion from Cultured Cells
This protocol is a general guideline and should be optimized for specific cell types.[9][10]
-
Cell Preparation: Plate cells and grow them to approximately 80% confluency.
-
Serum Starvation: Prior to treatment, wash the cells with phosphate-buffered saline (PBS) and incubate them in a serum-free medium for at least 3 hours. This step prevents MβCD from being inactivated by serum components.
-
MβCD Treatment: Prepare a stock solution of MβCD in serum-free medium at the desired concentration (typically ranging from 1 mM to 10 mM).
-
Incubation: Remove the serum-free medium from the cells and add the MβCD solution. Incubate the cells at 37°C for a predetermined time (typically 15 to 60 minutes).
-
Washing: After incubation, aspirate the MβCD solution and wash the cells thoroughly two to three times with warm PBS to remove any residual MβCD.
-
Proceed to Analysis: The cells are now ready for downstream applications, such as protein analysis, immunofluorescence, or functional assays.
Protocol for Preparing Cholesterol-Loaded MβCD (Control)
To ensure that the observed cellular effects are due to cholesterol removal and not an artifact of MβCD treatment itself, a "cholesterol-matched" control is essential.[2][6]
-
Preparation: Add a desired amount of cholesterol (dissolved in an organic solvent like chloroform/methanol) to a glass tube and evaporate the solvent under a stream of nitrogen to form a thin film.
-
Complexation: Add an MβCD solution (e.g., 5 mM in serum-free DMEM) to the dried cholesterol. The molar ratio of MβCD to cholesterol is critical and often ranges from 50:1 to 8:1.[6][10]
-
Incubation: Vortex the tube vigorously for several minutes, then sonicate. Incubate the mixture overnight in a shaking water bath at 37°C to allow for the formation of the inclusion complexes.[6]
-
Application: Use this cholesterol-MβCD complex solution to treat control cells in parallel with the MβCD-only treated cells. This complex should not cause a net removal of cellular cholesterol.[2]
Protocol for Assessment of Cholesterol Depletion (Filipin Staining)
Filipin (B1216100) is a fluorescent polyene antibiotic that binds specifically to cholesterol and is commonly used to visualize cellular cholesterol distribution.[9]
-
Cell Treatment: Deplete cholesterol from cells using the protocol described in 4.2.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then incubate with a filipin solution (e.g., 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash the cells thoroughly with PBS and mount them for fluorescence microscopy. A decrease in fluorescence intensity at the plasma membrane indicates successful cholesterol depletion.[9]
Effects on Cellular Signaling Pathways
Cholesterol is a key regulator of the structure and function of specialized membrane microdomains known as lipid rafts. These domains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction by concentrating or excluding specific signaling molecules.[11][12] Consequently, MβCD-mediated disruption of lipid rafts has profound effects on numerous signaling pathways.
Impact on Lipid Rafts and T-Cell Activation
In T lymphocytes, lipid rafts are crucial for the initiation of T-cell receptor (TCR) signaling. They facilitate the colocalization of key signaling molecules like the protein tyrosine kinase Lck and the adapter protein LAT.[12][13] Cholesterol depletion with MβCD disrupts these rafts, which can impair the recruitment and activation of these molecules, thereby altering T-cell activation.[13] Paradoxically, some studies show that limited cholesterol depletion can induce T-cell activation by causing aggregation of remaining lipid rafts.[1]
Impact on Receptor Tyrosine Kinase (RTK) Signaling
RTKs are critical for regulating cell growth, differentiation, and survival. Their localization within lipid rafts can modulate their activity.[14] Cholesterol depletion can alter RTK signaling by affecting receptor dimerization, internalization, and association with downstream effectors.[8][14] For example, cholesterol is essential for the proper formation of clathrin-coated pits, and its removal can inhibit the endocytosis of RTKs like the EGF receptor, thereby altering the duration and intensity of their signaling.[3][4]
References
- 1. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl-β-Cyclodextrins Preferentially Remove Cholesterol from the Liquid Disordered Phase in Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin-Mediated Cholesterol Depletion Induces Adiponectin Secretion in 3T3-L1 Adipocytes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spatial regulation of receptor tyrosine kinases in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Biophysical Characterization of Methyl-β-cyclodextrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl-β-cyclodextrin (MβCD) is a chemically modified cyclic oligosaccharide derived from β-cyclodextrin, which is composed of seven α-1,4-linked glucopyranose units. The methylation of the hydroxyl groups on the parent molecule significantly enhances its aqueous solubility and affinity for hydrophobic guest molecules compared to the native β-cyclodextrin. Structurally, MβCD retains the truncated cone or torus shape, featuring a hydrophilic exterior and a lipophilic inner cavity. This unique structure allows it to form water-soluble inclusion complexes with a wide variety of poorly soluble compounds.
In the fields of drug delivery and cell biology, MβCD is extensively utilized as a solubilizing excipient and a potent tool for manipulating cellular cholesterol levels.[1][2][3] Its ability to selectively extract cholesterol from cellular membranes makes it an invaluable reagent for studying the structure and function of cholesterol-rich microdomains known as lipid rafts.[1][3] The disruption of these rafts has profound effects on various cellular processes, including signal transduction, endocytosis, and membrane trafficking. This guide provides a comprehensive overview of the key biophysical properties of MβCD, detailed protocols for its characterization, and its mechanism of action on cellular signaling pathways.
Core Biophysical Properties
The biophysical characteristics of MβCD can vary between manufacturers and even between batches due to differences in the degree and pattern of methylation.[4][5] It is crucial to characterize each batch for rigorous and reproducible research.
Summary of Quantitative Data
The following table summarizes key quantitative parameters for MβCD.
| Parameter | Typical Value / Range | Method of Determination | Notes |
| Physical Properties | |||
| Average Molecular Weight | ~1300 - 1340 g/mol | Mass Spectrometry | Varies based on the average degree of substitution (DS) of methyl groups. The exact MW of β-cyclodextrin is 1134.6 g/mol .[4] |
| Degree of Substitution (DS) | Typically 1.7 - 1.9 methyl groups per glucose unit (Total DS: ~12-14) | NMR Spectroscopy | Commercial MβCD is a heterogeneous mixture of isomers. |
| Aqueous Solubility (25 °C) | > 500 g/L | Gravimetric Analysis | Significantly higher than the parent β-cyclodextrin (~18.5 g/L). |
| Hydrodynamic Radius (Rн) | ~1 nm | Dynamic Light Scattering (DLS) | Represents the effective radius of the molecule in solution. Can be influenced by solvent shell.[6] |
| Thermal Properties | |||
| Thermal Decomposition | Onset ~250-300 °C | TGA / DSC | Decomposes in a major step, leaving a stable char residue in an inert atmosphere.[7][8] The exact temperature depends on the specific DS and heating rate. |
| Binding & Thermodynamics | |||
| Binding Free Energy (ΔG) | -75.55 kJ/mol (for Cholesterol) | Molecular Dynamics (Calc.) | Indicates a spontaneous and energetically favorable binding of cholesterol into the MβCD cavity.[9] |
| Enthalpy of Reaction (ΔH) | 46 kJ/mol (for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) | Isothermal Titration Calorimetry (ITC) | Represents the heat change upon binding of a single phospholipid molecule.[10][11] |
| Stability Constant (Kₛ) | 218.76 M⁻¹ (for β-Caryophyllene) | Phase Solubility Studies | Represents the equilibrium between the free and complexed states. Value is highly dependent on the specific guest molecule.[12] |
Experimental Protocols for Characterization
Workflow for MβCD Characterization
The following diagram illustrates a general workflow for the comprehensive biophysical characterization of MβCD.
References
- 1. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrodynamic properties of cyclodextrin molecules in dilute solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation of cyclodextrins [iris.unito.it]
- 9. Exploring the role of cyclodextrins as a cholesterol scavenger: a molecular dynamics investigation of conformational changes and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Calorimetric measurement of phospholipid interaction with methyl-beta-cyclodextrin [edoc.unibas.ch]
- 12. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophobic Cavity of Methyl-β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the hydrophobic cavity of Methyl-β-cyclodextrin (MβCD), a key excipient in the pharmaceutical industry. MβCD's ability to form inclusion complexes with a wide range of guest molecules is central to its utility in enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2] This document details the physicochemical properties of the MβCD cavity, outlines rigorous experimental protocols for its investigation, and presents quantitative data to inform research and development.
Physicochemical Characteristics of the MβCD Hydrophobic Cavity
Methyl-β-cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units.[2][3] The methylation of the hydroxyl groups on the exterior of the torus-shaped molecule enhances its aqueous solubility compared to its parent compound, β-cyclodextrin.[2][4] The interior of the MβCD cavity is lined with glycosidic oxygen atoms and methylene (B1212753) protons, creating a nonpolar, hydrophobic (lipophilic) microenvironment.[2][5] This unique structure allows MβCD to encapsulate hydrophobic "guest" molecules, or specific moieties of a molecule, that are sterically compatible with the cavity dimensions.
The formation of these host-guest inclusion complexes is driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions.[6] The release of high-enthalpy water molecules from the cavity upon guest inclusion is a major thermodynamic driving force for complexation.[6]
Table 1: Physicochemical and Structural Properties of β-Cyclodextrin and Methyl-β-Cyclodextrin
| Property | β-Cyclodextrin (β-CD) | Methyl-β-Cyclodextrin (MβCD) | Reference(s) |
| Number of Glucopyranose Units | 7 | 7 | [2][3] |
| Molecular Weight (approx.) | ~1135 g/mol | ~1320 g/mol | [5] |
| Cavity Diameter | 0.60–0.65 nm (~6.0–6.5 Å) | Similar to β-CD, with slight variations | [2][7] |
| Cavity Height | ~0.78 nm (~7.8 Å) | ~0.78 nm (~7.8 Å) | [7] |
| Water Solubility at Room Temp. | ~1.85 g/100 mL | >50 g/100 mL | [2][4] |
Experimental Protocols for Investigating the Hydrophobic Cavity
The characterization of MβCD inclusion complexes is essential for understanding the stoichiometry, stability, and thermodynamics of the host-guest interaction. A combination of analytical techniques is often employed for a comprehensive analysis.[1]
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[8] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Detailed Experimental Protocol:
-
Solution Preparation:
-
Prepare a solution of MβCD (typically in the syringe) and a solution of the guest molecule (typically in the sample cell) in the same buffer (e.g., phosphate-buffered saline, PBS, or deionized water).
-
The concentrations should be carefully chosen to ensure the "c-window" (c = n * Ka * [macromolecule]) is within the optimal range for the instrument (typically 5 < c < 500).[9][10]
-
Accurately determine the concentrations of both solutions. Degas all solutions thoroughly before use to prevent bubble formation.[11]
-
-
Instrument Setup:
-
Titration:
-
Set the experimental temperature (e.g., 25 °C or 298.15 K).[13]
-
Perform a series of small injections (e.g., 5-10 µL) of the MβCD solution into the guest solution while stirring.[14]
-
The heat change associated with each injection is measured. As the guest molecule becomes saturated with MβCD, the heat change per injection decreases until only the heat of dilution is observed.
-
-
Data Analysis:
-
Integrate the raw data (power vs. time) to obtain the heat change per injection (µcal/mol).
-
Plot the heat change per mole of injectant against the molar ratio of MβCD to the guest molecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine Ka, ΔH, and n.[13][12]
-
Perform a control experiment by injecting the MβCD solution into the buffer alone to subtract the heat of dilution.[12]
-
NMR spectroscopy is a highly effective method for confirming the formation of an inclusion complex and elucidating its geometry in solution.[3][15] Changes in the chemical shifts of protons on both the host (MβCD) and guest molecules upon complexation provide direct evidence of interaction.
Detailed Experimental Protocol:
-
Sample Preparation:
-
¹H NMR Experiments:
-
Acquire ¹H NMR spectra for all samples.
-
Observe the chemical shifts of the MβCD protons (H-3 and H-5, located inside the cavity, and H-1, H-2, H-4 on the exterior) and the protons of the guest molecule.[3][16]
-
A significant upfield shift of the H-3 and H-5 protons of MβCD is indicative of the guest molecule's inclusion within the hydrophobic cavity.[3]
-
Changes in the chemical shifts of the guest's protons also confirm complexation.
-
-
2D NMR (ROESY) Experiments:
-
To determine the specific geometry of the inclusion complex, perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment on a sample containing both MβCD and the guest.
-
The presence of cross-peaks between the protons of the guest molecule and the internal protons (H-3, H-5) of MβCD provides definitive proof of inclusion and reveals which part of the guest molecule is inserted into the cavity.[17][18]
-
-
Data Analysis:
-
Analyze the changes in chemical shifts (Δδ) to determine the association constant (Ka) by fitting the data to a non-linear regression model.
-
Use the continuous variation method (Job's plot) by plotting the change in chemical shift against the mole fraction to determine the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[15]
-
Fluorescence spectroscopy is a sensitive technique for studying inclusion complexes, particularly when the guest molecule is fluorescent or when a fluorescent probe is used in a competitive binding assay.[19] The change in the fluorescence properties (e.g., intensity, emission wavelength) of a fluorophore upon moving from a polar aqueous environment to the nonpolar MβCD cavity provides information about the binding event.[20]
Detailed Experimental Protocol:
-
Direct Titration (for fluorescent guests):
-
Prepare a solution of the fluorescent guest molecule at a fixed concentration.
-
Record its initial fluorescence spectrum.
-
Titrate the guest solution with increasing concentrations of MβCD.
-
Record the fluorescence spectrum after each addition and equilibration. An increase in fluorescence intensity and/or a blue shift in the emission maximum typically indicates the inclusion of the fluorophore into the hydrophobic cavity.
-
-
Competitive Binding Assay:
-
This method is used for non-fluorescent guests.[21]
-
A fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic acid, ANS) that is known to bind to the MβCD cavity is used.
-
Prepare a solution containing both MβCD and the fluorescent probe, and measure its fluorescence.
-
Titrate this solution with the non-fluorescent guest molecule.
-
The guest will compete with the probe for the MβCD cavity, displacing the probe back into the aqueous environment. This results in a decrease in fluorescence intensity.[22]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of MβCD (direct titration) or the guest molecule (competitive assay).
-
The binding constant can be calculated by fitting the titration curve to the appropriate binding isotherm equation (e.g., Benesi-Hildebrand equation for 1:1 complexes).
-
The phase solubility method, as described by Higuchi and Connors, is a fundamental technique to determine the stoichiometry and apparent stability constant (Ks) of a drug-cyclodextrin complex.[23][24] It relies on measuring the increase in the solubility of a poorly water-soluble guest in the presence of increasing concentrations of MβCD.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of aqueous solutions with increasing concentrations of MβCD (e.g., 0 to 40 mM).[25]
-
Add an excess amount of the guest drug to each solution.
-
-
Equilibration:
-
Quantification:
-
After equilibration, centrifuge the suspensions to separate the undissolved guest.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).[24][25]
-
Dilute the filtered solution and determine the concentration of the dissolved guest using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Plot the total concentration of the dissolved guest against the concentration of MβCD. This is the phase solubility diagram.
-
The type of curve indicates the nature of the complex. A linear (AL-type) plot is indicative of a 1:1 soluble complex.[26]
-
The apparent stability constant (Ks) for a 1:1 complex can be calculated from the slope of the linear portion of the diagram and the intrinsic solubility of the guest (S₀) using the Higuchi-Connors equation:
-
Ks = slope / (S₀ * (1 - slope))
-
-
Quantitative Data on MβCD Inclusion Complexes
The stability and thermodynamic parameters of inclusion complexes are highly dependent on the specific guest molecule. The following table provides examples of binding data for MβCD with different guests.
Table 2: Thermodynamic and Binding Parameters for MβCD Inclusion Complexes at 298.15 K (25 °C)
| Guest Molecule | Technique | Stoichiometry (n) | Binding Constant (Ka, M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference(s) |
| Ibuprofen | ITC | ~1 | - | -26.4 ± 0.1 | -15.8 ± 0.1 | -10.6 | [10] |
| β-Caryophyllene | Phase Solubility | 1:1 | 218.76 | - | - | - | [25] |
| Phenol | DFT Calculation | 1:1 | - | -5.23 kcal/mol (~-21.9) | - | - | [27] |
| Tetramethylenedisulfotetramine (B181443) (TETS) | NMR | 1:1 | 537 ± 26 | - | - | - | [17] |
| Thymol | NMR | 1:1 | 1800 | - | - | - | [18] |
| Carvacrol | NMR | 1:1 | 2000 | - | - | - | [18] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions (e.g., buffer, pH, temperature).
Visualizations of Experimental Workflows and Concepts
Diagrams generated using Graphviz provide clear visual representations of the processes involved in investigating the MβCD hydrophobic cavity.
Caption: General experimental workflow for characterizing MβCD inclusion complexes.
Caption: Formation of an inclusion complex between MβCD and a guest molecule.
Conclusion
The hydrophobic cavity of Methyl-β-cyclodextrin is a versatile tool in pharmaceutical sciences. A thorough investigation using a combination of thermodynamic, spectroscopic, and solubility methods is crucial for the rational design and development of drug formulations. The protocols and data presented in this guide offer a robust framework for researchers to characterize MβCD-guest interactions, ultimately enabling the optimization of drug delivery systems.
References
- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. icyclodextrin.com [icyclodextrin.com]
- 5. Methyl-β-cyclodextrin - CD Formulation [formulationbio.com]
- 6. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. NMR spectroscopic investigation of inclusion complexes between cyclodextrins and the neurotoxin tetramethylenedisulfotetramine [pubmed.ncbi.nlm.nih.gov]
- 18. Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchwith.stevens.edu [researchwith.stevens.edu]
- 22. Competitive host-guest interaction between β-cyclodextrin polymer and pyrene-labeled probes for fluorescence analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. 2.2. Phase Solubility Study [bio-protocol.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on Methyl-β-cyclodextrin in neuroscience research
An In-depth Technical Guide to Methyl-β-cyclodextrin in Neuroscience Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-β-cyclodextrin (MβCD), a cyclic oligosaccharide, has emerged as an indispensable tool in neuroscience research. Its primary and most well-characterized function is the chelation and removal of cholesterol from cellular membranes. This property allows for the acute and efficient disruption of cholesterol-rich microdomains known as lipid rafts. Consequently, MβCD provides a powerful method for investigating the significant role of membrane cholesterol and lipid raft integrity in a multitude of neuronal processes, including signal transduction, receptor trafficking, and synaptic function. Furthermore, MβCD is under investigation for its therapeutic potential in various neurodegenerative disorders characterized by lipid dysregulation, such as Niemann-Pick type C disease, Alzheimer's disease, and Parkinson's disease. This guide offers a comprehensive overview of MβCD's mechanisms, applications, and experimental protocols relevant to the field of neuroscience.
Core Mechanism of Action: Cholesterol Depletion
MβCD consists of seven glucopyranose units forming a truncated cone structure with a hydrophilic exterior and a lipophilic interior cavity. This central cavity has a high affinity for cholesterol, enabling it to act as a shuttle, extracting cholesterol molecules from the plasma membrane and solubilizing them in the aqueous extracellular medium. This acute depletion of membrane cholesterol leads to the disorganization of lipid rafts, which are platforms for concentrating signaling molecules.
Applications in Neuroscience
Elucidating the Role of Lipid Rafts
Lipid rafts are critical for neuronal function, acting as organizing centers for neurotransmitter receptors, ion channels, and signaling molecules. Treatment with MβCD disperses these rafts, allowing researchers to probe their function. For instance, studies have shown that MβCD treatment causes the redistribution of α7 nicotinic acetylcholine (B1216132) receptors, indicating that lipid raft integrity is essential for maintaining receptor clustering at somatic spines of ciliary neurons[1]. Similarly, about 70% of delta-opioid receptors (DORs) are found in lipid raft-like domains, and MβCD treatment shifts these receptors to higher-density membrane fractions, thereby attenuating DOR-mediated signaling in neuronal cells[2].
Investigating Neurodegenerative Disorders
Several neurodegenerative diseases are linked to aberrant lipid metabolism.
-
Niemann-Pick Type C (NPC) Disease: NPC is characterized by the accumulation of cholesterol in late endosomes and lysosomes. MβCD and its derivative, 2-hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to effectively reduce this lysosomal cholesterol buildup in both cellular and animal models of NPC[3][4][5][6].
-
Synucleinopathies (e.g., Parkinson's Disease): The aggregation of α-synuclein is a key pathological feature. MβCD has been found to reduce the levels of α-synuclein in membrane and detergent-insoluble fractions in both transfected cell lines and transgenic mice, suggesting that modifying cholesterol levels could be a therapeutic strategy[7].
-
Alzheimer's Disease: MβCD's parent compounds, β-cyclodextrins, can directly bind to amyloid-beta (Aβ) peptides, reducing their neurotoxicity[8]. The derivative HPβCD has been shown to decrease Aβ plaque deposition in mouse models[5].
Drug Delivery to the Central Nervous System
The blood-brain barrier (BBB) poses a significant challenge for drug delivery. Modified β-cyclodextrins are being developed as nanocarriers to transport therapeutic agents across the BBB. For example, lactoferrin-conjugated β-cyclodextrin nanoparticles have demonstrated significantly improved BBB transport efficiency in mice[9]. These biodegradable nanoparticles could serve as carriers for hydrophobic drugs to treat chronic brain diseases[9][10].
Quantitative Data Summary
The effects of MβCD are highly dependent on concentration, duration of exposure, and cell type.
| Cell Type | MβCD Concentration | Treatment Duration | Cholesterol Reduction | Key Finding | Reference |
| Human Differentiated Neurons | 66.9 µM (EC₅₀) | N/A | 50% | Determined EC₅₀ for cholesterol reduction. | [4] |
| Human Astrocytes | 110.7 µM (EC₅₀) | N/A | 50% | Astrocytes are less sensitive than neurons. | [4] |
| NG108-15 Cells | 2% (~15 mM) | 1 hour | 52.0 ± 3.9% | Attenuated delta-opioid receptor signaling. | [2] |
| Rat Caudate Putamen | 2% (~15 mM) | 1 hour | 76.7 ± 1.2% | Shifted opioid receptors out of lipid rafts. | [2] |
| Ciliary Neurons | 8 mM | 1 hour | ~70% | Dispersed lipid rafts and α7nAChR clusters. | [1] |
| Cerebellar Granule Neurons | 5 mM | N/A | N/A | Reduced IKso potassium currents by ~40%. | [11][12] |
| Rat Brain Synaptosomes | 15 mM | Acute | Significant | Increased extracellular glutamate (B1630785) levels. | [13] |
| Cell Type | MβCD Concentration | Treatment Duration | Viability/Toxicity Outcome | Reference |
| NGF-differentiated PC12 | 0.12% (~1.2 mg/mL) | 24 hours | Normal viability (94.2 ± 0.7%). | [14][15] |
| NGF-differentiated PC12 | 0.18% - 0.38% | 24 hours | Significant increase in cell death. | [14] |
| NGF-differentiated PC12 | 0.25% (~2.5 mg/mL) | 24 hours | Induced apoptosis (nuclear condensation, increased caspase-3 activity). | [14][15] |
| Immortalized Schwann Cells | 0.12% | N/A | Normal viability. | [14][15] |
| Immortalized Schwann Cells | 0.25% | N/A | Significant toxicity. | [14][15] |
| NPC1 Fibroblasts | up to 300 µM | 4 days | No observed cytotoxicity. | [6] |
Key Experimental Protocols
Acute Cholesterol Depletion from Neuronal Cell Cultures
This protocol provides a general framework for using MβCD to remove cholesterol from cultured cells. It is critical to optimize concentrations and incubation times for each specific cell type and experimental question.
Materials:
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y, PC12)
-
Cell culture medium (serum-free for treatment)
-
Methyl-β-cyclodextrin (MβCD) powder
-
Phosphate-buffered saline (PBS)
-
Optional: Cholesterol for control experiments
Procedure:
-
Cell Preparation: Plate cells and grow under standard conditions until they reach the desired confluency (typically ~80%)[16].
-
Prepare MβCD Stock Solution: Prepare a 100 mM stock solution of MβCD in serum-free culture medium or PBS. Ensure it is fully dissolved.
-
Prepare Working Solutions: Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). Serum contains cholesterol and will interfere with MβCD's efficacy.
-
Control Preparation (Optional but Recommended): To create a cholesterol-saturated MβCD control, mix MβCD with cholesterol at a specific molar ratio (e.g., 1:4 MβCD:cholesterol) and incubate overnight at 37°C to allow complex formation[17][18]. This control helps distinguish cholesterol-dependent effects from other potential non-specific effects of MβCD.
-
Treatment:
-
Post-Treatment:
-
Aspirate the MβCD-containing medium.
-
Wash the cells three times with warm PBS or serum-free medium to remove the MβCD.
-
The cells are now ready for downstream analysis (e.g., lysis for Western blot, fixation for immunocytochemistry, or functional assays).
-
Verification of Depletion:
-
Filipin Staining: Use the fluorescent dye filipin, which binds specifically to unesterified cholesterol, to visualize changes in plasma membrane cholesterol. A reduction in fluorescence intensity indicates successful depletion.
-
Amplex Red Cholesterol Assay: A quantitative, enzyme-based assay to measure the total amount of cholesterol in cell lysates.
MβCD and Neuronal Signaling Pathways
MβCD treatment can significantly alter signaling cascades by disrupting the spatial organization of receptors and downstream effectors within lipid rafts.
Receptor Tyrosine Kinase (RTK) and Insulin Signaling
Signaling through insulin, nerve growth factor (NGF), and brain-derived neurotrophic factor (BDNF) is altered by cholesterol depletion. In neuron-derived cells, MβCD treatment leads to decreased phosphorylation (activation) of key downstream molecules like IRS-1, Akt, and ERK upon stimulation[21]. This suggests that the proper assembly of the receptor signaling complex is dependent on the integrity of the membrane's lipid environment.
AMPK-Autophagy Pathway
In models of Niemann-Pick C1 disease, MβCD has been shown to restore impaired autophagy. This effect is mediated by the direct binding of MβCD to the β-subunits of AMP-activated protein kinase (AMPK), leading to its activation[22]. Activated AMPK then promotes autophagy flux, which helps clear the accumulated lysosomal cholesterol. This represents a cholesterol-independent mechanism of action.
Important Considerations and Limitations
-
Toxicity: MβCD can be toxic to cells, particularly at higher concentrations and with longer exposure times. It is crucial to perform viability assays (e.g., Trypan blue exclusion, MTT assay) to determine the non-toxic working concentration for a given cell type[14][15][16].
-
Cholesterol-Independent Effects: While cholesterol removal is its primary function, MβCD can have off-target effects. It may interact directly with membrane proteins, such as TASK channels, or extract other lipids like sphingomyelin[11][12][17][23]. The use of cholesterol-saturated MβCD as a control is essential to mitigate these confounding factors.
-
Cell-Type Specificity: The extent of cholesterol depletion and the cellular response to MβCD can vary significantly between different types of neurons and glial cells[4][17].
-
In Vivo Application: Systemic administration of MβCD is challenging as it has low permeability across the intact blood-brain barrier[8][24][25]. Direct administration into the CNS is often required for therapeutic effect in animal models[24].
Conclusion
Methyl-β-cyclodextrin is a versatile and powerful molecular tool that has significantly advanced our understanding of cholesterol's role in the central nervous system. By enabling the acute and controllable depletion of membrane cholesterol, it allows for detailed investigation into the structure and function of lipid rafts and their impact on neuronal signaling, receptor function, and synaptic transmission. Its efficacy in reducing pathological lipid and protein accumulation in models of neurodegenerative diseases highlights its potential as a basis for novel therapeutic strategies. However, researchers must remain vigilant of its potential for cytotoxicity and off-target effects, employing rigorous controls to ensure the validity of their findings. As research progresses, MβCD will undoubtedly continue to be a key agent in unraveling the complex interplay between membrane lipids and neuronal health and disease.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Evaluation of cholesterol reduction activity of methyl-β-cyclodextrin using differentiated human neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the cholesterol-lowering compound methyl-beta-cyclodextrin in models of alpha-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins as Emerging Therapeutic Tools in the Treatment of Cholesterol-Associated Vascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel lactoferrin-modified β-cyclodextrin nanocarrier for brain-targeting drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-cyclodextrin-poly(β-amino ester) nanoparticles for sustained drug delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Direct Interaction between Cyclodextrins and TASK Channels Decreases the Leak Current in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Diverse presynaptic mechanisms underlying methyl-β-cyclodextrin-mediated changes in glutamate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 20. molbiolcell.org [molbiolcell.org]
- 21. Effect of Cholesterol Reduction on Receptor Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methyl-β-cyclodextrin restores impaired autophagy flux in Niemann-Pick C1-deficient cells through activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cholesterol-independent effects of methyl-β-cyclodextrin on chemical synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iris.uniroma3.it [iris.uniroma3.it]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Protocol for Cholesterol Depletion in HeLa Cells Using Methyl-β-Cyclodextrin (MβCD)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholesterol is an essential structural and functional component of mammalian cell membranes, playing a critical role in membrane fluidity, permeability, and the organization of membrane microdomains known as lipid rafts.[1][2][3] These rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that are involved in various cellular processes, including signal transduction, protein trafficking, and pathogen entry. Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that is widely used to acutely deplete cholesterol from the plasma membrane by sequestering it within its hydrophobic cavity.[1][2][3] This protocol provides a detailed methodology for the controlled depletion of cholesterol in HeLa cells using MβCD, a critical technique for studying the role of cholesterol and lipid rafts in cellular signaling and other biological phenomena.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for MβCD-mediated cholesterol depletion in HeLa cells, compiled from various studies. These values should serve as a starting point for experimental optimization.
Table 1: MβCD Treatment Parameters and Cholesterol Depletion Efficiency in HeLa Cells
| MβCD Concentration (mM) | Incubation Time (min) | Cholesterol Depletion (%) | Reference(s) |
| 1 | Not Specified | Visualization of depletion | [4] |
| 5 | 45 | Disrupts pEGFR-β1 integrin association | [5] |
| 10 | 60 | Standard protocol for depletion | [6] |
| Not Specified | Not Specified | ~40% (quantified by Filipin) | [7] |
| Not Specified | Not Specified | Up to 90% | [8] |
Table 2: Impact of MβCD Treatment on HeLa Cell Viability
| MβCD Concentration (mM) | Incubation Time (hours) | Effect on Viability | Assay | Reference(s) |
| 0.12% (approx. 0.9 mM) | 24 | Not toxic | Trypan Blue | [9] |
| ≥ 0.18% (approx. ≥ 1.35 mM) | 24 | Significant increase in cell death | Trypan Blue | [9] |
| 10 | 0.33 | Cell viability almost unchanged | Not Specified | [10] |
| > 10 | > 0.33 | Significant effect on viability | Not Specified | [10] |
II. Experimental Protocols
A. Protocol for Cholesterol Depletion using MβCD
This protocol describes the general steps for depleting cholesterol from HeLa cells using MβCD.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Methyl-β-cyclodextrin (MβCD) powder
-
Serum-free DMEM or DMEM with Lipoprotein Deficient Serum (LPDS)[6]
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HeLa cells in tissue culture plates at a density that will result in 70-80% confluency on the day of the experiment. For a 6-well plate, a typical seeding density is 3 x 10⁵ cells per well.[6] Incubate overnight at 37°C with 5% CO₂.
-
Preparation of MβCD Solution: Prepare a stock solution of MβCD in serum-free DMEM or plain DMEM. For example, to make a 10 mM solution, dissolve the appropriate amount of MβCD powder in the medium and sterilize by filtration through a 0.22 µm filter.[6]
-
Cell Washing: On the day of the experiment, aspirate the growth medium from the wells and wash the cells gently with pre-warmed (37°C) sterile PBS or plain DMEM.[6]
-
MβCD Treatment: Add the pre-warmed MβCD-containing medium to the cells. The final concentration and incubation time should be optimized for the specific experimental needs (refer to Table 1). A common starting point is 10 mM MβCD for 30-60 minutes at 37°C.[6]
-
Control Group: For the control group, incubate cells with serum-free medium without MβCD under the same conditions.
-
Termination of Treatment: After the incubation period, aspirate the MβCD solution and wash the cells three times with pre-warmed sterile PBS to remove any residual MβCD.
-
Post-incubation (Optional): Depending on the experimental design, cells can be incubated in serum-free medium or medium containing 10% LPDS for a period (e.g., 1 hour) to allow for recovery before subsequent assays.[6]
-
Proceed to Downstream Assays: The cells are now ready for downstream applications such as protein analysis, immunofluorescence, or functional assays.
B. Protocol for Cholesterol Quantification using Filipin Staining
Filipin is a fluorescent polyene antibiotic that binds specifically to cholesterol and is commonly used to visualize its distribution in cells.
Materials:
-
MβCD-treated and control HeLa cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin III from Streptomyces filipinensis
-
Bovine Serum Albumin (BSA)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After MβCD treatment, wash the cells on coverslips with PBS and fix with 4% PFA in PBS for 20-30 minutes at room temperature.[6]
-
Quenching (Optional): Wash the cells with PBS and quench the autofluorescence from the aldehyde fixative by incubating with 0.1 M glycine (B1666218) in PBS for 10 minutes.
-
Staining: Prepare a 50 µg/mL solution of Filipin in PBS containing 1% BSA. Protect the solution from light. Incubate the fixed cells with the Filipin solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm). A decrease in fluorescence intensity in MβCD-treated cells compared to control cells indicates cholesterol depletion.[7]
C. Protocol for Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MβCD-treated and control HeLa cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
MTT Addition: After MβCD treatment, add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. A decrease in absorbance in MβCD-treated wells compared to control wells indicates reduced cell viability.[11]
III. Signaling Pathways and Visualizations
Cholesterol depletion by MβCD can significantly impact cellular signaling pathways that are dependent on the integrity of lipid rafts. One prominent example in HeLa cells is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
A. EGFR Signaling Pathway and its Modulation by MβCD
EGFR, a receptor tyrosine kinase, is known to be localized in lipid rafts. Upon binding of its ligand, EGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. MβCD treatment disrupts these lipid rafts, which can lead to the disassociation of EGFR from its signaling partners, such as β1 integrin, thereby inhibiting downstream signaling.[5]
Caption: EGFR signaling pathway and its disruption by MβCD.
B. Experimental Workflow for Cholesterol Depletion and Analysis
The following diagram illustrates a typical experimental workflow for studying the effects of cholesterol depletion in HeLa cells.
Caption: Experimental workflow for cholesterol depletion.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol depletion using methyl-β-cyclodextrin. | Semantic Scholar [semanticscholar.org]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. researchgate.net [researchgate.net]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Removal by Methyl-β-Cyclodextrin Inhibits Poliovirus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl-β-cyclodextrin in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction to Methyl-β-cyclodextrin (MβCD)
Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units.[1] Chemical methylation of the hydroxyl groups of β-cyclodextrin enhances its aqueous solubility and drug complexation efficiency compared to its parent molecule.[2][3] MβCD possesses a hydrophilic outer surface and a lipophilic inner cavity, allowing it to form non-covalent inclusion complexes with a wide range of poorly water-soluble "guest" molecules.[4] This unique structure makes MβCD a highly versatile excipient in pharmaceutical formulations for two primary purposes: enhancing the solubility and bioavailability of hydrophobic drugs, and modulating drug permeability by interacting with cell membrane components.[2][4]
Application I: Solubility and Bioavailability Enhancement
A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their dissolution rate and bioavailability.[2] MβCD addresses this by encapsulating the hydrophobic drug molecule within its central cavity, forming a water-soluble inclusion complex.[3] This complexation effectively increases the apparent solubility of the drug, leading to improved dissolution and absorption.[4][5]
Principle of Inclusion Complexation
The formation of an inclusion complex is a dynamic equilibrium process where a hydrophobic guest molecule is sequestered within the MβCD cavity.[6] This interaction is driven by the displacement of "enthalpy-rich" water molecules from the cavity, which is an energetically favorable process.[7] The resulting complex shields the hydrophobic drug from the aqueous environment, thereby increasing its solubility.[3]
Quantitative Data: Solubility Enhancement
The solubilizing power of MβCD has been demonstrated for numerous drugs. The table below summarizes its effect on select compounds.
| Drug | Molar Ratio (Drug:MβCD) | Original Solubility | Solubility with MβCD | Fold Increase | Reference(s) |
| Fenbendazole | Not Specified | ~0.34 µg/mL | 20.21 mg/mL | ~60,000 | |
| Miconazole | 1:1 and 1:2 | Low | Significantly Increased | Not Specified | [8] |
| β-Caryophyllene | 1:1 | Low | Significantly Increased | Not Specified | [9] |
| Hyperoside | 1:1 | Low | 9-fold increase (vs. original) | 9 | [10] |
Experimental Protocols
This method, established by Higuchi and Connors, is used to determine the stoichiometry and stability constant (Ks) of the drug-MβCD complex.[11][12]
-
Preparation of MβCD Solutions: Prepare a series of aqueous solutions of MβCD at varying concentrations (e.g., 0 to 10 mM) in a relevant buffer (e.g., PBS, pH 7.2).[11]
-
Drug Addition: Add an excess amount of the poorly soluble drug to each MβCD solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge or filter the suspensions to remove the undissolved drug.
-
Quantification: Determine the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of MβCD (x-axis). The resulting phase solubility diagram reveals the complex stoichiometry (e.g., a linear AL-type plot indicates a 1:1 complex).[8] The stability constant (Ks) can be calculated from the slope of this line.[8]
Solid-state complexes are often prepared to improve the stability and handling of the formulation.[8]
-
Determine Stoichiometry: Use phase solubility results to determine the optimal molar ratio of drug to MβCD (commonly 1:1 or 1:2).[8]
-
Select Preparation Method:
-
Co-evaporation: Dissolve the drug in a suitable organic solvent (e.g., ethanol) and MβCD in water. Mix the two solutions, and then remove the solvents under vacuum using a rotary evaporator.[8][13]
-
Freeze-Drying (Lyophilization): Dissolve both the drug and MβCD in a solvent system (e.g., water or a water/co-solvent mixture). Flash-freeze the solution (e.g., using liquid nitrogen) and then lyophilize it under high vacuum to remove the solvent. This method often produces amorphous complexes with high dissolution rates.[8][9]
-
Kneading: Create a paste by wetting a physical mixture of the drug and MβCD with a minimal amount of a hydro-alcoholic solution. Knead the paste thoroughly for a specified time (e.g., 60 minutes), then dry the product to a constant weight.[8][11][13]
-
-
Characterization: The formation of a true inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).[8][9] The absence of endothermic peaks corresponding to the melting of the pure drug in DSC thermograms, for instance, indicates complex formation.[8]
Visualization: Inclusion Complex Preparation Workflow
Caption: Workflow for preparing solid drug-MβCD inclusion complexes.
Application II: Enhancing Drug Permeability and Cellular Uptake
Beyond solubilization, MβCD is a potent modulator of biological membranes. Its most significant effect is the extraction of cholesterol, a critical component for membrane integrity and fluidity.[14][15] This property can be harnessed to enhance the cellular uptake of drugs, especially in cancer therapy.[16]
Principle of Cholesterol Depletion
MβCD has a high affinity for cholesterol and acts as a shuttle, removing it from the plasma membrane.[15][17] The depletion of cholesterol disrupts the structure of specialized membrane microdomains known as lipid rafts.[17] These rafts are involved in various cellular processes, including signal transduction and endocytosis.[14] The disruption of lipid rafts and the overall increase in membrane fluidity lead to enhanced membrane permeability, facilitating the passive diffusion of drugs into the cell.[16] This mechanism can help overcome certain forms of multidrug resistance.[16]
Quantitative Data: Enhancement of Chemotherapeutic Efficacy
The chemosensitizing effect of MβCD has been quantified in various cancer cell lines.
| Cell Line | Chemotherapeutic Agent | Effect Measured | Control (Drug Only) | MβCD + Drug | Reference(s) |
| HeLa | Vinblastine | G2/M Mitotic Arrest | 37% of cells | 60% of cells | [16] |
| 3T3-L1 Adipocytes | None | Cellular Cholesterol Level | 100% (baseline) | ~50% after 60 min | [17] |
| Chick Cardiomyocytes | None | Caveolin-3 Expression | 100% (baseline) | 160% after 24h | [18] |
Experimental Protocol
This protocol is adapted for treating cells in culture to study the effects of cholesterol depletion on drug uptake or cellular signaling.[14]
-
Cell Preparation: Culture cells to the desired confluency in appropriate growth medium. Before the experiment, wash the cells twice with a serum-free medium to remove any serum components that might interfere with MβCD activity.[14]
-
MβCD Solution Preparation: Prepare a fresh solution of MβCD in serum-free medium (e.g., supplemented with 25 mM HEPES for pH stability) at the desired final concentration.[14] Common concentrations range from 1 mM to 10 mM, but the optimal concentration must be determined empirically as high concentrations can be cytotoxic.[15][19]
-
Treatment: Replace the medium in the cell culture plates with the MβCD-containing medium.
-
Incubation: Incubate the cells for a short period, typically 30 to 60 minutes, at 37°C.[17] The duration should be optimized to achieve significant cholesterol depletion without causing excessive cell death.[14]
-
Post-Treatment:
-
For drug uptake studies, remove the MβCD solution, wash the cells with serum-free medium, and then add the medium containing the drug of interest.
-
For analysis of cellular changes, wash the cells and proceed immediately with lysis for cholesterol quantification, protein extraction for Western blotting, or cell staining for microscopy.
-
-
Control: Always include a control group of cells treated with serum-free medium without MβCD to account for any effects of the incubation itself.
Visualization: Mechanism of MβCD-Enhanced Drug Uptake
Caption: MβCD enhances drug uptake via cholesterol depletion from the cell membrane.
Application III: MβCD in Advanced Drug Delivery Systems
The unique properties of MβCD allow for its integration into more complex, next-generation drug delivery platforms, including nanoparticles and gene delivery vectors.
-
Nanoparticle Formulations: MβCD and its derivatives can be used to improve drug loading into nanocarriers like liposomes and polymeric nanoparticles.[20][21] By forming an inclusion complex first, the drug's compatibility with the nanoparticle matrix is improved, leading to higher entrapment efficiency and more stable formulations.[1][6]
-
Gene Delivery: Cationic polymers like poly(ethylenimine) (PEI) are effective for gene delivery but often exhibit significant cytotoxicity.[22] Cross-linking low-molecular-weight PEI with MβCD creates a novel carrier (MLP) that retains high transfection efficiency while showing negligible cytotoxicity, making it a promising system for safer gene therapy.[22] MβCD has also been used in sperm-mediated gene transfer techniques to enhance the uptake of the CRISPR-Cas9 system.[23]
Visualization: MβCD's Role in Advanced Systems
Caption: Logical diagram of MβCD as a building block for advanced delivery systems.
Safety and Toxicity Considerations
While MβCD is a powerful tool, its application is not without limitations. The same cholesterol-depleting mechanism that enhances permeability can also lead to cytotoxicity at higher concentrations or with prolonged exposure.[15]
-
Hemolytic Activity: A significant concern, particularly for parenteral administration, is the strong hemolytic activity of MβCD, caused by the extraction of cholesterol from red blood cell membranes.[24]
-
Cell Viability: The cytotoxic effects of MβCD are dose- and time-dependent and vary between cell types.[19] It is crucial to determine the optimal, non-toxic concentration range for each specific application and cell line.[19][25]
Quantitative Data: MβCD Cytotoxicity
| Cell Line | MβCD Concentration | Exposure Time | Cell Viability (% of Control) | Reference(s) |
| NGF-differentiated PC12 | 0.12% (~1 mM) | 24 h | Normal | [19] |
| NGF-differentiated PC12 | 0.18% (~1.4 mM) | 24 h | Massive Loss | [19] |
| Immortalized Schwann Cells | 0.12% (~1 mM) | 60 h | Normal | [19] |
| Immortalized Schwann Cells | >0.12% | Dose-dependent | Decreased | [19] |
References
- 1. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfachemic.com [alfachemic.com]
- 17. mdpi.com [mdpi.com]
- 18. karger.com [karger.com]
- 19. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Linear poly(ethylenimine) cross-linked by methyl-β-cyclodextrin for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methyl β-Cyclodextrin-sperm-mediated gene editing (MBCD-SMGE): a simple and efficient method for targeted mutant mouse production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of methyl beta cyclodextrin in chemistry, chemical industry and medicine - www.pharmasources.com [pharmasources.com]
- 25. researchgate.net [researchgate.net]
Preparation of Methyl-β-cyclodextrin Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide widely utilized in cell biology and drug development to manipulate the cholesterol content of cellular membranes. Its toroidal structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, enables it to encapsulate and solubilize non-polar molecules, most notably cholesterol. This property makes MβCD an invaluable tool for studying the role of cholesterol-rich membrane microdomains, known as lipid rafts, in various cellular processes, including signal transduction, protein trafficking, and virus entry. Furthermore, MβCD is employed as a drug delivery vehicle to enhance the solubility and bioavailability of hydrophobic therapeutic agents.
This document provides detailed application notes and protocols for the preparation and use of MβCD solutions in cell culture, with a focus on cholesterol depletion studies and cytotoxicity assessment.
Data Presentation
MβCD Solubility and Stock Solution Preparation
Proper dissolution and preparation of MβCD stock solutions are critical for experimental reproducibility. The solubility of MβCD can be influenced by the solvent and temperature.
| Property | Value | Notes and References |
| Molecular Weight | ~1320 g/mol | Varies slightly based on the degree of methylation. |
| Solubility in Water | 50-150 mg/mL | Conflicting reports exist; solubility can be enhanced with gentle heating and stirring.[1][2] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [3] |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol (B145695) (~30 mg/mL). | Can be used for initial solubilization before dilution in aqueous solutions.[2][3] |
| Recommended Stock Concentration | Up to 38 mM in water | Higher concentrations may be difficult to achieve and maintain in solution. |
| Dissolution Method | Stirring for 30 minutes at room temperature or sonication with cooling.[4] | For higher concentrations in aqueous solutions, a water:ethanol (1:0.5) mixture with gentle heating can be effective.[2] |
| Sterilization | Sterile filtration using a 0.2 μm membrane. | Autoclaving is not recommended. [1] |
| Storage of Stock Solution | Solutions can be stored for several months at 4°C.[4] | Solid MβCD should be stored tightly sealed at room temperature.[4] |
Working Concentrations and Cytotoxicity
The optimal working concentration of MβCD is cell-type dependent and should be determined empirically. The primary mechanism of MβCD-induced cytotoxicity is the excessive extraction of cholesterol from the cell membrane, leading to a loss of integrity and triggering apoptosis.
| Cell Line | Application | MβCD Concentration | Incubation Time | Reference |
| Various | Cholesterol Depletion | 1 - 10 mM | 30 - 60 min | [1] |
| Human MSCs | Cholesterol Depletion | 10 mM | 60 min | [5] |
| HL-60 | Potentiate Doxorubicin (B1662922) Activity | 500 - 1000 µM | - | [6] |
| T lymphocytes | Lipid Raft Disruption | Not specified | - | [7] |
| BJ-hTERT fibroblasts | Cholesterol Depletion | Not specified | - | [8] |
| U2OS | Cholesterol Depletion | Not specified | - | [8] |
Table of IC50 Values for Randomly Methylated-β-Cyclodextrin (RAMEB)
| Cell Line | Assay | IC50 (mM) | Reference |
| A549 (Human lung carcinoma) | MTT | 11 | [9] |
| Calu-3 (Human lung adenocarcinoma) | MTT | 25 | [9] |
Experimental Protocols
Protocol 1: Preparation of a Sterile MβCD Stock Solution
Materials:
-
Methyl-β-cyclodextrin (MβCD) powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 0.2 μm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weighing MβCD: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of MβCD powder. For a 10 mM stock solution (assuming a molecular weight of 1320 g/mol ), weigh 13.2 mg of MβCD for each mL of solvent.
-
Dissolution:
-
Add the MβCD powder to a sterile conical tube.
-
Add the appropriate volume of sterile water or PBS.
-
To facilitate dissolution, cap the tube tightly and vortex vigorously. For larger volumes, use a sterile magnetic stir bar and a stirrer at room temperature for 30 minutes. Gentle warming to 37°C can also aid dissolution.[4]
-
-
Sterilization:
-
Draw the MβCD solution into a sterile syringe.
-
Attach a sterile 0.2 μm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. Do not autoclave MβCD solutions as this may cause degradation .[1]
-
-
Storage: Store the sterile MβCD stock solution at 4°C for up to several months.[4]
Protocol 2: Cholesterol Depletion from Cultured Cells
Materials:
-
Cultured cells (adherent or suspension)
-
Sterile MβCD stock solution (from Protocol 1)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Suspension Cells: Culture cells to the desired density.
-
-
Pre-incubation (Serum Starvation):
-
Aspirate the growth medium from the cells.
-
Wash the cells once with sterile, pre-warmed PBS.
-
Add pre-warmed, serum-free cell culture medium to the cells. Serum contains cholesterol and other lipids that can interfere with MβCD activity.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO₂.
-
-
MβCD Treatment:
-
Prepare the desired working concentration of MβCD by diluting the stock solution in serum-free medium. A typical starting range is 1-5 mM.
-
Aspirate the serum-free medium from the cells.
-
Add the MβCD-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂. The optimal incubation time should be determined for each cell type and experimental goal.
-
-
Post-treatment:
-
Aspirate the MβCD-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual MβCD.
-
The cells are now ready for downstream applications (e.g., lysis for Western blotting, functional assays, etc.).
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
Materials:
-
Cells treated with varying concentrations of MβCD in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9]
-
Incubate for 24 hours to allow for cell attachment.[9]
-
Treat the cells with a serial dilution of MβCD in serum-free medium for the desired time (e.g., 30-60 minutes). Include untreated control wells.
-
-
MTT Incubation:
-
After MβCD treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
Mandatory Visualizations
Caption: Workflow for preparing MβCD solutions and treating cells.
Caption: MβCD-induced signaling pathway modulation.
References
- 1. メチル-β-シクロデキストリン powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Methyl-beta-cyclodextrin in HL-60 parental and multidrug-resistant cancer cell lines: effect on the cytotoxic activity and intracellular accumulation of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential impact of lipid raft depletion on platelet-derived growth factor (PDGF)-induced ERK1/2 MAP-kinase, SRC and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Disruption of Lipid Rafts in T Cells using Methyl-β-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of methyl-β-cyclodextrin (MβCD) to disrupt lipid rafts in T lymphocytes. This technique is crucial for studying the role of these specialized membrane microdomains in T cell signaling and function. The following sections detail the necessary protocols, from cell culture and MβCD treatment to the assessment of lipid raft integrity and downstream signaling events.
Introduction
Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signal transduction.[1][2][3][4] In T lymphocytes, lipid rafts are essential for T cell receptor (TCR) signaling by facilitating the colocalization of key signaling molecules, such as the Src-family kinase Lck and the adaptor protein LAT, while excluding others like the protein tyrosine phosphatase CD45.[1][2][5][6] Disruption of lipid rafts through the depletion of cholesterol is a widely used method to investigate their role in cellular processes.[3][4]
Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that is commonly used to acutely deplete cholesterol from cellular membranes, thereby disrupting lipid raft integrity.[3][4][7] This document provides detailed protocols for the treatment of T cells with MβCD, along with methods to quantify its effects on lipid raft disruption and T cell signaling.
Data Presentation
The following tables summarize the quantitative data for MβCD treatment of T cells based on published literature. It is important to note that the optimal conditions may vary depending on the specific T cell type (e.g., Jurkat vs. primary T cells) and experimental goals.
Table 1: MβCD Treatment Parameters and Effects on T Cell Viability
| MβCD Concentration | Incubation Time (minutes) | Cell Type | Approximate Viability | Reference |
| 0.5 mM | 30 | Primary Human CD4+ T cells (from elderly donors) | Not specified, but noted as less sensitive than cells from young donors | [8][9] |
| 2.5 mM | 15 | Jurkat T cells | >90% | [4][10] |
| 5 mM | 30 | Various cell lines | Not specified, but effective for cholesterol depletion | [11] |
| 10 mM | 30-50 | Primary Human CD4+ T cells, Jurkat T cells, HeLa cells | >90% | [7][8] |
| 15 mM | 40 | Human Mesenchymal Stem Cells | Reduced cell viability | [12] |
Table 2: Effects of MβCD on Cellular Cholesterol Levels in T Cells
| MβCD Concentration | Incubation Time (minutes) | Cell Type | % Cholesterol Depletion | Reference |
| 2.5 mM | 15 | Jurkat T cells | ~30% | [4] |
| 10 mM | 40 | Human Mesenchymal Stem Cells | ~47% | [12] |
| 10 mM | Not specified | HeLa cells | ~90% | [13] |
| 15 mM | 40 | Human Mesenchymal Stem Cells | ~74.3% | [12] |
| 30 mM | 10 | Jurkat T cells | ~10% | [14] |
| 30 mM | 20 | Jurkat T cells | ~20% | [14] |
| 60 mM | 45 | Jurkat T cells | ~30% | [14] |
Experimental Protocols
Jurkat T Cell Culture and Maintenance
Jurkat cells are a human T lymphocyte cell line that is widely used for studying T cell signaling.[1]
-
Medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Density: Keep the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[1] Do not allow the density to exceed 3 x 10^6 cells/mL.[5]
-
Subculturing: To subculture, centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.[5] Resuspend the cell pellet in fresh, pre-warmed medium to the desired density.[5]
MβCD Treatment for Lipid Raft Disruption
This protocol describes the acute depletion of cholesterol from T cells using MβCD.
-
Materials:
-
Jurkat T cells or primary T cells
-
Serum-free RPMI-1640 medium
-
Methyl-β-cyclodextrin (MβCD) solution (prepare fresh in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Harvest T cells by centrifugation at 125 x g for 5-7 minutes and wash once with PBS.
-
Resuspend the cells in pre-warmed serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Add the desired concentration of MβCD to the cell suspension. Common concentrations range from 2.5 mM to 10 mM.[4][8]
-
Incubate the cells at 37°C for 15-60 minutes. The optimal time should be determined empirically.
-
After incubation, immediately wash the cells twice with cold PBS to remove the MβCD.
-
The cells are now ready for downstream applications, such as viability assessment, lipid raft analysis, or signaling studies.
-
Assessment of Cell Viability (Trypan Blue Exclusion Assay)
It is crucial to assess cell viability after MβCD treatment, as high concentrations or prolonged incubation can be toxic.[15]
-
Materials:
-
MβCD-treated and control T cells
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[16]
-
Incubate at room temperature for 3 minutes.[13]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[16] A healthy cell culture should have a viability of ≥95%.[17]
-
Visualization of Lipid Rafts (Filipin Staining)
Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol, allowing for the visualization of cholesterol-rich domains (lipid rafts).[14][18]
-
Materials:
-
MβCD-treated and control T cells
-
4% Paraformaldehyde (PFA) in PBS
-
100 mM Glycine (B1666218) in PBS
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
Staining Buffer (e.g., PBS with 10% FBS)
-
Aqueous mounting medium
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)[11][14]
-
-
Procedure:
-
Adhere the T cells to glass coverslips (e.g., using poly-L-lysine coating).
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
Quench the PFA by incubating with 100 mM glycine in PBS for 10 minutes.[11]
-
Wash the cells three times with PBS.
-
Prepare a working solution of Filipin III (e.g., 50 µg/mL) in Staining Buffer. Protect from light.[11]
-
Incubate the cells with the Filipin III working solution for 30-60 minutes at room temperature in the dark.[11]
-
Wash the cells three times with PBS, protecting from light.
-
Mount the coverslips onto glass slides with an aqueous mounting medium.
-
Immediately visualize the cells under a fluorescence microscope. Note that Filipin fluorescence is prone to photobleaching.[18]
-
Quantification of Total Cellular Cholesterol
Commercial colorimetric or fluorometric assay kits are available for the quantification of total cellular cholesterol.
-
Materials:
-
Procedure:
-
Follow the manufacturer's protocol for the chosen cholesterol quantification kit.
-
Typically, this involves lysing the cells and extracting the lipids. For 1 x 10^6 cells, extraction can be performed with 200 µL of a chloroform:isopropanol:NP-40 mixture.[4][15]
-
The lipid extract is then dried and resuspended in the assay buffer provided in the kit.
-
The assay involves an enzymatic reaction that produces a colored or fluorescent product, which is proportional to the amount of cholesterol.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The cholesterol concentration in the samples is determined by comparison to a standard curve.
-
Analysis of TCR Signaling by Western Blotting
Disruption of lipid rafts is expected to alter the phosphorylation of key TCR signaling molecules like Lck and LAT.
-
Materials:
-
MβCD-treated and control T cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-phospho-LAT (Tyr191), anti-Lck, anti-LAT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After MβCD treatment, stimulate T cells with an activating anti-CD3 antibody if desired.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total proteins (total Lck and total LAT).
-
Mandatory Visualization
Caption: MβCD treatment workflow.
Caption: TCR signaling pathway.
References
- 1. Mastering Jurkat Cell Culture and Gene Editing: A Comprehensive Guide - DEV Community [dev.to]
- 2. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. interchim.fr [interchim.fr]
- 5. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 6. culturing Jurkat T-cells - Cell Biology [protocol-online.org]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7tmantibodies.com [7tmantibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. tabaslab.com [tabaslab.com]
Application Notes and Protocols: Enhancing Small Molecule Uptake with Methyl-β-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for utilizing Methyl-β-cyclodextrin (MβCD) to enhance the cellular uptake of small molecules. MβCD, a cyclic oligosaccharide, is a valuable tool in research and pharmaceutical development for improving the delivery of therapeutic agents.
Introduction
Methyl-β-cyclodextrin (MβCD) is a derivative of β-cyclodextrin that is widely used to modulate cell membrane properties and enhance the cellular uptake of various molecules.[1] Its primary mechanism of action involves the extraction of cholesterol from the plasma membrane, which leads to increased membrane fluidity and the disruption of lipid rafts.[1][2][3][4] This alteration of the membrane structure facilitates the entry of small molecules, including therapeutic drugs, into the cytoplasm. MβCD has been shown to potentiate the effects of chemotherapeutic agents and can be a valuable tool in overcoming drug resistance.[1][5]
Mechanism of Action
MβCD possesses a hydrophobic inner cavity and a hydrophilic exterior, allowing it to encapsulate nonpolar molecules and increase their solubility in aqueous solutions.[1] When introduced to cells, MβCD interacts with the plasma membrane and sequesters cholesterol molecules into its hydrophobic core. This cholesterol depletion disrupts the highly ordered lipid raft domains, which are integral to various cellular processes, including signal transduction and endocytosis.[1][2][3][4] The resulting increase in membrane fluidity enhances the permeability of the membrane to small molecules.[1]
Key Applications
-
Enhancing Drug Efficacy: By increasing the intracellular concentration of drugs, MβCD can enhance their therapeutic effects.[1]
-
Overcoming Drug Resistance: In some cancer cells, MβCD can help overcome multidrug resistance by increasing the uptake of chemotherapeutic agents.[1]
-
Studying Cellular Processes: MβCD is a widely used tool to investigate the role of cholesterol and lipid rafts in various cellular signaling pathways.[2][3][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of MβCD.
Table 1: Effect of MβCD on Cellular Cholesterol Levels
| Cell Line | MβCD Concentration | Incubation Time | Cholesterol Depletion (%) | Reference |
| Jurkat T cells | 2.5 mM | 15 min | Varies with MβCD-cholesterol complex ratio | [2] |
| HeLa cells | 1 mM | 4 h | Not specified, but leads to actin depolymerization | [1] |
Table 2: Enhancement of Drug Efficacy with MβCD
| Cell Line | Drug | MβCD Concentration | Effect | Reference |
| HeLa | Vinblastine | 1 mM | Enhanced G2/M arrest from 37% to 60% | [1] |
| K562 (imatinib-sensitive and resistant) | Imatinib | Not specified | Enhanced cytotoxicity | [5] |
| HeLa | Paclitaxel, Crocin | Not specified | Enhanced antiproliferative activities | [1] |
Table 3: Cytotoxicity of MβCD
| Cell Line | MβCD Concentration (IC50) | Incubation Time | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 27.66 mM | 1 h | [6] |
| Niemann-Pick C1 (NPC1) fibroblasts | 19.2 µM (for MβCD-3) | Not specified | [7][8] |
Experimental Protocols
Protocol for Enhancing Small Molecule Uptake
This protocol provides a general framework for using MβCD to enhance the uptake of a small molecule of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methyl-β-cyclodextrin (MβCD)
-
Small molecule of interest
-
Appropriate assay for measuring intracellular uptake (e.g., fluorescence microscopy, flow cytometry, HPLC)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or on coverslips) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
MβCD Preparation: Prepare a stock solution of MβCD in serum-free medium or PBS. The final concentration to be used will need to be optimized for your specific cell line and experimental goals, but a starting point of 1-5 mM is common.
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add the MβCD solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized to maximize uptake without causing significant cytotoxicity.
-
Remove the MβCD solution and wash the cells twice with warm PBS.
-
-
Small Molecule Incubation:
-
Add the small molecule of interest (dissolved in serum-free medium) to the MβCD-pretreated cells.
-
Incubate for the desired time at 37°C.
-
-
Uptake Measurement:
-
Wash the cells three times with cold PBS to remove any extracellular small molecules.
-
Lyse the cells or prepare them for the chosen uptake measurement assay according to the specific protocol for that assay.
-
Analyze the intracellular concentration of the small molecule.
-
Workflow for Enhancing Small Molecule Uptake
References
- 1. alfachemic.com [alfachemic.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Cholesterol depletion using methyl-β-cyclodextrin. | Semantic Scholar [semanticscholar.org]
- 4. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 5. Methyl-β-cyclodextrin induces programmed cell death in chronic myeloid leukemia cells and, combined with imatinib, produces a synergistic downregulation of ERK/SPK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl-β-cyclodextrin suppresses the monocyte-endothelial adhesion triggered by lipopolysaccharide (LPS) or oxidized low-density lipoprotein (oxLDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl-β-cyclodextrin Mediated Cholesterol Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental use of Methyl-β-cyclodextrin (MβCD) to manipulate cellular cholesterol levels. The protocols outlined below are intended to serve as a comprehensive resource for studying the roles of cholesterol and lipid rafts in various cellular processes.
Introduction
Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and organization. It is a key constituent of specialized membrane microdomains known as lipid rafts, which serve as platforms for cell signaling and membrane trafficking.[1][2][3] Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide widely used to acutely deplete cholesterol from cellular membranes.[1][3][4] Its hydrophobic inner cavity allows it to form a soluble inclusion complex with cholesterol, effectively extracting it from the plasma membrane.[1][5] This powerful tool enables researchers to investigate the impact of cholesterol on a multitude of cellular functions, including signal transduction, endocytosis, and viral entry.[4][6][7]
Mechanism of Action
MβCD molecules form a 2:1 complex with cholesterol.[1] The extraction process is biphasic, with an initial rapid phase followed by a slower phase that reaches a plateau for a given MβCD concentration.[1] The efficiency of cholesterol removal is dependent on several factors, including MβCD concentration, incubation time, temperature, and the specific cell type being studied.[8] It is important to note that while MβCD is highly effective at extracting cholesterol, it is not entirely specific and can also remove other lipids, such as phospholipids, from the membrane, particularly at higher concentrations and longer incubation times.[1][8]
Experimental Protocols
Protocol 1: Preparation of MβCD Solution
A freshly prepared MβCD solution is recommended for optimal cholesterol extraction.[1][2]
Materials:
-
Methyl-β-cyclodextrin (MβCD) powder
-
Serum-free cell culture medium (e.g., DMEM, RPMI)
-
25 mM HEPES buffer (optional, to maintain pH)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Weigh the desired amount of MβCD powder.
-
Dissolve the MβCD in serum-free medium. If desired, supplement the medium with 25 mM HEPES.[1]
-
Vortex the solution until the MβCD is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter.
-
The MβCD solution is now ready for use.
Protocol 2: MβCD-Mediated Cholesterol Depletion from Cultured Cells
This protocol describes the general procedure for extracting cholesterol from adherent or suspension cells.
Materials:
-
Cultured cells
-
Prepared sterile MβCD solution (from Protocol 1)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Plate cells and grow to the desired confluency.
-
Suspension Cells: Grow cells to the desired density.
-
-
Wash the cells twice with serum-free medium to remove any residual serum components.[1]
-
For suspension cells, resuspend them in serum-free medium at a concentration of approximately 10-20 x 10^6 cells/ml.[1]
-
Add the prepared MβCD solution to the cells at the desired final concentration. A common starting range is 1-10 mM.[4][8][9]
-
Incubate the cells at 37°C for the desired duration. Incubation times typically range from 15 to 60 minutes.[1][4][10] For suspension cells, gently agitate the tubes intermittently to keep the cells suspended.[1]
-
After incubation, remove the MβCD-containing medium.
-
Wash the cells twice with PBS to remove residual MβCD.
-
The cells are now ready for downstream analysis.
Protocol 3: Quantification of Cholesterol Extraction
It is crucial to quantify the extent of cholesterol depletion to ensure the effectiveness and reproducibility of the experiment.
Method 1: [³H]-Cholesterol Tracing
Materials:
-
[³H]-Cholesterol
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Label the cells by incubating them with [³H]-cholesterol (e.g., 0.5 µCi/ml) in culture medium for 16-20 hours to allow for equilibration with cellular cholesterol pools.[4][11]
-
Wash the cells to remove unincorporated [³H]-cholesterol.
-
Perform the MβCD-mediated cholesterol depletion as described in Protocol 2.
-
Collect both the cell pellet (or lysate) and the MβCD-containing supernatant.
-
Add scintillation fluid to aliquots from both fractions.
-
Measure the radioactivity using a scintillation counter.[1]
-
The percentage of cholesterol depletion is calculated by comparing the radioactivity in the supernatant to the total radioactivity (pellet + supernatant).
Method 2: Amplex Red Cholesterol Assay
This is a colorimetric/fluorometric assay for quantifying cholesterol.
Materials:
-
Amplex Red Cholesterol Assay Kit (or individual components: Amplex Red reagent, horseradish peroxidase, cholesterol oxidase, cholesterol esterase)
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
Procedure:
-
Following MβCD treatment (Protocol 2), lyse the cells.
-
Prepare a working solution of the Amplex Red reagent according to the manufacturer's instructions.
-
Add the cell lysate to the working solution.
-
Incubate at 37°C for the recommended time (e.g., 15-30 minutes).[9]
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm).
-
Calculate the cholesterol concentration based on a standard curve prepared with known cholesterol concentrations.[9]
Quantitative Data Summary
The efficiency of cholesterol extraction by MβCD is highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Effect of MβCD Concentration on Cholesterol Depletion
| Cell Type | MβCD Concentration (mM) | Incubation Time (min) | Cholesterol Depletion (%) | Reference |
| Jurkat T cells | 1.0 | 15 | ~20 | [1] |
| Jurkat T cells | 2.5 | 15 | ~40 | [1] |
| Jurkat T cells | 5.0 | 15 | ~50 | [1] |
| Jurkat T cells | 10.0 | 15 | ~60 | [1] |
| HEp-2 cells | 10.0 | 15 | ~50 | [4] |
| Clone 9 cells | 10.0 | 60 | >80 | [11] |
| 3T3-L1 adipocytes | 4.0 | 60 | ~50 | [9] |
| Human MSCs | 10.0 | 40 | 47 | [10] |
| Human MSCs | 15.0 | 40 | 74.3 | [10] |
| HeLa cells | 5.0 | 60 | ~90 | [7] |
| HEK293 cells | 5.0 | N/A | ~58 | [12] |
Table 2: Effect of Incubation Time on Cholesterol Depletion
| Cell Type | MβCD Concentration (mM) | Incubation Time (min) | Cholesterol Depletion (%) | Reference |
| Jurkat T cells | 2.5 | 5 | ~35 | [1] |
| Jurkat T cells | 2.5 | 15 | ~40 | [1] |
| Jurkat T cells | 2.5 | 30 | ~45 | [1] |
| Human MSCs | 10.0 | 60 | 50.8 | [10] |
Impact on Cellular Signaling and Processes
Cholesterol depletion via MβCD has profound effects on cellular structure and function, primarily through the disruption of lipid rafts.
Lipid Raft Disruption and Signal Transduction
Lipid rafts are cholesterol- and sphingolipid-enriched membrane domains that serve as organizing centers for signaling molecules.[13][14] By extracting cholesterol, MβCD disrupts the integrity of these rafts, which can lead to the modulation of various signaling pathways.[13][14] For example, in T lymphocytes, MβCD treatment affects the recruitment and activation of signaling molecules like p56(Lck) and LAT, which are crucial for T-cell activation.[13]
Endocytosis and Membrane Trafficking
Cholesterol is essential for the formation and function of clathrin-coated pits and caveolae, which are key structures in endocytosis. MβCD treatment has been shown to inhibit the endocytosis of various molecules, including transferrin and EGF.[4] This inhibition is attributed to the disruption of clathrin-coated vesicle formation and the flattening of caveolae following cholesterol removal.[4] Furthermore, cholesterol extraction can induce spontaneous membrane curvature and endocytosis due to an increase in the negative surface charge density of the plasma membrane.[6]
Visualizations
Signaling Pathway Disruption by MβCD
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 4. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of spontaneous curvature and endocytosis: Unwanted consequences of cholesterol extraction using methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Removal by Methyl-β-Cyclodextrin Inhibits Poliovirus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enhancement of Drug Permeability using Methyl-β-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Methyl-β-cyclodextrin (MβCD) to enhance drug permeability in in vitro models. MβCD, a cyclic oligosaccharide, is a valuable tool in pharmaceutical research for its ability to modulate cell membrane properties and improve the cellular uptake of therapeutic agents.
Application Notes
Methyl-β-cyclodextrin is widely used in in vitro studies to increase the permeability of cell monolayers, such as Caco-2 cells, which are a common model for the intestinal barrier.[1][2][3] The primary mechanism of action involves the extraction of cholesterol from the plasma membrane.[4][5][6] This cholesterol depletion leads to the disruption of lipid rafts and tight junctions, ultimately increasing paracellular and transcellular transport of drugs.[7][8][9]
The effects of MβCD are concentration and time-dependent. While it can significantly enhance the permeability of poorly soluble drugs, it is crucial to carefully titrate the concentration to avoid cytotoxicity.[10][11] Beyond simply increasing solubility, MβCD's impact on the cell membrane's structural components, such as the actin cytoskeleton, also contributes to its permeability-enhancing effects.[7]
Key Applications:
-
Increasing the apparent solubility of poorly water-soluble drugs. [12][13][14]
-
Enhancing the permeability of drugs across cellular barriers in vitro. [10][15]
-
Investigating the role of cholesterol and lipid rafts in drug transport and cellular signaling. [16][17]
-
Overcoming P-glycoprotein (P-gp) mediated drug efflux. [10]
Quantitative Data Summary
The following tables summarize the quantitative effects of MβCD treatment on various cellular parameters as reported in the literature.
Table 1: Effect of MβCD on Cellular Integrity and Permeability
| Parameter | Cell Line | MβCD Concentration | Treatment Duration | Observed Effect | Reference |
| F-actin density | HeLa | 1 mM | 4 hours | ~49% reduction | [7] |
| Paxillin focal adhesion area | HeLa | Not Specified | Not Specified | 56% reduction | [7] |
| pFAK focal adhesion area | HeLa | Not Specified | Not Specified | 66% reduction | [7] |
| Cell stiffness | HeLa | Not Specified | Not Specified | 50% reduction | [7] |
| Cellular traction force | HeLa | Not Specified | Not Specified | 65% reduction | [7] |
| Apical to basolateral taxol flux | Caco-2 | Not Specified | Co-treatment | 4 to 6 times greater than untreated | [10] |
Table 2: MβCD-Induced Changes in Signaling Pathways
| Signaling Molecule | Cell Line | MβCD Concentration | Treatment Duration | Observed Effect | Reference |
| Akt (Ser-473) phosphorylation | MCF-7 | 1 mM | 10 minutes | 34% increase | [16] |
| HAS2 mRNA levels | MCF-7 | 0.5 - 2.5 mM | 24 hours | 36-89% dose-dependent down-regulation | [16] |
| AMPK (Thr172) phosphorylation | NPC1 | 100 µM | Variable | Time-dependent increase | [18] |
| MTOR (Ser2448/2481) phosphorylation | NPC1 | 100 µM | Not Specified | Reduction | [18] |
Experimental Protocols
Protocol 1: In Vitro Cholesterol Depletion using MβCD
This protocol describes the general procedure for depleting cholesterol from cultured cells using MβCD.
Materials:
-
Cultured cells (e.g., HeLa, Caco-2, MCF-7)
-
Serum-free cell culture medium
-
Methyl-β-cyclodextrin (MβCD) powder
-
Phosphate-buffered saline (PBS)
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a stock solution of MβCD in serum-free medium. A common stock concentration is 100 mM. Filter-sterilize the solution.
-
Wash the cell monolayers twice with pre-warmed PBS.
-
Prepare the desired working concentration of MβCD in serum-free medium. A typical starting concentration is 1-10 mM.
-
Incubate the cells with the MβCD solution for the desired time (e.g., 15-60 minutes) at 37°C.[5][6] The optimal time and concentration should be determined empirically for each cell line and experimental goal.
-
After incubation, remove the MβCD solution and wash the cells three times with PBS.
-
The cells are now ready for subsequent experiments, such as permeability assays or protein analysis.
Note: It is crucial to assess cell viability after MβCD treatment, for example, using a Trypan Blue exclusion assay.[6]
Protocol 2: Caco-2 Cell Permeability Assay with MβCD
This protocol details how to assess the effect of MβCD on the permeability of a drug across a Caco-2 cell monolayer.[1][2][3]
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21-25 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Test drug.
-
MβCD.
-
Analytical method for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure barrier integrity. TEER values should be stable and within the laboratory's established range.
-
Pre-incubation: Wash the monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test drug solution (with or without MβCD) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Permeability (for efflux studies):
-
Add the test drug solution (with or without MβCD) to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test drug in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
The following diagrams illustrate key mechanisms and workflows related to the use of MβCD.
Caption: Mechanism of MβCD-enhanced drug permeability.
Caption: Caco-2 cell permeability assay workflow.
Caption: Signaling pathways modulated by MβCD.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Removal by Methyl-β-Cyclodextrin Inhibits Poliovirus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. alfachemic.com [alfachemic.com]
- 8. Methyl-beta-cyclodextrin increases permeability of Caco-2 cell monolayers by displacing specific claudins from cholesterol rich domains associated with tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Randomly methylated β-cyclodextrin derivatives enhance taxol permeability through human intestinal epithelial Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescently Labeled Methyl-Beta-Cyclodextrin Enters Intestinal Epithelial Caco-2 Cells by Fluid-Phase Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl-β-cyclodextrin Suppresses Hyaluronan Synthesis by Down-regulation of Hyaluronan Synthase 2 through Inhibition of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methyl-β-cyclodextrin restores impaired autophagy flux in Niemann-Pick C1-deficient cells through activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Determining optimal Methyl-β-cyclodextrin concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal, non-cytotoxic concentration of Methyl-β-cyclodextrin (MβCD) for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Methyl-β-cyclodextrin (MβCD) action on cells?
A1: MβCD is a cyclic oligosaccharide that is widely used in cell biology to manipulate cellular cholesterol levels.[1][2] Its primary mechanism of action is the extraction of cholesterol from the plasma membrane by sequestering the lipophilic cholesterol molecules within its hydrophobic core.[2][3] This disrupts the integrity and function of lipid rafts, which are cholesterol-rich microdomains in the cell membrane involved in various cellular processes, including signal transduction.[2][4]
Q2: Why is it critical to determine the optimal MβCD concentration?
A2: While MβCD is a valuable tool for studying cholesterol-dependent cellular processes, high concentrations can lead to excessive cholesterol depletion, resulting in cytotoxicity and cell death.[5][6] The optimal concentration is one that achieves the desired level of cholesterol depletion for the experimental endpoint without compromising cell viability. This concentration is highly dependent on the cell type, incubation time, and temperature.[1]
Q3: What are the common signs of MβCD-induced cytotoxicity?
A3: Common indicators of MβCD-induced cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), nuclear condensation, membrane blebbing, and the induction of apoptosis.[5][7] Biochemical markers can include the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-XL.[5][7]
Q4: How does MβCD-induced cytotoxicity vary between different cell lines?
A4: The cytotoxic threshold for MβCD can vary significantly among different cell lines.[5][8] For instance, nerve growth factor-differentiated PC12 (NGFDPC12) cells show a significant loss of viability at concentrations of 0.18% MβCD and higher after 24 hours, while immortalized Schwann cells (iSCs) exhibit a different dose and time course dynamic for toxicity.[5] It is crucial to empirically determine the optimal concentration for each specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low MβCD concentrations. | The specific cell line is highly sensitive to cholesterol depletion. | Perform a dose-response curve with a wider range of lower MβCD concentrations (e.g., starting from 0.05% or lower). Reduce the incubation time. Ensure the MβCD preparation is of high purity, as contaminants can contribute to cytotoxicity. |
| Inconsistent results between experiments. | Variations in experimental conditions such as incubation time, temperature, cell density, or MβCD lot. | Standardize all experimental parameters. Always use the same lot of MβCD for a series of experiments or pre-screen new lots for their activity.[9] Ensure consistent cell passage number and confluency. |
| No observable effect on the cellular process of interest. | The MβCD concentration is too low to sufficiently deplete cholesterol. The cellular process is not dependent on plasma membrane cholesterol. | Increase the MβCD concentration in a stepwise manner, closely monitoring cell viability. Consider longer incubation times. Use a positive control known to be affected by cholesterol depletion to validate the experimental setup. |
| Difficulty dissolving MβCD. | MβCD has a high water solubility, but issues can arise with very high concentrations or low temperatures. | Prepare MβCD solutions in serum-free medium or phosphate-buffered saline (PBS). Gentle warming and vortexing can aid dissolution.[10] |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of MβCD on various cell lines as reported in the literature.
Table 1: MβCD Cytotoxicity in Different Cell Lines
| Cell Line | MβCD Concentration | Incubation Time | Viability Assay | Observed Effect | Reference |
| NGFDPC12 | 0.12% | 24 hours | Trypan Blue | No significant toxicity (94.2% viability) | [5] |
| NGFDPC12 | ≥ 0.18% | 24 hours | Trypan Blue | Significant increase in cell death | [5] |
| NGFDPC12 | 0.25% | 24 hours | Trypan Blue | Significant loss of cell viability | [5] |
| Immortalized Schwann Cells (iSC) | 0.12% | 72 hours | Trypan Blue | No loss of cell viability | [5] |
| Immortalized Schwann Cells (iSC) | 0.25% | 48 hours | Trypan Blue | Significant toxicity | [5] |
| Human Mesenchymal Stem Cells (MSCs) | 10 mM | 60 minutes | MTS Assay | Cell viability almost unchanged | [11] |
| Human Mesenchymal Stem Cells (MSCs) | 15 mM | 40 minutes | Not specified | Affected cell viability | [11] |
| Primary Effusion Lymphoma (PEL) cells | 3.33-4.23 mM | 24 hours | MTT Assay | IC50 (50% inhibition of cell growth) | [12] |
Table 2: Cholesterol Depletion by MβCD in Human Mesenchymal Stem Cells (MSCs)
| MβCD Concentration | Incubation Time | Cholesterol Depletion | Reference |
| 10 mM | 40 minutes | 47.0% | [11] |
| 15 mM | 40 minutes | 74.3% | [11] |
| 10 mM | 60 minutes | 50.8% | [11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plate
-
Cells of interest
-
Complete growth medium
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free culture medium or PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Treatment: Prepare a series of MβCD dilutions in serum-free medium or PBS. After 24 hours, remove the growth medium from the wells and add 100 µL of the different MβCD concentrations. Include a negative control (medium/PBS only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.[8]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Plot cell viability against the MβCD concentration to determine the IC50 value (the concentration that causes a 50% reduction in cell viability).[8]
Protocol 2: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cells treated with MβCD
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting: Following treatment with MβCD, harvest the cells by centrifugation at 200 x g.[5]
-
Staining: Resuspend the cell pellet in a known volume of PBS. Add an equal volume of 0.4% Trypan Blue solution and incubate for 5-10 minutes at room temperature.
-
Counting: Load the cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. A minimum of 100 cells should be counted for statistical accuracy.
-
Analysis: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
References
- 1. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Methyl-β-cyclodextrin induces programmed cell death in chronic myeloid leukemia cells and, combined with imatinib, produces a synergistic downregulation of ERK/SPK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of methyl-beta-cyclodextrin toxicity in NGF-differentiated PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icyclodextrin.com [icyclodextrin.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl-β-cyclodextrin | solubilizer | TargetMol [targetmol.com]
Technical Support Center: Methyl-β-cyclodextrin (MβCD) Cholesterol Depletion Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent cell death and overcome common challenges in Methyl-β-cyclodextrin (MβCD)-mediated cholesterol depletion experiments.
Troubleshooting Guide
Issue: Significant cell death or detachment observed after MβCD treatment.
Possible Causes and Solutions:
-
MβCD Concentration is Too High: The cytotoxic effects of MβCD are strongly dose-dependent.[1][2] The optimal concentration can vary significantly between different cell types.[1][3]
-
Incubation Time is Too Long: Prolonged exposure to MβCD can lead to excessive cholesterol depletion and subsequent cell death.[1]
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to MβCD.[1][3] For example, cancer cells may be more sensitive due to higher cholesterol content in their membranes.[1]
-
Recommendation: Consult literature for protocols using your specific cell line or a similar one. If limited information is available, start with very low MβCD concentrations and short incubation times.
-
-
Sub-optimal Experimental Conditions: Factors such as serum starvation and cell confluency can influence cell susceptibility to MβCD-induced stress.
-
Recommendation: Whenever possible, perform cholesterol depletion in serum-free media, as serum components can interact with MβCD. Ensure cells are at an optimal confluency (typically 70-80%) before treatment.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of MβCD-induced cell death?
MβCD primarily induces cell death by extracting cholesterol from the plasma membrane.[8][9] This disrupts membrane integrity, increases membrane tension, and can lead to cell lysis.[10][11] Excessive cholesterol removal can trigger apoptosis, a form of programmed cell death.[1][2] This apoptotic process can be caspase-independent and may involve the pro-apoptotic protein Bax.[1]
Q2: How can I optimize MβCD concentration and incubation time to minimize cell death?
The key is to establish a therapeutic window for your specific cell type where sufficient cholesterol is depleted without causing significant cell death.
-
Recommendation: Perform a matrix titration experiment. Test a range of MβCD concentrations (e.g., 0.5, 1, 2.5, 5, 10 mM) at different incubation times (e.g., 15, 30, 60, 120 minutes).[3]
-
Assessment: Following treatment, assess cell viability using methods like Trypan Blue exclusion or MTT assays, and quantify cholesterol levels using assays like the Amplex Red Cholesterol Assay or Filipin staining.[6][12] This will allow you to identify the optimal conditions for your experiment.
Q3: Are there alternatives to MβCD for cholesterol depletion?
Yes, several other methods can be used to manipulate cellular cholesterol levels, each with its own advantages and disadvantages.
-
Statins: These drugs inhibit cholesterol biosynthesis.[7] This is a slower, more chronic method of depletion.
-
Cholesterol Oxidase: This enzyme specifically oxidizes cholesterol in the plasma membrane.[2][3]
-
Other Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPCD) is another cyclodextrin (B1172386) that can be used and is reported to be less cytotoxic than MβCD in some cases.[13]
Q4: Can I replenish cholesterol after depletion to rescue my cells or as a control?
Yes, cholesterol can be replenished by incubating the cells with cholesterol-loaded MβCD.[3][6] This is a crucial control experiment to demonstrate that the observed effects are indeed due to cholesterol depletion. However, it's important to note that the added cholesterol may not distribute in the same manner as the original cholesterol.[6]
Q5: How does MβCD treatment affect membrane integrity and what can I do to mitigate this?
MβCD removes cholesterol, a key component for maintaining the structural integrity and fluidity of the plasma membrane.[9][10] This can increase membrane tension and make cells more prone to rupture.[10][11]
-
Mitigation Strategies:
Data Presentation
Table 1: Effect of MβCD Concentration on Cell Viability and Cholesterol Depletion in Various Cell Lines.
| Cell Type | MβCD Concentration (mM) | Incubation Time (min) | Cholesterol Depletion (%) | Cell Viability (%) | Reference |
| NGF-differentiated PC12 | 1.3 (0.18%) | 1440 (24h) | Not Specified | Decreased Significantly | [1] |
| NGF-differentiated PC12 | 0.9 (0.12%) | 1440 (24h) | Not Specified | ~94 | [1] |
| HeLa | 10 | 50 | ~40 | Not Specified | [10] |
| Jurkat T cells | 2.5 | 15 | ~30 | ~100 | [7] |
| Jurkat T cells | 5 | 15 | ~50 | ~90 | [7] |
| Jurkat T cells | 10 | 15 | ~60 | ~40 | [7] |
| 3T3-L1 Adipocytes | 4 | 60 | ~50 | Unaffected | [14] |
| M07e | 10 | 20 | ~60 | ~95 | [15] |
| HUVECs | 5 | 60 | Not Specified | Unaffected | [16][17] |
Experimental Protocols
1. MβCD-Mediated Cholesterol Depletion
-
Cell Preparation: Plate cells and grow to 70-80% confluency.
-
Preparation of MβCD Solution: Prepare a stock solution of MβCD in serum-free medium or PBS. Dilute to the desired final concentration immediately before use.
-
Treatment: Wash cells once with warm PBS. Remove the PBS and add the MβCD solution to the cells.
-
Incubation: Incubate the cells at 37°C for the predetermined optimal time (e.g., 30-60 minutes).
-
Post-incubation: Remove the MβCD solution and wash the cells twice with warm PBS.
-
Proceed with Downstream Assays: The cells are now ready for your specific experimental analysis.
2. Cell Viability Assessment: Trypan Blue Exclusion Assay
-
Cell Harvesting: After MβCD treatment, detach adherent cells using trypsin or a cell scraper. Suspend cells in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of blue (dead) and clear (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[7]
3. Cholesterol Quantification: Filipin Staining
-
Fixation: After MβCD treatment, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Staining: Wash the cells with PBS and then incubate with a solution of Filipin III (e.g., 50 µg/mL) in PBS for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with a UV filter. The intensity of the fluorescence correlates with the amount of unesterified cholesterol.[12]
Visualizations
Caption: MβCD-induced cell death signaling pathway.
Caption: Workflow for optimizing MβCD treatment conditions.
References
- 1. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preincubation with a low concentration of methyl-β-cyclodextrin enhances baculovirus expression system productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl β-Cyclodextrin-sperm-mediated gene editing (MBCD-SMGE): a simple and efficient method for targeted mutant mouse production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 10. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Methyl-β-cyclodextrin suppresses the monocyte-endothelial adhesion triggered by lipopolysaccharide (LPS) or oxidized low-density lipoprotein (oxLDL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methyl-β-cyclodextrin suppresses the monocyte-endothelial adhesion triggered by lipopolysaccharide (LPS) or oxidized low-density lipoprotein (oxLDL) - PMC [pmc.ncbi.nlm.nih.gov]
Side effects of Methyl-β-cyclodextrin on cell viability and morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl-β-cyclodextrin (MβCD) in cell culture, with a focus on its effects on cell viability and morphology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MβCD on cells?
A1: MβCD is a cyclic oligosaccharide that has a high affinity for cholesterol.[1] Its primary mechanism of action is the extraction of cholesterol from the plasma membrane and intracellular compartments.[1] This cholesterol depletion disrupts the integrity and function of lipid rafts, which are specialized membrane microdomains enriched in cholesterol.[2]
Q2: Why is there significant cell death in my experiment even at low concentrations of MβCD?
A2: Several factors can contribute to unexpected cytotoxicity:
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivity to MβCD. For example, nerve growth factor-differentiated PC12 (NGFDPC12) cells show significant cell death at concentrations of 0.18% and higher after 24 hours, while immortalized Schwann cells (iSC) are more resistant.[3]
-
Duration of Exposure: Prolonged exposure to MβCD, even at low concentrations, can lead to increased cell death.[3]
-
Serum Concentration: The presence of serum in the culture medium can influence the effect of MβCD. Serum proteins can bind to MβCD, potentially reducing its effective concentration. Experiments are often performed in serum-free media to ensure consistent effects.
-
Purity of MβCD: The purity and preparation of the MβCD solution can impact its cytotoxicity. It is recommended to use high-purity, sterile-filtered MβCD solutions.
Q3: What morphological changes can I expect to see in cells treated with MβCD?
A3: MβCD treatment can induce several morphological changes:
-
Cell Rounding and Detachment: Due to the disruption of the actin cytoskeleton and focal adhesions, cells may lose their flattened morphology, round up, and detach from the culture surface.[3][4]
-
Membrane Blebbing: At higher concentrations or with prolonged exposure, cells undergoing apoptosis may exhibit membrane blebbing.[3]
-
Nuclear Condensation: Apoptotic cells will also show condensation of nuclear chromatin.[3]
-
Changes in Cytoskeleton: MβCD can lead to the depolymerization of actin filaments, which can be visualized by phalloidin (B8060827) staining.[5]
Q4: Are the effects of MβCD on cell viability and morphology reversible?
A4: The reversibility of MβCD's effects depends on the concentration and duration of treatment. Mild, short-term cholesterol depletion may be reversible upon removal of MβCD and replenishment of cholesterol from the culture medium (if serum is present). However, prolonged exposure or high concentrations that induce apoptosis are generally irreversible.
Troubleshooting Guides
Issue 1: High levels of cell death observed in control (untreated) cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, within a suitable passage number, and not overly confluent before starting the experiment. |
| Contamination | Check for signs of bacterial or fungal contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Reagent Quality | Use fresh, sterile culture medium, serum, and other reagents. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| MβCD Solution Preparation | Prepare a fresh stock solution of MβCD for each experiment. Ensure it is fully dissolved and sterile-filtered. |
| Cell Density | Seed cells at a consistent density for all experiments. |
| Incubation Time | Ensure precise timing for MβCD treatment and subsequent assays. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of MβCD and assay reagents. |
Quantitative Data Summary
Table 1: Effect of MβCD on Cell Viability in Different Cell Lines
| Cell Line | MβCD Concentration | Exposure Time | % Cell Viability | Reference |
| NGFDPC12 | 0.12% | 24 hours | 94.2 ± 0.7% | [3] |
| NGFDPC12 | 0.18% | 24 hours | Significant decrease | [3] |
| NGFDPC12 | 0.25% | 24 hours | Significant decrease | [3] |
| NGFDPC12 | 0.25% | 60 hours | 9.7 ± 1.8% | [3] |
| iSC | 0.12% | 60 hours | Normal survival | [3] |
| iSC | 0.25% | 48 hours | Significant decrease | [3] |
| HeLa | 5 mM | 30 minutes | Not specified, but cholesterol effectively depleted | [6] |
| B16F10-OVA | 5 mM | 30 minutes | Not specified, but cholesterol effectively depleted | [6] |
Note: The conversion of percentage concentration to molarity can vary based on the average molecular weight of the MβCD preparation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol is used to differentiate viable from non-viable cells based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells do not.[7][8][9][10][11]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution in PBS
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Hemocytometer and coverslip
-
Light microscope
-
Microcentrifuge tubes
Procedure:
-
Harvest cells and centrifuge at 100 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of serum-free PBS.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 3-5 minutes. Do not exceed 5 minutes as longer incubation can lead to the staining of viable cells.
-
Carefully load 10 µL of the cell-trypan blue mixture into the hemocytometer chamber.
-
Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: Assessment of Cell Morphology and Actin Cytoskeleton Staining
This protocol allows for the visualization of the actin cytoskeleton using a fluorescently labeled phalloidin probe.[5][12][13][14]
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treating the cells with MβCD, gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Dilute the fluorescently labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Visualizations
Caption: Troubleshooting workflow for unexpected cell death in MβCD experiments.
Caption: MβCD-induced intrinsic apoptosis signaling pathway.[2][15][16][17][18]
Caption: General experimental workflow for studying MβCD effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Cholesterol Depletion and Membrane Deformation by MeβCD and the Resultant Enhanced T Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 9. lonzabio.jp [lonzabio.jp]
- 10. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. advancedbiomatrix.com [advancedbiomatrix.com]
- 13. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Optimizing incubation time for Methyl-β-cyclodextrin treatment in cultured cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-β-cyclodextrin (MβCD) for cholesterol depletion in cultured cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methyl-β-cyclodextrin (MβCD)?
A1: MβCD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to sequester cholesterol from the plasma membrane of cultured cells, effectively depleting cholesterol levels.[1][2][3][4] This depletion is often used to study the role of cholesterol and lipid rafts in various cellular processes, including signal transduction and membrane trafficking.[1][2][3]
Q2: How does MβCD treatment affect cell viability?
A2: The effect of MβCD on cell viability is dose- and time-dependent and varies significantly between cell types.[5][6][7] High concentrations or prolonged incubation times can lead to excessive cholesterol depletion, disruption of membrane integrity, and subsequent cytotoxicity, potentially triggering apoptosis.[7][8] It is crucial to determine the optimal MβCD concentration and incubation time for each specific cell line to minimize cell death.[1][7]
Q3: What are the typical concentration ranges and incubation times for MβCD treatment?
A3: The optimal conditions for MβCD treatment are highly cell-type dependent. However, common starting points range from 1 mM to 10 mM for 15 to 60 minutes at 37°C.[4][6][9][10][11] It is strongly recommended to perform a dose-response and time-course experiment to determine the ideal parameters for your specific cell line and experimental goals.
Q4: How can I verify the extent of cholesterol depletion after MβCD treatment?
A4: The level of cholesterol depletion should always be experimentally verified.[1] Common methods include:
-
Amplex Red Cholesterol Assay: A quantitative enzymatic assay to measure total cholesterol content.[1][12]
-
Filipin (B1216100) Staining: A fluorescent dye that binds to cholesterol, allowing for qualitative or semi-quantitative analysis by microscopy.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and quantitative method for cholesterol measurement.
-
Radiolabeling with [3H]-cholesterol: Cells are pre-labeled with radioactive cholesterol, and the amount of radioactivity released into the medium after MβCD treatment is measured.[1]
Q5: Can the effects of MβCD be reversed?
A5: Yes, the effects of MβCD-mediated cholesterol depletion are often reversible.[4][14] Cholesterol can be replenished by incubating the cells with a cholesterol-MβCD complex.[10][15] This is a critical control experiment to ensure that the observed effects are specifically due to cholesterol depletion and not off-target effects of MβCD.[15]
Troubleshooting Guides
Issue 1: High levels of cell death after MβCD treatment.
| Possible Cause | Troubleshooting Step |
| MβCD concentration is too high. | Perform a dose-response experiment with a range of MβCD concentrations (e.g., 0.5 mM to 10 mM) to identify the highest concentration that does not significantly impact cell viability.[7][16] |
| Incubation time is too long. | Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) at a fixed, non-toxic MβCD concentration to determine the optimal incubation period.[6][17] |
| Cell type is particularly sensitive to cholesterol depletion. | Some cell lines are inherently more sensitive to MβCD.[5][18] Use a lower concentration range and shorter incubation times for these cells. |
| Serum was present during incubation. | MβCD can interact with components in serum. Perform the incubation in serum-free medium.[1][10] |
Issue 2: Inconsistent or no effect observed after MβCD treatment.
| Possible Cause | Troubleshooting Step |
| MβCD concentration is too low. | Increase the MβCD concentration in a stepwise manner, while monitoring cell viability. |
| Incubation time is too short. | Extend the incubation time, ensuring it does not lead to cytotoxicity. |
| Suboptimal incubation temperature. | Ensure the incubation is performed at 37°C for optimal cholesterol extraction.[1][19] |
| MβCD solution was not properly prepared. | Prepare fresh MβCD solutions for each experiment. Ensure it is fully dissolved in serum-free medium. |
| Cholesterol depletion was not verified. | Always quantify the extent of cholesterol depletion using a reliable method like the Amplex Red assay or filipin staining.[1][13] |
Issue 3: Off-target effects are suspected.
| Possible Cause | Troubleshooting Step |
| MβCD is extracting other membrane components. | MβCD is not entirely specific for cholesterol and can extract other lipids.[5] |
| MβCD itself is altering cellular processes. | Perform a cholesterol add-back experiment.[1][10][15] Treat cells with MβCD to deplete cholesterol, then replenish it using a cholesterol-MβCD complex. If the original phenotype is rescued, the effect was likely specific to cholesterol depletion. |
Data Presentation
Table 1: Effect of MβCD Concentration and Incubation Time on Cholesterol Depletion and Cell Viability in Various Cell Lines
| Cell Line | MβCD Concentration (mM) | Incubation Time (min) | Cholesterol Depletion (%) | Effect on Cell Viability | Reference |
| Jurkat T cells | 2.5 | 15 | Not specified | Viable until >50% total cholesterol loss | [1] |
| HeLa cells | 10 | 60 | Not specified | Not specified | [9] |
| HEK FLAG-μ cells | 15 (2%) | 60 | Not specified | Not specified | [10] |
| SH-SY5Y cells | 5 | 10 | 30.6 ± 4.4 | Not specified | [10] |
| Human MSCs | 10 | 40 | 47.0 | Viable | [6] |
| Human MSCs | 15 | 40 | 74.3 | Affected | [6] |
| Human MSCs | 10 | 60 | 50.8 | Almost unchanged | [6] |
| M07e cells | 7.5 | 40 | >60 | Significantly affected | [16] |
| M07e cells | 10 | 40 | >60 | Significantly affected | [16] |
| M07e cells | 10 | 20 | ~60 | Almost unchanged | [16] |
| NGFDPC12 cells | 0.18% (~1.3 mM) | 24 hours | Not specified | Significant increase in cell death | [7] |
| C57BL/6 mouse sperm | 1.0 | 30 | Not specified | Highest fertilization rate | [20] |
Experimental Protocols
Protocol 1: General Procedure for MβCD-Mediated Cholesterol Depletion
-
Cell Preparation: Culture cells to approximately 80-90% confluency.[19]
-
Serum Starvation: Wash cells with phosphate-buffered saline (PBS) and then incubate in serum-free medium for at least 3 hours.[21]
-
MβCD Treatment: Prepare the desired concentration of MβCD in serum-free medium. Remove the medium from the cells and add the MβCD solution.
-
Incubation: Incubate the cells at 37°C for the predetermined optimal time (e.g., 15-60 minutes).[1][9][10]
-
Wash: After incubation, remove the MβCD solution and wash the cells thoroughly with PBS to remove any residual MβCD.
-
Downstream Analysis: Proceed immediately with your downstream experiments.[1]
Protocol 2: Cholesterol Replenishment (Add-back) Experiment
-
Prepare Cholesterol-MβCD Complex:
-
Dissolve cholesterol in a chloroform:methanol (1:1, v/v) solution.[19]
-
Evaporate the solvent under a stream of nitrogen or by heating.
-
Add a solution of MβCD in serum-free medium to the dried cholesterol.
-
Sonicate and vortex the mixture until the cholesterol is fully dissolved, creating the complex.[19] The molar ratio of MβCD to cholesterol is typically around 8:1.[10]
-
-
Cholesterol Depletion: Treat cells with MβCD as described in Protocol 1.
-
Cholesterol Replenishment: After washing off the MβCD, incubate the cells with the prepared cholesterol-MβCD complex in serum-free medium for 1-2 hours at 37°C.[10][15]
-
Wash and Analyze: Wash the cells with PBS and proceed with your analysis to determine if the original phenotype is restored.
Protocol 3: Quantification of Cholesterol using Amplex Red Assay
-
Lipid Extraction: After MβCD treatment, wash cells and lyse them. Extract total lipids using a suitable solvent mixture (e.g., chloroform:methanol).
-
Sample Preparation: Dry the lipid extract and resuspend it in the Amplex Red assay buffer.[1]
-
Assay Reaction: Add the Amplex Red reagent, horseradish peroxidase, and cholesterol oxidase to the samples.[1]
-
Incubation: Incubate the reaction at 37°C.[1]
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the cholesterol concentration by comparing the sample readings to a standard curve generated with known cholesterol concentrations.
Visualizations
Caption: Experimental workflow for MβCD treatment and cholesterol replenishment.
Caption: MβCD's effect on a generic cell signaling pathway.
Caption: Troubleshooting logic for high cell death after MβCD treatment.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 3. Cholesterol depletion using methyl-β-cyclodextrin. | Semantic Scholar [semanticscholar.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Differential Effect of Membrane Cholesterol Removal on μ- and δ-Opioid Receptors: A PARALLEL COMPARISON OF ACUTE AND CHRONIC SIGNALING TO ADENYLYL CYCLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preincubation with a low concentration of methyl-β-cyclodextrin enhances baculovirus expression system productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methyl-beta-cyclodextrin improves fertilizing ability of C57BL/6 mouse sperm after freezing and thawing by facilitating cholesterol efflux from the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficiency of cholesterol extraction with MβCD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficiency during cholesterol extraction experiments using Methyl-β-cyclodextrin (MβCD).
Frequently Asked Questions (FAQs)
1. What is MβCD and how does it extract cholesterol?
Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior.[1][2] This structure allows it to encapsulate nonpolar molecules like cholesterol, effectively removing them from cellular membranes. The extraction process is thought to involve the formation of a dimer of MβCD that creates a suitable hydrophobic pocket for cholesterol.[2][3] This MβCD-cholesterol complex is water-soluble, facilitating the removal of cholesterol from the cell membrane into the aqueous medium.[1]
2. How much cholesterol can I expect to be depleted?
The extent of cholesterol depletion is dependent on several factors, including MβCD concentration, incubation time, temperature, and the specific cell type being used.[4] Generally, increasing the MβCD concentration and incubation time will lead to higher levels of cholesterol extraction. However, it's important to note that excessive depletion can lead to cytotoxicity.[4][5] For many cell types, a significant reduction in cholesterol can be achieved within 15-60 minutes of incubation.[1][3]
3. Is MβCD specific for cholesterol?
While MβCD has a high affinity for cholesterol, it is not entirely specific and can also extract other lipids, such as sphingolipids and, to a lesser extent, glycerophospholipids.[3][4] The extraction of other lipids is generally less efficient than that of cholesterol, especially at lower MβCD concentrations and shorter incubation times.[4]
4. How can I verify the efficiency of cholesterol extraction?
It is always recommended to quantify the extent of cholesterol depletion in your experiments.[3] Several methods can be used for this, including:
-
Radioactive Labeling: Pre-labeling cellular cholesterol with [³H]-cholesterol and measuring the radioactivity in the cells and the supernatant after MβCD treatment.[1][3]
-
Enzymatic Assays: Using commercially available kits, such as those based on the Amplex Red reagent, to measure the cholesterol content in cell lysates.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and quantitative method for cholesterol measurement.
Troubleshooting Guide
Issue: Low Cholesterol Extraction Efficiency
Possible Cause 1: Suboptimal MβCD Concentration
The concentration of MβCD is a critical factor in determining the efficiency of cholesterol extraction. Different cell types exhibit varying sensitivities to MβCD.[4]
Solution:
-
Titrate MβCD Concentration: Perform a dose-response experiment to determine the optimal MβCD concentration for your specific cell line. Start with a range of concentrations (e.g., 0.5 mM to 10 mM) and measure the corresponding cholesterol depletion.[3][7]
-
Consult Literature: Review published studies that have used MβCD on the same or similar cell types to get a starting point for concentration ranges.
Possible Cause 2: Inadequate Incubation Time or Temperature
Cholesterol extraction is a time and temperature-dependent process.
Solution:
-
Optimize Incubation Time: Test different incubation times (e.g., 15, 30, 60 minutes) at a fixed MβCD concentration to find the optimal duration for cholesterol removal without inducing significant cell death.[3] Cholesterol extraction is often biphasic, with a rapid initial phase followed by a slower phase.[3]
-
Maintain Optimal Temperature: Most protocols recommend performing the incubation at 37°C to ensure membrane fluidity and efficient extraction.[3]
Possible Cause 3: Inactive MβCD Solution
The efficacy of MβCD solutions can decrease over time.
Solution:
-
Prepare Fresh Solutions: Always use freshly prepared MβCD solutions for your experiments.[3] Stored solutions may not be as effective at extracting cholesterol.[3]
Possible Cause 4: Presence of Serum in the Medium
Serum contains lipoproteins that can compete with MβCD for cholesterol, thereby reducing the extraction efficiency.
Solution:
-
Use Serum-Free Medium: Perform the MβCD treatment in a serum-free medium to maximize the availability of MβCD to interact with cellular cholesterol.[3][8]
Possible Cause 5: High Cell Density
A high cell density can limit the availability of MβCD to individual cells.
Solution:
-
Optimize Cell Seeding Density: Ensure that cells are not overgrown or overly confluent. For adherent cells, a confluency of no more than 80% is often recommended.[3] For suspension cells, adjust the cell concentration as per established protocols.[7]
Possible Cause 6: Cell Type-Specific Resistance
Different cell lines have inherently different membrane compositions and cholesterol dynamics, leading to variations in their susceptibility to MβCD-mediated cholesterol extraction.[4]
Solution:
-
Empirical Optimization: For a new cell line, it is crucial to empirically determine the optimal conditions for cholesterol depletion. This involves systematically testing different MβCD concentrations and incubation times.
Issue: High Cell Death or Cytotoxicity
Possible Cause 1: Excessive Cholesterol Depletion
Removing too much cholesterol can compromise membrane integrity and lead to cell death.[4][5]
Solution:
-
Reduce MβCD Concentration or Incubation Time: Use the lowest effective MβCD concentration and the shortest incubation time necessary to achieve the desired level of cholesterol depletion.
-
Assess Cell Viability: Always assess cell viability after MβCD treatment using methods like Trypan Blue exclusion or MTT assays.[3]
Possible Cause 2: Off-Target Effects of MβCD
As mentioned, MβCD can extract other lipids, which might contribute to cytotoxicity.
Solution:
-
Use Cholesterol-Loaded MβCD as a Control: To distinguish the effects of cholesterol depletion from other non-specific effects of MβCD, include a control where cells are treated with MβCD that has been pre-complexed with cholesterol.[3][9] This control helps to ascertain that the observed cellular responses are indeed due to the removal of cholesterol.
Data Presentation
Table 1: Effect of MβCD Concentration on Cholesterol Depletion in Jurkat T cells
| MβCD Concentration (mM) | % Cholesterol Extracted |
| 0.5 | 10 |
| 1.0 | 20 |
| 1.5 | 30 |
| 2.5 | 40 |
Data adapted from a study on Jurkat T cells treated for 15 minutes at 37°C.[3][10]
Table 2: Cholesterol Depletion in Different Cell Lines with 10 mM MβCD
| Cell Line | Incubation Time (min) | % Cholesterol Depletion |
| HEp-2 | 15 | ~40% |
| MDCK II | 15 | ~50% |
| Fibroblasts | 45 | ~84% |
Note: These values are approximate and can vary based on specific experimental conditions.[1][6][11]
Experimental Protocols
General Protocol for MβCD-Mediated Cholesterol Depletion
-
Cell Preparation:
-
For adherent cells, grow to 70-80% confluency.
-
For suspension cells, culture to the desired density.
-
Wash cells twice with serum-free medium.
-
-
MβCD Treatment:
-
Prepare a fresh solution of MβCD in serum-free medium at the desired concentration (e.g., 1-10 mM).
-
Incubate the cells with the MβCD solution at 37°C for the desired time (e.g., 15-60 minutes).
-
-
Post-Treatment:
-
Remove the MβCD-containing medium.
-
Wash the cells three times with serum-free medium or phosphate-buffered saline (PBS).
-
Proceed with your downstream application or lyse the cells for cholesterol quantification.
-
Cholesterol Quantification using Amplex Red Assay
-
Cell Lysis:
-
After MβCD treatment and washing, lyse the cells in a suitable lysis buffer containing a non-ionic detergent like Triton X-100.[6]
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the Amplex Red Cholesterol Assay Kit.
-
Briefly, a working solution containing Amplex Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase is prepared.[6]
-
An aliquot of the cell lysate is added to the working solution and incubated at 37°C, protected from light.[6]
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (typically ~540 nm excitation and ~590 nm emission).[3]
-
-
Calculation:
-
Determine the cholesterol concentration in the samples by comparing their fluorescence to a standard curve generated with known concentrations of cholesterol.
-
Visualizations
Caption: General workflow for MβCD-mediated cholesterol extraction.
Caption: Troubleshooting flowchart for low cholesterol extraction efficiency.
References
- 1. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Cholesterol Removal Changes Mechanical Properties of Cells and Induces Secretion of a Specific Pool of Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol Removal by Methyl-β-Cyclodextrin Inhibits Poliovirus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. molbiolcell.org [molbiolcell.org]
Stability of Methyl-β-cyclodextrin in aqueous solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methyl-β-cyclodextrin (MβCD) in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for aqueous solutions of MβCD?
A1: For long-term storage, it is recommended to store sterile-filtered aqueous solutions of MβCD at 2-8°C. While some sources suggest that solutions may be stored for several months at 4°C, others advise preparing fresh solutions daily, especially for sensitive cell culture experiments. For critical applications, it is best practice to prepare fresh solutions or validate the stability of stored solutions for the intended experimental duration.
Q2: What are the primary factors that can affect the stability of MβCD in an aqueous solution?
A2: The primary factors affecting MβCD stability in aqueous solutions are:
-
Temperature: Higher temperatures can accelerate the hydrolysis of the glycosidic bonds.
-
pH: Extreme pH values, particularly acidic conditions, can lead to the hydrolysis of the cyclodextrin (B1172386) ring structure. MβCD is most stable in neutral to slightly alkaline conditions.
-
Microbial Contamination: Non-sterile solutions are prone to microbial growth, which can degrade the MβCD.
Q3: What are the potential degradation products of MβCD in an aqueous solution?
A3: The main degradation pathway for MβCD in aqueous solution is the hydrolysis of the α-1,4 glycosidic bonds that link the glucose units. This can result in the formation of linear dextrins and ultimately glucose.
Q4: How can I prepare a sterile MβCD solution for cell culture experiments?
A4: To prepare a sterile MβCD solution, dissolve the MβCD powder in your desired aqueous buffer or cell culture medium. Once fully dissolved, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container. Aseptic techniques should be used throughout the process to prevent contamination.
Q5: Can I autoclave MβCD solutions?
A5: Autoclaving MβCD solutions is generally not recommended. The high temperature and pressure of autoclaving can lead to the degradation of the cyclodextrin structure. Sterile filtration is the preferred method for sterilization.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in experimental results over time using the same MβCD stock solution. | Degradation of MβCD in the stock solution. | 1. Prepare a fresh stock solution of MβCD. 2. Validate the stability of your stock solution under your specific storage conditions using a suitable analytical method (e.g., HPLC). 3. Aliquot the stock solution upon preparation and freeze at -20°C for long-term storage, thawing aliquots as needed. Avoid repeated freeze-thaw cycles. |
| Precipitation observed in a stored MβCD solution. | The concentration of MβCD may exceed its solubility at the storage temperature. | 1. Gently warm the solution to room temperature and agitate to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure the storage temperature is appropriate for the concentration of your solution. |
| Unexpected cellular toxicity or off-target effects. | 1. Contamination of the MβCD solution. 2. Degradation products of MβCD may have cytotoxic effects. 3. The concentration of MβCD used may be too high for the specific cell type. | 1. Always use sterile-filtered solutions and aseptic techniques. 2. Prepare fresh solutions, especially for sensitive assays. 3. Perform a dose-response curve to determine the optimal, non-toxic concentration of MβCD for your cell line. |
Data Presentation
Table 1: Illustrative Long-Term Stability of MβCD (10 mM in PBS, pH 7.4) under Different Storage Conditions.
Disclaimer: The following data is illustrative and intended to guide experimental design. Actual degradation rates may vary based on specific buffer components, MβCD purity, and other experimental factors. It is highly recommended to perform a stability study under your specific experimental conditions.
| Storage Condition | Time (Days) | MβCD Integrity (%) | Degradation Products (Relative %) |
| 2-8°C | 0 | 100 | 0 |
| 30 | 99.5 | 0.5 | |
| 90 | 98.2 | 1.8 | |
| 180 | 96.5 | 3.5 | |
| Room Temperature (~25°C) | 0 | 100 | 0 |
| 7 | 98.8 | 1.2 | |
| 30 | 95.1 | 4.9 | |
| 90 | 88.3 | 11.7 | |
| 37°C | 0 | 100 | 0 |
| 1 | 99.2 | 0.8 | |
| 7 | 94.5 | 5.5 | |
| 30 | 85.6 | 14.4 |
Experimental Protocols
Protocol 1: Preparation of Sterile Aqueous MβCD Solution for Cell Culture
-
Materials:
-
Methyl-β-cyclodextrin (MβCD) powder
-
Phosphate-buffered saline (PBS), pH 7.4, or desired cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or bottles
-
Analytical balance and sterile weighing paper/boat
-
Laminar flow hood
-
-
Procedure:
-
In a laminar flow hood, weigh the desired amount of MβCD powder using a sterile technique.
-
In a sterile container, add the appropriate volume of PBS or cell culture medium.
-
Slowly add the MβCD powder to the liquid while gently stirring to dissolve. Avoid vigorous shaking to prevent foaming.
-
Once the MβCD is completely dissolved, draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile container.
-
Label the container with the contents, concentration, and date of preparation.
-
Store the sterile solution at 2-8°C. For long-term storage, consider making aliquots and freezing at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for MβCD Stability Assessment
-
Instrumentation and Conditions:
-
HPLC System: With a Refractive Index (RI) detector.
-
Column: A suitable column for carbohydrate analysis, such as an amino-based or a specific cyclodextrin analysis column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization based on the column used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of MβCD.
-
At specified time points, take an aliquot of the stored MβCD solution.
-
Dilute the aliquot to fall within the range of the standard curve.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram for the MβCD peak and any potential degradation product peaks (which would typically have longer retention times).
-
Quantify the MβCD concentration by comparing its peak area to the standard curve.
-
Calculate the percentage of MβCD remaining over time to assess stability.
-
Visualizations
Technical Support Center: Measuring Cholesterol Depletion Post-MβCD Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying cellular cholesterol levels following treatment with methyl-β-cyclodextrin (MβCD). Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and comparative data to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to measure cholesterol depletion after MβCD treatment?
A1: The most widely used methods for measuring cholesterol depletion include:
-
Filipin (B1216100) Staining: A qualitative or semi-quantitative fluorescence microscopy technique that uses the polyene antibiotic filipin to bind specifically to unesterified (free) cholesterol.[1]
-
Amplex® Red Cholesterol Assay: A quantitative, plate-reader-based fluorometric or colorimetric assay that measures total cholesterol.[2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and accurate method for the absolute quantification of total cholesterol and other sterols.[6][7][8]
-
Radioactive Cholesterol Labeling: Involves pre-loading cells with a radiolabeled cholesterol, such as [³H]cholesterol, and measuring the radioactivity lost from the cells after MβCD treatment.[9]
-
Genetically Encoded Cholesterol Probes: Utilizes fluorescent protein probes, like the D4 fragment of perfringolysin O fused to GFP (GFP-D4), to visualize accessible cholesterol in real-time in living cells.[10][11]
Q2: How much cholesterol depletion can I expect with MβCD treatment?
A2: The extent of cholesterol depletion is dependent on several factors, including MβCD concentration, incubation time, temperature, and the cell type being used.[6] For example, treating HeLa cells with 5 mM MβCD can reduce cellular cholesterol by as much as 90%.[12] In another study, treating Clone 9 cells with 10 mM MβCD for 60 minutes resulted in the removal of over 80% of cell cholesterol.[9] It is crucial to optimize these parameters for your specific cell line and experimental goals.
Q3: Can MβCD treatment affect cell viability?
A3: Yes, high concentrations of MβCD or prolonged exposure can lead to cytotoxicity.[2][6] It is essential to perform a dose-response curve to determine the optimal MβCD concentration that effectively depletes cholesterol without significantly impacting cell viability. Cell viability can be assessed using methods like Trypan Blue exclusion or an ATP content assay.[2][3]
Q4: Does MβCD remove cholesterol specifically from the plasma membrane?
A4: MβCD is known to primarily extract cholesterol from the plasma membrane.[13] However, with increasing concentrations and incubation times, it can also affect intracellular cholesterol pools.[5][6] Techniques like filipin staining can help visualize the relative changes in cholesterol distribution between the plasma membrane and intracellular compartments.[6][10]
Q5: Are there control experiments I should perform?
A5: Yes, proper controls are critical. A key control is to use MβCD that has been pre-complexed with cholesterol. This "cholesterol-replete" MβCD serves as a control for any non-specific effects of the cyclodextrin (B1172386) itself, independent of cholesterol depletion.[4] Additionally, an untreated control group is essential to establish a baseline cholesterol level.
Troubleshooting Guides
Issue 1: High Cell Death After MβCD Treatment
| Possible Cause | Troubleshooting Step |
| MβCD concentration is too high. | Perform a dose-response experiment to find the highest non-toxic concentration. Start with a low concentration (e.g., 1 mM) and titrate up. |
| Incubation time is too long. | Reduce the incubation time. A common range is 15-60 minutes.[2][9] |
| Cells are not healthy. | Ensure cells are in a logarithmic growth phase and are not overgrown or confluent.[2] |
| Serum was present during treatment. | MβCD treatment should be performed in serum-free media, as serum components can interact with the cyclodextrin. |
Issue 2: Inconsistent or No Cholesterol Depletion Observed
| Possible Cause | Troubleshooting Step |
| Inactive MβCD. | Ensure the MβCD is properly stored (typically at room temperature, desiccated) and is from a reliable source. |
| Incorrect MβCD concentration. | Double-check calculations and ensure the MβCD is fully dissolved in the media. |
| Inefficient cholesterol extraction for the specific cell type. | Some cell types are more resistant to cholesterol depletion.[6] Try increasing the MβCD concentration or incubation time, while monitoring cell viability. |
| Issues with the cholesterol measurement assay. | Verify the accuracy of your quantification method. Run a standard curve for quantitative assays and include positive and negative controls. |
Issue 3: Filipin Staining Signal is Weak or Has High Background
| Possible Cause | Troubleshooting Step | | Filipin has degraded. | Filipin is light-sensitive. Prepare fresh solutions and protect from light during incubation and imaging.[1] | | Cells were not properly fixed. | Use a suitable fixative like 4% paraformaldehyde. Ensure complete fixation before staining.[1] | | Suboptimal filipin concentration. | Titrate the filipin concentration to find the optimal signal-to-noise ratio. A typical concentration is 0.05 mg/mL.[1] | | Imaging settings are not optimized. | Adjust the exposure time and gain on the microscope to an appropriate level for visualization. |
Quantitative Data Summary
The following tables summarize typical cholesterol depletion levels achieved with MβCD treatment across different cell lines and measurement methods, as reported in the literature.
Table 1: Cholesterol Depletion Measured by Various Assays
| Cell Line | MβCD Concentration | Incubation Time | Method | % Cholesterol Depletion | Reference |
| HeLa | 5 mM | 1 hour | Colorimetric Assay | ~90% | [12] |
| Clone 9 | 10 mM | 60 minutes | [³H]cholesterol | >80% | [9] |
| HEK293 | 5 mM | 30 minutes | Amplex Red Assay | ~58% | [4] |
| 3T3-L1 Adipocytes | 4 mM | 1 hour | Amplex Red Assay | ~50% | [5] |
| HeLa | Not specified | Not specified | Filipin Staining | ~40% (membrane) | [1] |
Experimental Protocols & Workflows
Protocol 1: Cholesterol Depletion using Filipin Staining
This protocol provides a method for the qualitative and semi-quantitative assessment of cholesterol depletion in fixed cells using fluorescence microscopy.
Workflow Diagram:
Caption: Experimental workflow for Filipin staining of cellular cholesterol.
Methodology:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the desired concentration of MβCD in serum-free medium for the chosen duration (e.g., 10 mM MβCD for 30-60 minutes at 37°C).
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Incubate the cells with 0.05 mg/mL Filipin III in PBS for 2 hours at room temperature, protected from light.[1]
-
Wash the cells three times with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with a UV filter set (e.g., ~360 nm excitation and ~480 nm emission).[14]
Protocol 2: Quantitative Cholesterol Measurement using Amplex® Red Assay
This protocol outlines the steps for quantifying total cellular cholesterol using a commercially available kit.
Workflow Diagram:
Caption: Workflow for the Amplex® Red cholesterol assay.
Methodology:
-
Culture cells in appropriate multi-well plates and treat with MβCD as described in the previous protocol.
-
After treatment, wash the cells twice with cold PBS.
-
Lyse the cells and extract total lipids. A common method is to use a chloroform:methanol:water (e.g., 1:1:0.3 v/v/v) mixture.[2]
-
Separate the organic phase containing the lipids.
-
Evaporate the solvent from the lipid extract, for example, under a stream of nitrogen.[2]
-
Prepare a cholesterol standard curve according to the manufacturer's instructions.
-
Reconstitute the dried lipid extracts and the standards in the reaction buffer provided with the kit.[2]
-
Prepare the Amplex® Red working solution containing horseradish peroxidase (HRP), cholesterol oxidase, and Amplex® Red reagent.[3]
-
Add the working solution to each well containing the samples and standards.
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance using a microplate reader.[3][5]
-
Calculate the cholesterol concentration in your samples by comparing their readings to the standard curve. Normalize the results to the total protein concentration of the cell lysate.
References
- 1. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Evaluation of Cholesterol Reduction Activity of Methyl-β-cyclodextrin Using Differentiated Human Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]
- 11. Imaging cholesterol depletion at the plasma membrane by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol Removal by Methyl-β-Cyclodextrin Inhibits Poliovirus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Methyl-β-cyclodextrin in Cellular Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of using Methyl-β-cyclodextrin (MβCD) in cellular signaling studies. This guide will help you identify and mitigate potential off-target effects to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Methyl-β-cyclodextrin (MβCD)?
A1: MβCD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior.[1] Its primary and intended effect in cellular biology is the depletion of cholesterol from cellular membranes.[2] The hydrophobic cavity of MβCD sequesters cholesterol, effectively extracting it from the plasma membrane and intracellular membranes.[3][4] This cholesterol depletion is widely used to study the role of cholesterol and lipid rafts in various cellular processes, including signal transduction.[5]
Q2: What are "off-target effects" of MβCD?
A2: Off-target effects are unintended consequences of MβCD treatment that are not directly related to cholesterol depletion from the intended membrane domain. These can include the extraction of other lipids, interaction with cellular proteins, and disruption of cellular structures and signaling pathways in a cholesterol-independent manner.[4][6] At high concentrations, MβCD can also remove phospholipids (B1166683) from the membrane.[7][8]
Q3: How can I be sure that the observed effects in my experiment are due to cholesterol depletion and not off-target effects?
A3: This is a critical consideration. A key control experiment is to "rescue" the phenotype by replenishing cholesterol levels. This is typically done by treating the cells with a pre-formed complex of MβCD and cholesterol (MβCD:cholesterol). If the observed effect is reversed upon cholesterol replenishment, it strongly suggests the effect was due to cholesterol depletion.[9] Additionally, using alternative methods of cholesterol manipulation, such as statins to inhibit cholesterol synthesis, can provide complementary evidence.[2]
Q4: Does MβCD only extract cholesterol from the plasma membrane?
A4: No. While MβCD is often used to target plasma membrane cholesterol and disrupt lipid rafts, it can also extract cholesterol from intracellular membranes, such as the endoplasmic reticulum and endosomes.[8][10] The extent of depletion from different membrane compartments can vary depending on the cell type, MβCD concentration, and incubation time.[8]
Q5: Can MβCD affect cell viability?
A5: Yes, high concentrations of MβCD or prolonged exposure can lead to cytotoxicity and cell death.[8][11] It is crucial to perform a dose-response curve to determine the optimal concentration that effectively depletes cholesterol without significantly impacting cell viability in your specific cell type.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results after MβCD treatment.
Possible Cause 1: MβCD concentration is not optimized.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Treat your cells with a range of MβCD concentrations (e.g., 0.5 mM to 10 mM) for a fixed time.[12]
-
Assess cholesterol depletion: Quantify the level of cholesterol depletion at each concentration using a cholesterol assay kit.
-
Monitor cell viability: Simultaneously, assess cell viability using an appropriate assay (e.g., MTS assay, Trypan Blue exclusion).[11]
-
Select the optimal concentration: Choose the lowest concentration of MβCD that achieves the desired level of cholesterol depletion without causing significant cell death.
-
Possible Cause 2: Incubation time is not optimal.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Using the optimal MβCD concentration determined above, treat your cells for different durations (e.g., 15 min, 30 min, 1 hour, 2 hours).
-
Measure cholesterol depletion and viability: Analyze cholesterol levels and cell viability at each time point.
-
Determine the optimal time: Select the shortest incubation time that provides consistent and significant cholesterol depletion while maintaining high cell viability.
-
Possible Cause 3: Batch-to-batch variability of MβCD.
-
Troubleshooting Steps:
-
Characterize new batches: Different batches of MβCD can have varying degrees of methylation and purity, leading to differences in efficacy and off-target effects.[13]
-
Perform quality control: If possible, analyze the mass spectrum of different MβCD preparations.[13]
-
Standardize experiments: Once a suitable batch is identified, purchase a larger quantity to ensure consistency across a series of experiments.
-
Problem 2: Observing effects that may not be related to cholesterol depletion.
Possible Cause: Off-target effects of MβCD.
-
Troubleshooting Steps:
-
Perform a cholesterol add-back control: After MβCD treatment, incubate the cells with a cholesterol-MβCD complex to replenish membrane cholesterol.[9] If the phenotype is rescued, it strongly supports a cholesterol-dependent mechanism.
-
Use alternative methods for cholesterol perturbation:
-
Statins: Inhibit cholesterol synthesis (e.g., with lovastatin) to deplete cellular cholesterol over a longer period.[3]
-
Filipin (B1216100): A fluorescent polyene antibiotic that binds to and sequesters cholesterol within the membrane without extracting it. Note that filipin can have its own off-target effects and may inhibit certain signaling pathways differently than MβCD.[6]
-
-
Investigate phospholipid extraction: At higher MβCD concentrations, phospholipid removal can occur.[7][8] If suspected, analyze the phospholipid composition of your cell membranes after treatment.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of MβCD on Cholesterol Depletion and Cell Viability
| Cell Type | MβCD Concentration (mM) | Incubation Time | Cholesterol Depletion (%) | Effect on Cell Viability | Reference |
| HEp-2 | 10 | 15 min | ~50% | Not specified | [3] |
| 3T3-L1 Adipocytes | 4 | 60 min | ~50% | No effect on viability | [10] |
| T Lymphocytes (Young) | 0.5 | 30 min | Increase in cellular cholesterol | Not specified | [8] |
| T Lymphocytes (Elderly) | 0.5 | Not specified | Cholesterol decrease | Not specified | [14] |
| T Lymphocytes | 10 | Not specified | Complete disorganization of lipid rafts | Not specified | [14] |
| Mesenchymal Stem Cells | 10 | 40 min | 47.0% | Viability maintained | [11] |
| Mesenchymal Stem Cells | 15 | 40 min | 74.3% | Decreased viability | [11] |
| HEK293 | 5 | Not specified | ~58% | No significant difference | [9] |
Table 2: Effects of MβCD on Cellular Signaling Pathways
| Signaling Pathway/Process | Cell Type | MβCD Concentration | Observed Effect | Reference |
| Endocytosis (Transferrin) | HEp-2 | 10 mM | Strong inhibition | [3] |
| B Cell Receptor Signaling (Calcium Release) | B Cells | Not specified | Enhanced | [6] |
| Insulin Signaling | Adipocytes | Not specified | Reduced | [10] |
| Proinflammatory Signaling | Adipocytes | Not specified | Induced | [10] |
| T-cell Activation (p56(Lck) and LAT recruitment) | T-cells | 0.5 mM and 10 mM | Affected in both age groups | [14] |
| AKT Activation | Dental Pulp Stem Cells | 10 mM | Prevented | [11] |
| Adenosine A2a Receptor Signaling | HEK293 | 5 mM | Decreased downstream signaling | [9] |
Experimental Protocols
Protocol 1: Cholesterol Depletion using MβCD
-
Cell Preparation: Plate cells to achieve a desired confluency (e.g., 80%) at the time of the experiment.
-
MβCD Solution Preparation: Prepare a stock solution of MβCD in serum-free medium or a suitable buffer (e.g., PBS). Prepare working solutions of the desired concentrations by diluting the stock solution.
-
Cell Treatment:
-
Wash the cells twice with serum-free medium.
-
Add the MβCD working solution to the cells.
-
Incubate for the desired time at 37°C.
-
-
Post-Treatment:
-
Remove the MβCD solution and wash the cells three times with serum-free medium to remove residual MβCD.
-
Proceed with your downstream application (e.g., cell lysis for Western blotting, signaling pathway activation).
-
Protocol 2: Cholesterol Replenishment (Rescue Experiment)
-
Prepare MβCD-Cholesterol Complex:
-
Prepare a stock solution of MβCD and a separate stock solution of cholesterol (e.g., in ethanol).
-
Add the cholesterol stock solution to the MβCD solution while vortexing to form the complex. A typical molar ratio is 1:10 (cholesterol:MβCD).
-
Incubate the mixture (e.g., for 1 hour at 37°C) to allow for complex formation.
-
-
Cell Treatment:
-
First, deplete cholesterol from the cells using MβCD as described in Protocol 1.
-
Wash the cells to remove the MβCD.
-
Add the MβCD-cholesterol complex solution to the cells.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C to allow for cholesterol repletion.
-
-
Analysis: Wash the cells and proceed with your experimental analysis to determine if the MβCD-induced phenotype is reversed.
Visualizations
Caption: Mechanism of MβCD action and off-target effects.
Caption: Troubleshooting workflow for MβCD experiments.
Caption: Impact of MβCD on lipid raft-mediated signaling.
References
- 1. icyclodextrin.com [icyclodextrin.com]
- 2. diva-portal.org [diva-portal.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Cholesterol-Independent Effects of Methyl-β-Cyclodextrin on Chemical Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl-β-Cyclodextrins Preferentially Remove Cholesterol from the Liquid Disordered Phase in Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Methyl-β-cyclodextrin and Hydroxypropyl-β-cyclodextrin for Drug Solubilization
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, enhancing the aqueous solubility of poorly soluble drug candidates is a critical challenge. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as highly effective solubilizing agents. Among the various derivatives, methyl-β-cyclodextrin (Me-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are two of the most extensively studied and utilized β-cyclodextrin derivatives. This guide provides an objective comparison of their performance in drug solubilization, supported by experimental data, detailed methodologies, and visual representations to aid researchers in selecting the optimal cyclodextrin (B1172386) for their specific application.
Chemical Structures and Inherent Properties
Both Me-β-CD and HP-β-CD are chemically modified derivatives of β-cyclodextrin, a seven-membered glucose ring. These modifications are introduced to overcome the relatively low aqueous solubility of the parent β-cyclodextrin, which can otherwise lead to the precipitation of the drug-cyclodextrin complex.[1] The substitution of the hydroxyl groups with methyl or hydroxypropyl moieties disrupts the intramolecular hydrogen bonding in the cyclodextrin rim, significantly enhancing its solubility in water.[2]
The structural differences between Me-β-CD and HP-β-CD influence their interaction with drug molecules and their overall physicochemical properties. Me-β-CD is characterized by the presence of methyl groups, which increase the hydrophobicity of the cyclodextrin cavity, potentially leading to stronger binding with lipophilic drugs.[3] In contrast, HP-β-CD possesses hydroxypropyl groups that, in addition to increasing solubility, can offer additional hydrogen bonding opportunities and create a less rigid, more adaptable cavity.
Caption: Structural and functional comparison of Me-β-CD and HP-β-CD.
Performance in Drug Solubilization: A Data-Driven Comparison
The efficacy of a cyclodextrin as a solubilizing agent is typically evaluated through phase solubility studies, which determine the stoichiometry of the inclusion complex and its stability constant (Kc). A higher stability constant generally indicates a stronger interaction between the drug and the cyclodextrin, leading to greater solubility enhancement.
The following tables summarize comparative data for Me-β-CD and HP-β-CD in solubilizing various drugs.
| Drug | Cyclodextrin | Stoichiometry (Drug:CD) | Stability Constant (Kc) (M⁻¹) | Reference |
| Amlodipine (B1666008) | Me-β-CD | 1:1 | - | [4] |
| Amlodipine | HP-β-CD | 1:1 | - | [4] |
| β-Caryophyllene | Me-β-CD | - | Higher than HP-β-CD | [5] |
| Celecoxib | HP-β-CD | 1:1 | - | |
| Docetaxel | HP-β-CD | 1:1 | - | [6] |
| Rigosertib | HP-β-CD | - | Higher than β-CD | [7] |
| Sulfamerazine | Me-β-CD | 1:1 | - | [2] |
| Sulfamerazine | HP-β-CD | 1:1 | - | [2] |
| Alectinib | HP-β-CD | 1:1 | 1836 | [8] |
Note: A direct quantitative comparison of Kc values across different studies should be approached with caution due to variations in experimental conditions (e.g., temperature, pH, buffer composition). However, the data consistently demonstrates that both Me-β-CD and HP-β-CD are effective in enhancing the solubility of poorly soluble drugs. Studies have shown that for certain drugs, Me-β-CD can be a more efficient solubilizing agent, which may be attributed to the increased hydrophobicity of its cavity.[3]
Cytotoxicity Profile: A Critical Consideration
A crucial aspect of selecting a pharmaceutical excipient is its safety profile. The cytotoxicity of cyclodextrins is an important parameter to consider, especially for parenteral formulations. The primary mechanism of cyclodextrin-induced cytotoxicity is often attributed to the extraction of cholesterol from cell membranes, which can disrupt membrane integrity and trigger apoptosis.[9]
Generally, HP-β-CD is considered to have a more favorable safety profile than Me-β-CD. The methylated derivatives of β-cyclodextrin have been shown to exhibit higher cytotoxicity in a concentration-dependent manner.[10][11]
| Cyclodextrin Derivative | Cell Line | Assay | IC50 (mM) | Reference |
| Randomly Methylated-β-Cyclodextrin (RAMEB) | A549 | MTT | 11 | [9] |
| Randomly Methylated-β-Cyclodextrin (RAMEB) | Calu-3 | MTT | 25 | [9] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | A549 | MTT | 56 | [9] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | MCF-7 | MTT | ~10 | [9] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | MDA-MB-231 | MTT | ~10 | [9] |
The lower cytotoxicity of HP-β-CD makes it a preferred choice for many pharmaceutical applications, particularly for intravenous administration.[12]
Experimental Protocols: A Guide to Key Experiments
Phase Solubility Studies
Phase solubility studies are fundamental for evaluating the solubilizing efficiency of cyclodextrins. The method, as originally described by Higuchi and Connors, involves equilibrating an excess amount of the drug in aqueous solutions containing increasing concentrations of the cyclodextrin.
Detailed Methodology:
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions with varying concentrations of Me-β-CD or HP-β-CD (e.g., 0 to 20 mM) are prepared in a suitable buffer system that will not interact with the drug or cyclodextrin.[13]
-
Equilibration: An excess amount of the poorly soluble drug is added to each cyclodextrin solution in sealed containers (e.g., screw-capped vials).
-
Shaking and Incubation: The mixtures are agitated at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, the suspensions are filtered through a non-adsorptive membrane filter (e.g., 0.45 µm) to remove the undissolved drug.
-
Quantification: The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13]
-
Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved drug against the concentration of the cyclodextrin. The stoichiometry of the complex is determined from the shape of the curve, and the stability constant (Kc) is calculated from the slope of the initial linear portion of the diagram using the following equation:
Kc = slope / (S₀ * (1 - slope))
where S₀ is the intrinsic solubility of the drug in the absence of the cyclodextrin.[13]
Caption: Experimental workflow for phase solubility studies.
Conclusion: Making an Informed Decision
The choice between methyl-β-cyclodextrin and hydroxypropyl-β-cyclodextrin for drug solubilization is a multifaceted decision that requires careful consideration of several factors.
-
Efficacy: Me-β-CD may offer superior solubilization for certain lipophilic drugs due to its more hydrophobic cavity. However, HP-β-CD is also a highly effective solubilizer for a wide range of compounds.[3][4]
-
Safety: HP-β-CD generally exhibits a better safety and toxicity profile, making it the preferred choice for parenteral and other clinical applications.[9][12] The higher cytotoxicity of Me-β-CD may limit its in vivo use.
-
Regulatory Acceptance: HP-β-CD has gained wider regulatory acceptance and is used in several commercially available drug products.[1]
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. mdpi.com [mdpi.com]
- 4. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publishing.emanresearch.org [publishing.emanresearch.org]
A Comparative Analysis of the Cytotoxicity of Methylated Beta-Cyclodextrins
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of excipients is paramount for ensuring the safety and efficacy of therapeutic formulations. This guide provides an objective comparison of the cytotoxicity of different methylated beta-cyclodextrins, supported by experimental data and detailed methodologies.
Methylated beta-cyclodextrins (Me-β-CDs) are widely utilized in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs. However, their interaction with cell membranes can lead to cytotoxicity. The degree and pattern of methylation on the beta-cyclodextrin (B164692) molecule significantly influence this cytotoxic potential. This guide focuses on a comparative analysis of three commonly studied Me-β-CDs:
-
Heptakis(2,6-di-O-methyl)-beta-CD (DIMEB)
-
Heptakis(2,3,6-tri-O-methyl)-beta-CD (TRIMEB)
-
Randomly methylated beta-CD (RAMEB)
Comparative Cytotoxicity Data
The cytotoxic effects of these methylated beta-cyclodextrins have been evaluated across various cell lines. The 50% inhibitory concentration (IC50) or 50% lethal dose (LD50), which represents the concentration of a substance needed to inhibit or kill 50% of the cells, is a key metric for comparison. Generally, a lower IC50/LD50 value indicates higher cytotoxicity.
Studies have consistently shown a specific order of cytotoxicity among these derivatives. The in vitro cell toxicity typically decreases in the order of DIMEB > TRIMEB ≥ RAMEB.[1][2] This indicates that DIMEB is generally the most cytotoxic, while RAMEB tends to be the least cytotoxic of the three.
The following table summarizes the available quantitative data for the cytotoxicity of these methylated beta-cyclodextrins on different human cell lines.
| Methylated Beta-Cyclodextrin | Cell Line | Assay | IC50 / LD50 (mM) | Reference |
| Randomly Methylated-β-Cyclodextrin (RAMEB) | A549 (Lung Carcinoma) | MTT | 11 (LD50) | [3] |
| Randomly Methylated-β-Cyclodextrin (RAMEB) | Calu-3 (Lung Adenocarcinoma) | MTT | 25 (LD50) | [3] |
It is important to note that direct comparative IC50 values for DIMEB, TRIMEB, and RAMEB on the same cell lines under identical experimental conditions are not always available in the published literature. The provided data is based on available studies and serves as a general guide.
Experimental Protocols
The evaluation of cytotoxicity is crucial for the preclinical safety assessment of pharmaceutical excipients. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.
Detailed MTT Assay Protocol for Cyclodextrin (B1172386) Cytotoxicity
This protocol outlines the key steps involved in determining the cytotoxicity of methylated beta-cyclodextrins.
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., A549, Caco-2, HeLa) in an appropriate complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere containing 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Perform a cell count and seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
2. Treatment with Methylated Beta-Cyclodextrins:
-
Prepare a series of dilutions of the methylated beta-cyclodextrin derivatives in a serum-free culture medium or phosphate-buffered saline (PBS).
-
After the 24-hour cell attachment period, remove the growth medium from the wells.
-
Add 100 µL of the different cyclodextrin concentrations to the respective wells.
-
Include a negative control (cells treated with medium/PBS only) and a positive control (cells treated with a known cytotoxic agent).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay Procedure:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO)) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure the complete dissolution of the formazan.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the logarithm of the cyclodextrin concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the cyclodextrin that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro cytotoxicity assessment of methylated beta-cyclodextrins.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to Methyl-β-cyclodextrin for cholesterol depletion studies
A Comprehensive Guide to Alternatives for Methyl-β-cyclodextrin in Cholesterol Depletion Studies
For researchers investigating the critical role of cholesterol in cellular processes, methyl-β-cyclodextrin (MβCD) has long been a primary tool for depleting this essential lipid from cell membranes. However, concerns regarding its cytotoxicity and off-target effects have prompted the exploration of alternative methods. This guide provides an objective comparison of several alternatives to MβCD, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in selecting the most appropriate method for their specific experimental needs.
A Comparative Overview of Cholesterol Depletion Agents
Several alternatives to MβCD are available, each with distinct mechanisms of action, efficacy, and potential side effects. The primary alternatives discussed in this guide are statins, cholesterol oxidase, and nystatin (B1677061), with a comparative mention of hydroxypropyl-β-cyclodextrin (HPCD).
Statins , a class of drugs that inhibit the enzyme HMG-CoA reductase, block the endogenous synthesis of cholesterol.[1][2][3][4] This leads to a gradual depletion of cellular cholesterol over a longer period. Cholesterol oxidase , an enzyme of bacterial origin, catalyzes the oxidation of cholesterol to cholest-4-en-3-one, effectively removing it from the membrane.[5][6][7][8] Nystatin , a polyene antibiotic, binds to cholesterol within the cell membrane, forming pores that disrupt membrane integrity and lead to the leakage of cellular contents.[9][10][11] Hydroxypropyl-β-cyclodextrin (HPCD) , like MβCD, is a cyclodextrin (B1172386) that sequesters cholesterol from the membrane but is reported to have lower cytotoxicity.[12][13]
Quantitative Comparison of Cholesterol Depletion Agents
The following table summarizes the key performance metrics of MβCD and its alternatives based on available experimental data.
| Agent | Typical Concentration | Incubation Time | Cholesterol Depletion Efficiency | Cytotoxicity |
| Methyl-β-cyclodextrin (MβCD) | 1-10 mM | 15-60 minutes | Up to 90%[12] | High, dose- and time-dependent[14] |
| Hydroxypropyl-β-cyclodextrin (HPCD) | 2.5-10 mM | 1-24 hours | ~50% at 10 mM[13] | Lower than MβCD[14] |
| Statins (e.g., Fluvastatin, Atorvastatin) | 1-10 µM | 24-72 hours | ~20-35% reduction in LDL-cholesterol levels at standard doses[1] | Generally low, but can have off-target effects[15][16][17][18][19] |
| Cholesterol Oxidase | 0.1-1 U/mL | 30-60 minutes | Significant, but varies with cell type and conditions.[20][21] | Can induce cytotoxicity at higher concentrations or with prolonged exposure.[14][22] |
| Nystatin | 10-50 µg/mL | 1-48 hours | Sequesters cholesterol, leading to functional depletion.[23][24] | Can induce cytotoxicity and membrane scrambling.[25][26] |
Mechanisms of Action and Signaling Pathways
Understanding the mechanism by which each agent depletes cholesterol is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Statin - Wikipedia [en.wikipedia.org]
- 5. Development of a novel spatiotemporal depletion system for cellular cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol oxidase: physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxypropyl-β-Cyclodextrin Depletes Membrane Cholesterol and Inhibits SARS-CoV-2 Entry into HEK293T-ACEhi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity of cholesterol oxidase produced by Streptomyces sp. AKHSS against cancerous cell lines: mechanism of action in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. science.rsu.lv [science.rsu.lv]
- 17. A framework for identification of on- and off-target transcriptional responses to drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro evaluation of the effects of different statins on the structure and function of human gut bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Embryotoxicity of statins and other prescribed drugs with reported off-target effects on cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of cholesterol oxidase on cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Depletion of membrane cholesterol causes ligand-independent activation of Fas and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxic activity of cholesterol oxidase produced by <i>Streptomyces</i> sp. AKHSS against cancerous cell lines: mechanism of action in HeLa cells - ProQuest [proquest.com]
- 23. Cholesterol sequestration by nystatin enhances the uptake and activity of endostatin in endothelium via regulating distinct endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Nystatin Regulates Axonal Extension and Regeneration by Modifying the Levels of Nitric Oxide [frontiersin.org]
- 25. Effects of nystatin on intracellular contents and membrane transport of alkali cations, and cell volume in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stimulation of erythrocyte cell membrane scrambling by nystatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Lipid Raft Disruption: Methyl-β-cyclodextrin and its Alternatives
For researchers, scientists, and drug development professionals, the targeted disruption of lipid rafts is a critical step in elucidating a variety of cellular signaling pathways and assessing the efficacy of novel therapeutic agents. Methyl-β-cyclodextrin (MβCD) is a widely utilized tool for this purpose, primarily due to its ability to deplete cholesterol, a key component of these specialized membrane microdomains. However, a clear understanding of its performance in comparison to other disruptive agents is essential for robust experimental design and accurate data interpretation.
This guide provides an objective comparison of MβCD with common alternatives for lipid raft disruption, supported by experimental data and detailed protocols. We will delve into the mechanisms of action, validation techniques, and the relative efficacy of these methods to assist you in selecting the most appropriate tool for your research needs.
Methods for Lipid Raft Disruption: A Comparative Overview
The integrity of lipid rafts can be compromised by targeting their primary components: cholesterol and sphingolipids. The following table summarizes the key characteristics of MβCD and its alternatives.
| Method | Target Molecule | Mechanism of Action | Typical Concentration | Treatment Time | Key Validation Methods | Potential Side Effects |
| Methyl-β-cyclodextrin (MβCD) | Cholesterol | Sequesters and removes cholesterol from the cell membrane. | 1-10 mM | 15-60 minutes | Cholesterol quantification, Filipin staining, Western blot for raft markers (Caveolin-1, Flotillin-1).[1] | Cytotoxicity at high concentrations, potential effects on non-raft membrane regions. |
| Sphingomyelinase (SMase) | Sphingomyelin (B164518) | Hydrolyzes sphingomyelin to ceramide and phosphocholine, altering raft structure.[2] | 10-500 mU/mL | 10-60 minutes | Sphingomyelin quantification, analysis of ceramide production, assessment of downstream signaling.[3][4] | Ceramide can initiate signaling cascades (e.g., apoptosis). |
| Filipin | Cholesterol | Binds to unesterified cholesterol, forming complexes that disrupt raft organization.[5] | 1-10 µg/mL | 30-120 minutes | Fluorescence microscopy (Filipin has intrinsic fluorescence), analysis of raft-dependent signaling.[6][7] | Can cause membrane permeabilization, photolabile. |
| Nystatin | Cholesterol | Sequesters cholesterol within the membrane, disrupting raft integrity.[8][9] | 10-50 µg/mL | 30-60 minutes | Assessment of raft-dependent endocytosis, analysis of downstream signaling pathways.[10] | Can form pores in the membrane at higher concentrations.[11] |
| Cholesterol Oxidase | Cholesterol | Oxidizes cholesterol to cholestenone, altering membrane properties and disrupting rafts.[12] | 0.5-1.0 U/mL | 30-120 minutes | Quantification of cholestenone, assessment of membrane fluidity, analysis of raft-dependent signaling.[11] | Generates hydrogen peroxide as a byproduct, which can induce oxidative stress. |
Quantitative Comparison of Disruption Efficacy
Direct quantitative comparisons of these agents in single studies are limited. The following tables present data compiled from various sources to provide an estimate of their efficacy.
Table 1: Cholesterol Depletion by MβCD
| MβCD Concentration | Treatment Time | Cell Type | Cholesterol Depletion (%) | Reference |
| 10 mM | 50 min | HeLa | ~40% (decrease in Filipin III fluorescence) | [1] |
| 4 mM | Not specified | 3T3-L1 adipocytes | ~50% | [13] |
Table 2: Sphingomyelin Hydrolysis by Sphingomyelinase
| SMase Concentration | Treatment Time | Cell Type | Sphingomyelin Hydrolysis (%) | Reference |
| 200 mU/mL | 10 min | Jurkat | ~70% of total cellular sphingomyelin | [3] |
| 100 mU/mL | 10 min | HeLa | A large percentage of cellular sphingomyelin | [4] |
Table 3: Functional Disruption by Filipin and Nystatin
| Agent | Concentration | Cell Type | Observed Effect | Reference |
| Filipin | 1-10 µg/mL | C166 | Decreased intracellular accumulation of nanoparticles | |
| Nystatin | 75 µM | N27 | Decreased caveolin-1 (B1176169) expression | [9] |
Experimental Protocols
Accurate validation of lipid raft disruption is paramount. Below are detailed protocols for key experiments.
Cholesterol Depletion with Methyl-β-cyclodextrin (MβCD) and Validation
Objective: To deplete cholesterol from the plasma membrane and validate the disruption of lipid rafts.
Experimental Workflow:
Caption: Workflow for MβCD treatment and subsequent validation.
Protocol:
-
Cell Culture: Plate cells to the desired confluency and allow them to adhere overnight.
-
MβCD Preparation: Prepare a working solution of MβCD (e.g., 5 mM) in serum-free cell culture medium.
-
Treatment:
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Add the MβCD solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Post-Treatment Wash: Wash the cells three times with PBS to remove the MβCD.
-
Validation:
-
Cholesterol Quantification: Lyse the cells and measure the total cholesterol content using a commercially available cholesterol assay kit. Compare the cholesterol levels of treated cells to untreated controls.
-
Filipin Staining for Cholesterol Visualization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a working solution of Filipin III (e.g., 50 µg/mL in PBS with 1% BSA) for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips and visualize using a fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm).[3][6] A decrease in fluorescence intensity indicates cholesterol depletion.
-
-
Western Blot Analysis of Raft Markers:
-
Lyse the cells and perform subcellular fractionation to isolate lipid raft and non-raft membrane fractions.
-
Perform SDS-PAGE and Western blotting on the fractions.
-
Probe the membrane with antibodies against lipid raft markers (e.g., Caveolin-1, Flotillin-1) and a non-raft marker (e.g., Transferrin Receptor).[6][7][14] Disruption of lipid rafts is indicated by a shift of raft markers from the low-density raft fractions to higher-density non-raft fractions.
-
-
Lipid Raft Disruption with Sphingomyelinase (SMase)
Objective: To disrupt lipid rafts by hydrolyzing sphingomyelin.
Experimental Workflow:
Caption: Workflow for SMase treatment and validation.
Protocol:
-
Cell Culture: Grow cells to the desired confluency.
-
SMase Preparation: Prepare a working solution of bacterial sphingomyelinase (e.g., from Bacillus cereus) in an appropriate buffer or serum-free medium.
-
Treatment:
-
Wash the cells with PBS.
-
Add the SMase solution to the cells and incubate for 10-30 minutes at 37°C.
-
-
Post-Treatment Wash: Wash the cells with PBS to remove the enzyme.
-
Validation:
-
Lipid Analysis: Extract lipids from the cells and quantify the levels of sphingomyelin and ceramide using techniques such as thin-layer chromatography (TLC) or mass spectrometry. A decrease in sphingomyelin and a corresponding increase in ceramide confirm enzyme activity.[3][4]
-
Functional Assays: Assess the impact of SMase treatment on known lipid raft-dependent signaling pathways by Western blotting for phosphorylated signaling proteins or by measuring downstream cellular responses.
-
Signaling Pathway Affected by Lipid Raft Disruption
The disruption of lipid rafts can have profound effects on a multitude of signaling pathways that are dependent on the spatial organization of receptors and signaling molecules within these domains. A generalized representation of how MβCD treatment can impact a receptor tyrosine kinase (RTK) signaling pathway is illustrated below.
Caption: MβCD-induced disruption of a signaling pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol oxidase from Bordetella species promotes irreversible cell apoptosis in lung adenocarcinoma by cholesterol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flotillin-1 stabilizes caveolin-1 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Procedure for Cholesterol Oxidase [sigmaaldrich.com]
- 14. pathology.washington.edu [pathology.washington.edu]
A Comparative Analysis of Methyl-β-cyclodextrin and Native β-cyclodextrin Efficacy
In the fields of pharmaceutical sciences and cellular biology, cyclodextrins are widely utilized as functional excipients and research tools. Their ability to form inclusion complexes with a variety of molecules allows for the enhancement of drug solubility, modulation of bioavailability, and manipulation of cellular components. This guide provides a detailed comparison of the efficacy of Methyl-β-cyclodextrin (MβCD), a chemically modified derivative, and its parent compound, native β-cyclodextrin (βCD). The comparison is supported by experimental data on solubility enhancement, cholesterol depletion, and cellular toxicity.
Key Performance Metrics: A Quantitative Comparison
The primary advantages of MβCD over native βCD stem from the methylation of the hydroxyl groups on the cyclodextrin (B1172386) ring. This structural modification significantly enhances its aqueous solubility and increases the hydrophobicity of its inner cavity, leading to more efficient complexation with lipophilic guest molecules.
Solubility Enhancement
The capacity of a cyclodextrin to enhance the aqueous solubility of a poorly soluble drug is a critical measure of its efficacy as a pharmaceutical excipient. This is often quantified by the stability constant (K_s), where a higher value indicates a more stable and effective host-guest complex.
Table 1: Comparison of Stability Constants (K_s) for Drug-Cyclodextrin Complexes
| Guest Molecule | Host Cyclodextrin | Stability Constant (K_s) M⁻¹ | Fold Increase vs. βCD |
| Amlodipine (B1666008) | Native β-cyclodextrin (βCD) | 192.3[1] | - |
| Amlodipine | Methyl-β-cyclodextrin (MβCD) | 446.4[1] | 2.32 |
| Repaglinide | Native β-cyclodextrin (βCD) | 148.3[2] | - |
| Repaglinide | Randomly Methylated-β-CD (RAMEB) | 172.6[2] | 1.16 |
As the data indicates, MβCD forms significantly more stable complexes with guest molecules like amlodipine compared to its native counterpart, resulting in superior solubility enhancement.[1] The solubility of methyl-β-cyclodextrins is reported to be 10 to 20 times greater than that of β-cyclodextrin itself, making them highly effective solubilizers for poorly soluble organic compounds.
Cholesterol Depletion from Cell Membranes
Cyclodextrins are extensively used in cell biology to manipulate membrane cholesterol levels, which is crucial for studying lipid rafts and associated signaling pathways. MβCD is recognized as the most efficient derivative for this purpose.
Table 2: Efficacy in Cellular Cholesterol Depletion
| Cyclodextrin | Concentration | Treatment Time | Cholesterol Depletion |
| Methyl-β-cyclodextrin (MβCD) | 5-10 mM | > 2 hours | 80-90%[3] |
| Methyl-β-cyclodextrin (MβCD) | 5 mM | 1 hour | ~50%[4] |
MβCD has been demonstrated to be the most efficient acceptor of cellular cholesterol when compared to native βCD, 2-hydroxypropyl-β-cyclodextrin (HPβCD), and other derivatives.[3] This high efficiency allows for significant cholesterol removal at manageable concentrations and timeframes.
Cytotoxicity Profile
While chemical modification enhances efficacy, it can also impact the cytotoxicity profile of cyclodextrins. Methylated β-cyclodextrins are generally found to be more cytotoxic than native or hydroxypropylated derivatives, an effect linked to their high affinity for membrane cholesterol and phospholipids.
Table 3: Comparative Cytotoxicity Data
| Cyclodextrin Derivative | Cell Line | Assay | Cytotoxicity Value |
| Methyl-β-cyclodextrin (MβCD) | HUVECs | - | IC₅₀: 27.66 mM (1 hr)[5] |
| Heptakis(2,6-di-O-methyl)-β-CD (DIMEB) | Human Erythrocytes | Hemolysis | EC₅₀: 4.8 mM (in saline)[6] |
| Randomly Methylated-β-CD (RAMEB) | Human Erythrocytes | Hemolysis | EC₅₀: 23.8 mM (in plasma)[6] |
Studies have shown that the in vitro cell toxicity decreases in the order of DIMEB > TRIMEB ≥ RAMEB, indicating that the degree and pattern of methylation influence toxicity.[7] The inclusion of cholesterol into the MβCD cavity has been shown to abolish this cytotoxic effect, confirming the role of cholesterol extraction in its toxicity mechanism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Phase Solubility Studies (Higuchi and Connors Method)
This method is used to determine the stability constant (K_s) and stoichiometry of drug-cyclodextrin complexes.
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-16 mM) are prepared in a relevant buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5).
-
Drug Addition: An excess amount of the poorly soluble drug is added to each cyclodextrin solution in separate vials.
-
Equilibration: The vials are sealed and agitated in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, the suspensions are filtered through a membrane filter (e.g., 0.45 µm) to remove the undissolved drug.
-
Quantification: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: A phase solubility diagram is constructed by plotting the total drug solubility against the cyclodextrin concentration. For a 1:1 complex forming a soluble complex (A_L-type profile), the stability constant (K_s) is calculated from the slope and the intrinsic solubility (S₀) of the drug using the formula: K_s = Slope / (S₀ * (1 - Slope)).
Cellular Cholesterol Depletion Assay
This protocol describes the acute removal of cholesterol from cultured cells using MβCD.
-
Cell Culture: Plate and grow the desired cell type (e.g., human umbilical vein endothelial cells - HUVECs) to a specific confluency (e.g., 80%) under standard cell culture conditions.
-
Preparation of MβCD Solution: Prepare a stock solution of MβCD (e.g., 50 mM) in a serum-free cell culture medium. Dilute the stock to the desired final concentration (e.g., 5 mM or 10 mM) in the same medium immediately before use.
-
Cell Treatment: Wash the cultured cells with a phosphate-buffered saline (PBS) solution. Replace the medium with the MβCD-containing medium.
-
Incubation: Incubate the cells at 37°C for a specified duration (e.g., 1 to 2 hours). The incubation time and MβCD concentration can be varied to achieve different levels of cholesterol depletion.
-
Post-Treatment Wash: After incubation, remove the MβCD solution and wash the cells multiple times with cold PBS to stop the depletion process.
-
Cholesterol Quantification: Lyse the cells and extract the total lipids. Quantify the cholesterol content using a commercially available cholesterol oxidase-based assay or by HPLC. Results are typically normalized to the total protein content of the cell lysate and expressed as a percentage of the cholesterol level in untreated control cells.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of complex workflows and signaling cascades.
Caption: Workflow for determining drug-cyclodextrin stability constants.
The cellular effects of cholesterol depletion by MβCD are often linked to the disruption of signaling pathways. For instance, MβCD can modulate the TGF-β1/Smad pathway, which is critical in processes like fibrosis.
Caption: Canonical TGF-β1 signaling cascade via Smad proteins.
References
- 1. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclodextrins Exert a Ligand-like Current Inhibitory Effect on the KV1.3 Ion Channel Independent of Membrane Cholesterol Extraction [frontiersin.org]
- 5. Methyl-β-cyclodextrin suppresses the monocyte-endothelial adhesion triggered by lipopolysaccharide (LPS) or oxidized low-density lipoprotein (oxLDL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into TGF-β/Smad signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Guide to Methyl-β-cyclodextrin: A Comparative Analysis for Cellular Cholesterol Depletion
For researchers, scientists, and drug development professionals, understanding the tools available for manipulating cellular cholesterol is paramount. Methyl-β-cyclodextrin (MβCD) stands out as a widely used and effective agent for acute cholesterol depletion. This guide provides a comprehensive cross-validation of experimental results obtained using MβCD, offering objective comparisons with other cholesterol-altering agents and detailed experimental data to support its application in your research.
Methyl-β-cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to effectively sequester cholesterol from cellular membranes, thereby disrupting cholesterol-rich microdomains known as lipid rafts.[1][2] The disruption of these rafts has profound effects on a variety of cellular processes, including signal transduction, membrane trafficking, and viral entry.[1][3]
Performance Comparison: MβCD vs. Alternative Cholesterol Modulators
The efficacy of MβCD in depleting cellular cholesterol is well-documented. Its performance, however, can be best understood in comparison to other commonly used agents such as the cholesterol-sequestering agent filipin (B1216100) and statins, which inhibit cholesterol biosynthesis.
Quantitative Data on Cholesterol Depletion
The following table summarizes the cholesterol depletion efficiency of MβCD under various experimental conditions. It is important to note that the degree of depletion can vary significantly depending on the cell type, MβCD concentration, and incubation time.[1]
| Cell Type | MβCD Concentration | Incubation Time | Cholesterol Depletion (%) | Reference |
| HeLa Cells | 5 mM | 1 hour | ~90% | [3] |
| Human MSCs | 10 mM | 40 minutes | 47.0% | [4] |
| Human MSCs | 15 mM | 40 minutes | 74.3% | [4] |
| Human MSCs | 10 mM | 60 minutes | 50.8% | [4] |
| Jurkat T Cells | 2.5 mM | 15 minutes | Variable (see protocol) | [2] |
| HeLa Cells | 10 mM | 50 minutes | ~40% (Filipin staining) | [5] |
Comparative Efficacy and Effects on Cell Viability
This table provides a comparative overview of MβCD, Filipin, and Statins, highlighting their mechanisms of action and impact on cell viability.
| Agent | Mechanism of Action | Typical Cholesterol Reduction | Impact on Cell Viability | References |
| Methyl-β-cyclodextrin (MβCD) | Extracts cholesterol directly from the plasma membrane.[1] | High (up to 90%)[1][3] | Can be cytotoxic at high concentrations or with prolonged exposure.[1][4][6] | [1][3][4][6] |
| Filipin | Sequesters cholesterol within the membrane without removal.[7] | Does not deplete total cholesterol but disrupts localization.[7] | Can be toxic and interfere with cellular processes. | [7] |
| Statins (e.g., Mevastatin) | Inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[2] | Moderate, depends on cell type and treatment duration. | Generally well-tolerated at effective concentrations, but can have off-target effects.[8] | [2][8] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for key experiments involving MβCD.
General Protocol for MβCD-Mediated Cholesterol Depletion
This protocol provides a general workflow for treating cultured cells with MβCD to achieve cholesterol depletion.
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
-
Wash: Gently wash the cells twice with serum-free medium to remove any residual serum components.
-
MβCD Treatment: Incubate the cells with the desired concentration of MβCD (typically 1-10 mM) in serum-free medium for a specified time (usually 15-60 minutes) at 37°C.[3][5]
-
Wash: After incubation, remove the MβCD solution and wash the cells three times with serum-free medium or phosphate-buffered saline (PBS) to remove residual MβCD.
-
Proceed with Downstream Assays: The cholesterol-depleted cells are now ready for subsequent experiments, such as signaling pathway analysis, cell viability assays, or membrane trafficking studies.
Cholesterol Quantification: Amplex® Red Cholesterol Assay
The Amplex® Red Cholesterol Assay Kit is a sensitive fluorometric method for quantifying cholesterol.
-
Sample Preparation: After MβCD treatment, lyse the cells and extract lipids using a suitable solvent (e.g., chloroform:methanol).
-
Reagent Preparation: Prepare a working solution of Amplex® Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase in reaction buffer as per the manufacturer's instructions.
-
Reaction Incubation: Add the working solution to the lipid extracts and incubate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the samples using a microplate reader with excitation around 560 nm and emission detection around 590 nm.
-
Quantification: Determine the cholesterol concentration in the samples by comparing their fluorescence to a standard curve prepared with known cholesterol concentrations.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
MβCD Treatment: Treat the cells with various concentrations of MβCD as described in the general protocol. Include untreated control wells.
-
MTT Addition: After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Impact of MβCD: Workflows and Signaling Pathways
To visually represent the experimental processes and the biological consequences of MβCD treatment, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for MβCD-mediated cholesterol depletion.
The disruption of lipid rafts by MβCD has significant implications for cellular signaling. Below are diagrams of two key pathways affected by cholesterol depletion.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.[9][10][11][12][13]
Caption: Adenosine A2a Receptor (GPCR) signaling pathway.[14][15][16][17][18]
References
- 1. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Cholesterol Removal by Methyl-β-Cyclodextrin Inhibits Poliovirus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
Assessing the Specificity of Methyl-β-cyclodextrin for Cholesterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl-β-cyclodextrin (MβCD) is a widely utilized tool in cell biology to manipulate cellular cholesterol levels, primarily to study the role of cholesterol-rich membrane domains, often referred to as lipid rafts. Its utility stems from its ability to efficiently extract cholesterol from cellular membranes. However, the specificity of MβCD for cholesterol is not absolute, and its use can lead to off-target effects that may complicate data interpretation. This guide provides a comparative analysis of MβCD's specificity, its known off-target effects, and alternative methods for cholesterol manipulation, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
MβCD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity, which allows it to encapsulate lipophilic molecules like cholesterol.[1] β-cyclodextrins, due to the size of their hydrophobic cavity, exhibit the highest affinity for cholesterol compared to α- and γ-cyclodextrins.[2] Among the β-cyclodextrin derivatives, MβCD is recognized as the most efficient in extracting cellular cholesterol.[2][3] The degree of cholesterol depletion is dependent on the MβCD concentration, incubation time, temperature, and the specific cell type being studied.[2] For instance, exposing cells to high concentrations of MβCD (5–10 mM) for over two hours can remove as much as 80–90% of the total cellular cholesterol.[2]
However, the action of MβCD is not entirely specific to cholesterol. At higher concentrations, MβCD can also extract phospholipids (B1166683) from the cell membrane, which can lead to significant alterations in membrane structure and integrity.[2][4] Furthermore, some studies have reported cholesterol-independent effects of MβCD, indicating that it can influence cellular processes through mechanisms other than cholesterol depletion.[5][6][7]
Comparison with Alternatives
Several other methods are available for manipulating cellular cholesterol, each with its own set of advantages and disadvantages. The following table provides a comparison of MβCD with other commonly used cholesterol-modifying agents.
| Method/Agent | Mechanism of Action | Advantages | Disadvantages | Typical Concentration/Duration |
| Methyl-β-cyclodextrin (MβCD) | Sequesters cholesterol from the plasma membrane into its hydrophobic cavity.[1] | Highly efficient and rapid cholesterol depletion.[2][3] | Can extract other lipids (e.g., phospholipids) and has cholesterol-independent effects.[2][4][5] High concentrations can be cytotoxic.[8][9] | 1-10 mM for 15-60 minutes.[3][10] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Similar to MβCD, sequesters cholesterol. | Better safety profile and less cytotoxic than MβCD.[3] | Less efficient at cholesterol extraction compared to MβCD.[3][8] | 2-5% (wt/vol) for 15-180 minutes.[8] |
| Statins (e.g., Lovastatin, Atorvastatin) | Inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[11] | Specific to inhibiting cholesterol synthesis. | Slower acting (requires hours to days).[11] Depletes newly synthesized cholesterol, may not affect existing membrane cholesterol pools as rapidly as MβCD. | 5 µg/mL for several hours.[1] |
| Filipin | A fluorescent polyene antibiotic that binds to cholesterol within the membrane. | Useful for visualizing cholesterol distribution. | Primarily a staining agent, not for depletion. Can perturb membrane structure.[1] | N/A for depletion |
| U18666A | An amphipathic drug that inhibits intracellular cholesterol trafficking, leading to cholesterol accumulation in late endosomes/lysosomes.[12] | Targets cholesterol transport rather than synthesis or direct extraction. | Does not directly deplete plasma membrane cholesterol. | Varies by cell type and experimental goals. |
Experimental Data Summary
The following tables summarize quantitative data from studies comparing the effects of MβCD and its alternatives on cellular cholesterol levels and cytotoxicity.
Table 1: Cholesterol Depletion Efficiency
| Agent | Cell Type | Concentration | Duration | Cholesterol Reduction (%) | Reference |
| MβCD | Human MSCs | 10 mM | 40 min | 47.0% | [10] |
| MβCD | Human MSCs | 15 mM | 40 min | 74.3% | [10] |
| MβCD | Jurkat T cells | 2.5 mM | 15 min | ~50% | [13] |
| HPβCD | Jurkat T cells | 5 mM | 60 min | ~50% | [3] |
| Atorvastatin | HEK293T cells | Not specified | 48 hours | ~50% | [11] |
Table 2: Cytotoxicity
| Agent | Cell Type | Concentration | Duration | Effect on Viability | Reference |
| MβCD | NGF-differentiated PC12 | 0.18% | 24 hours | Significant increase in cell death | [9] |
| MβCD | Bovine pulmonary artery endothelial cells | 2% (wt/vol) | 60 min | Time and dose-dependent cytotoxicity | [8] |
| HPβCD | Bovine pulmonary artery endothelial cells | 2% (wt/vol) | 60 min | Less cytotoxic than MβCD | [8] |
Experimental Protocols
Protocol 1: Cholesterol Depletion using MβCD
This protocol provides a general guideline for acute cholesterol depletion from cultured cells. Optimal conditions (concentration and incubation time) should be determined empirically for each cell type and experimental system.
-
Cell Preparation: Culture cells to the desired confluency in appropriate growth medium.
-
Preparation of MβCD Solution: Prepare a stock solution of MβCD in serum-free medium or a suitable buffer (e.g., PBS). A typical stock concentration is 50-100 mM.
-
Treatment:
-
Wash the cells once with serum-free medium.
-
Aspirate the medium and add the MβCD solution at the desired final concentration (e.g., 1-10 mM).
-
Incubate the cells at 37°C for the desired time (e.g., 15-60 minutes).
-
-
Post-Treatment:
-
Aspirate the MβCD solution.
-
Wash the cells twice with serum-free medium or buffer.
-
Proceed with the downstream application (e.g., cell lysis for biochemical assays, imaging).
-
Protocol 2: Cholesterol Quantification (Amplex Red Cholesterol Assay)
This protocol describes a common method to quantify total cellular cholesterol.
-
Lipid Extraction:
-
After cholesterol depletion treatment, wash cells with PBS.
-
Lyse the cells and extract lipids using a suitable solvent mixture (e.g., chloroform:isopropanol:NP-40 or hexane:isopropanol).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lipid-containing organic phase and dry it under nitrogen gas or in a speed vacuum.
-
-
Cholesterol Measurement:
-
Resuspend the dried lipid extract in the reaction buffer provided with a commercial cholesterol assay kit (e.g., Amplex Red Cholesterol Assay Kit).
-
Add the reaction mixture containing cholesterol oxidase, cholesterol esterase, horseradish peroxidase, and Amplex Red reagent.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength as per the manufacturer's instructions.
-
Calculate the cholesterol concentration based on a standard curve generated with known cholesterol concentrations.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclodextrins Exert a Ligand-like Current Inhibitory Effect on the KV1.3 Ion Channel Independent of Membrane Cholesterol Extraction [frontiersin.org]
- 4. Methyl-β-Cyclodextrins Preferentially Remove Cholesterol from the Liquid Disordered Phase in Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-Independent Effects of Methyl-β-Cyclodextrin on Chemical Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol-independent effects of methyl-β-cyclodextrin on chemical synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Methyl-β-cyclodextrin Studies
An objective comparison of control strategies for mitigating off-target effects and ensuring data integrity in studies utilizing Methyl-β-cyclodextrin for cholesterol depletion and drug delivery.
Methyl-β-cyclodextrin (MβCD) is a powerful and widely used tool in cellular biology, primarily employed for its ability to selectively extract cholesterol from cell membranes. This property makes it invaluable for studying the structure and function of cholesterol-rich membrane domains, such as lipid rafts, and their role in a myriad of cellular processes including signal transduction, endocytosis, and intercellular communication. Additionally, MβCD is utilized as a pharmaceutical excipient to enhance the solubility and delivery of hydrophobic drugs.[1][2][3]
However, the utility of MβCD is accompanied by the potential for off-target effects that can confound experimental results. Therefore, the implementation of rigorous and appropriate control experiments is paramount to unequivocally attribute observed cellular responses to the specific removal of cholesterol. This guide provides a comparative overview of essential control experiments, presents supporting experimental data, and offers detailed protocols to aid researchers in designing robust studies.
The Imperative for Controls: Beyond Cholesterol Depletion
The primary mechanism of MβCD involves the encapsulation of cholesterol within its hydrophobic core, effectively sequestering it from the cell membrane.[1] While efficient at depleting cholesterol, MβCD is not entirely specific. At higher concentrations or with prolonged exposure, it can extract other lipids, interact with membrane proteins, and induce changes in membrane fluidity and mechanics, potentially leading to cytotoxicity.[4][5][6] Consequently, distinguishing the effects of cholesterol depletion from these non-specific actions is a critical experimental challenge.
A Comparative Analysis of Control Strategies
To dissect the specific consequences of cholesterol depletion, a multi-faceted approach to control experiments is recommended. The following table summarizes the key control strategies and their intended purposes.
| Control Group | Purpose | Key Considerations |
| Untreated Cells | Baseline measurement of normal cellular function and morphology. | Essential for establishing the initial state of the cells before any experimental manipulation. |
| Vehicle Control | To account for any effects of the solvent (e.g., buffer, media) used to dissolve MβCD. | The vehicle should be identical to that used for the MβCD treatment group in terms of composition and volume. |
| Cholesterol-Saturated MβCD (Chol-MβCD) | To control for the non-specific effects of MβCD independent of cholesterol extraction.[4] | The molar ratio of cholesterol to MβCD is critical. Incomplete saturation can still lead to some cholesterol depletion. Conversely, oversaturation may lead to cholesterol loading of the cells.[4] |
| Alternative Cholesterol Depletion Methods | To confirm that the observed effects are due to cholesterol depletion and not an artifact of MβCD treatment. | Examples include other cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HPβCD) or cholesterol synthesis inhibitors (e.g., statins). Each alternative has its own set of potential off-target effects that need to be considered.[6] |
| Cholesterol Repletion | To demonstrate the reversibility of the observed effects by restoring cellular cholesterol levels. | This provides strong evidence that the initial effect was indeed due to cholesterol depletion.[7] |
Quantitative Data Comparison
The following tables present a summary of experimental data illustrating the importance of proper controls in MβCD studies.
Table 1: Effect of MβCD and Controls on Cellular Cholesterol Levels and Viability
| Treatment | Cholesterol Level (% of Control) | Cell Viability (% of Control) | Reference |
| Untreated | 100 | 100 | [8] |
| 10 mM MβCD (60 min) | 49.2 | ~100 | [8] |
| 15 mM MβCD (40 min) | 25.7 | Decreased (data not shown) | [8] |
| 0.12% MβCD (24h) | Not specified | 94.2 | [9] |
| 0.18% MβCD (24h) | Not specified | Significantly decreased | [9] |
| 0.25% MβCD (24h) | Not specified | Significantly decreased | [9] |
| 5 mM MβCD (1h) on HUVECs | Not specified | ~100 | [10] |
| 2% MβCD (1h) on NG108-15 cells | 48.0 | Viable | [11] |
| 2% MβCD (1h) on HEK cells | 60.0 | Viable | [12] |
Table 2: Comparison of MβCD and HPβCD on Cholesterol Depletion and Cytotoxicity in Bovine Pulmonary Artery Endothelial Cells (BPAECs)
| Treatment (180 min) | Cholesterol Depletion (%) | LDH Release (Cytotoxicity) (%) | Reference |
| 2% MβCD | ~60 | ~25 | [6] |
| 5% MβCD | ~80 | ~45 | [6] |
| 2% HPβCD | ~30 | ~10 | [6] |
| 5% HPβCD | ~50 | ~15 | [6] |
Experimental Protocols
Protocol 1: Preparation of Cholesterol-Saturated MβCD (Chol-MβCD)
This protocol is adapted from Mahammad and Parmryd (2015).[7]
Materials:
-
Methyl-β-cyclodextrin (MβCD)
-
Cholesterol
-
Serum-free cell culture medium
-
Vortex mixer
-
Sonicator
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Prepare a stock solution of MβCD (e.g., 5 mM) in serum-free medium.
-
Prepare a stock solution of cholesterol in a suitable organic solvent (e.g., chloroform/methanol).
-
In a glass tube, add a calculated amount of the cholesterol stock solution.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin film of cholesterol on the bottom of the tube.
-
Add the MβCD solution to the cholesterol-coated tube to achieve the desired molar ratio (typically a slight excess of cholesterol to ensure saturation).
-
Vortex the mixture vigorously.
-
Sonicate the mixture for 30 seconds.
-
Incubate the solution overnight at 37°C with continuous shaking.
-
Before use, centrifuge the solution to pellet any undissolved cholesterol. The supernatant is the cholesterol-saturated MβCD solution.
Protocol 2: Cholesterol Depletion and Repletion Experiment
Materials:
-
Cultured cells
-
MβCD solution in serum-free medium
-
Cholesterol-saturated MβCD (Chol-MβCD) solution
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., Trypan Blue, MTT)
-
Cholesterol quantification kit
Procedure:
-
Depletion:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Wash the cells with warm PBS.
-
Incubate the cells with the desired concentration of MβCD in serum-free medium for a predetermined time (e.g., 10 mM MβCD for 30-60 minutes at 37°C). The optimal concentration and time should be determined empirically for each cell type to achieve significant cholesterol depletion without compromising cell viability.[7][8]
-
Include control groups: untreated, vehicle-treated, and Chol-MβCD-treated cells.
-
-
Analysis after Depletion:
-
At the end of the incubation period, wash the cells with PBS.
-
Proceed with the downstream experimental analysis (e.g., immunofluorescence, Western blotting, functional assays).
-
In parallel, determine cell viability and quantify cellular cholesterol levels for each treatment group.
-
-
Repletion:
-
Following the depletion step, wash the cells with PBS.
-
Incubate the cholesterol-depleted cells with a cholesterol donor, such as Chol-MβCD or serum-containing medium, for a specific duration (e.g., 1-3 hours).
-
After the repletion period, wash the cells and repeat the downstream analysis, viability assay, and cholesterol quantification.
-
Visualizing Experimental Logic and Pathways
// Nodes Start [label="Start: Cultured Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Experimental Treatments", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Untreated [label="Untreated Control", fillcolor="#FBBC05", fontcolor="#202124"]; Vehicle [label="Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; MBCD [label="MβCD Treatment\n(Cholesterol Depletion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CholMBCD [label="Chol-MβCD Control\n(Non-specific Effects)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis\n(e.g., Signaling, Endocytosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol Quantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Interpretation [label="Data Interpretation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Untreated [label="Baseline"]; Treatment -> Vehicle [label="Solvent Effect"]; Treatment -> MBCD [label="Primary Experiment"]; Treatment -> CholMBCD [label="Control"]; Untreated -> Analysis; Vehicle -> Analysis; MBCD -> Analysis; CholMBCD -> Analysis; Untreated -> Viability; Vehicle -> Viability; MBCD -> Viability; CholMBCD -> Viability; Untreated -> Cholesterol; Vehicle -> Cholesterol; MBCD -> Cholesterol; CholMBCD -> Cholesterol; Analysis -> Interpretation; Viability -> Interpretation; Cholesterol -> Interpretation; } caption="Figure 1: Experimental workflow for MβCD studies with controls."
// Nodes ObservedEffect [label="Observed Cellular Effect", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CholDepletion [label="Cholesterol Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonSpecific [label="Non-Specific MβCD Effects", fillcolor="#FBBC05", fontcolor="#202124"]; MBCD_vs_Vehicle [label="MβCD vs. Vehicle Control", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MBCD_vs_CholMBCD [label="MβCD vs. Chol-MβCD Control", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion:\nEffect is due to Cholesterol Depletion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ObservedEffect -> MBCD_vs_Vehicle [label="Is the effect significant?"]; ObservedEffect -> MBCD_vs_CholMBCD [label="Is the effect significant?"]; MBCD_vs_Vehicle -> CholDepletion; MBCD_vs_Vehicle -> NonSpecific; MBCD_vs_CholMBCD -> CholDepletion [label="Isolates"]; CholDepletion -> Conclusion; } caption="Figure 2: Logical framework for interpreting control experiments."
References
- 1. icyclodextrin.com [icyclodextrin.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icyclodextrin.com [icyclodextrin.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl-β-cyclodextrin suppresses the monocyte-endothelial adhesion triggered by lipopolysaccharide (LPS) or oxidized low-density lipoprotein (oxLDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effect of Membrane Cholesterol Removal on μ- and δ-Opioid Receptors: A PARALLEL COMPARISON OF ACUTE AND CHRONIC SIGNALING TO ADENYLYL CYCLASE - PMC [pmc.ncbi.nlm.nih.gov]
Sulfobutylether-β-cyclodextrin vs. Methyl-β-cyclodextrin in drug formulation
SBE-β-CD vs. Me-β-CD: A Comparative Guide for Drug Formulation
An Objective Comparison of Sulfobutylether-β-cyclodextrin and Methyl-β-cyclodextrin for Pharmaceutical Applications
In the landscape of pharmaceutical excipients, cyclodextrins have carved out a crucial role as enabling agents for poorly soluble drugs. Their unique toroidal structure, featuring a hydrophilic exterior and a lipophilic interior, allows them to form inclusion complexes with a wide range of drug molecules, thereby enhancing their solubility, stability, and bioavailability.[1] Among the various chemically modified cyclodextrins, Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Methyl-β-cyclodextrin (Me-β-CD) are two prominent derivatives, each with distinct properties that dictate their suitability for different formulation strategies.
This guide provides a detailed, data-supported comparison of SBE-β-CD and Me-β-CD, focusing on their performance in solubilization, their safety profiles, and their primary applications. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a cyclodextrin (B1172386) for their formulation needs.
Molecular Structures and Properties
The fundamental differences in the performance of SBE-β-CD and Me-β-CD stem from the nature of the substituent groups attached to the parent β-cyclodextrin ring. SBE-β-CD is a polyanionic derivative where hydroxyl groups are substituted with sulfobutyl ethers. This imparts a strong negative charge and significantly increases its aqueous solubility (>50 times that of parent β-CD).[2] Me-β-CD, conversely, has methyl groups replacing some of the hydroxyl protons, which increases the hydrophobicity of the molecule itself while disrupting the intramolecular hydrogen bonding that limits the solubility of the parent β-cyclodextrin.[3]
Figure 1: Structural and property overview of SBE-β-CD and Me-β-CD.
Performance Comparison
Solubilization Efficiency
Both SBE-β-CD and Me-β-CD are effective solubilizing agents, but their efficiencies can vary depending on the guest drug molecule. Me-β-CD, particularly randomly methylated-β-cyclodextrin (RAMEB) and heptakis-(2,6-di-O-methyl)-β-CD (DIMEB), often exhibit superior solubilizing capacity for many neutral, hydrophobic compounds.[4] However, the anionic nature of SBE-β-CD can provide a specific advantage for complexing positively charged (cationic) drug molecules.[5]
The choice between them often depends on the specific drug properties. Phase solubility studies are essential to determine the stability constant (Ks) and complexation efficiency for a given drug-cyclodextrin pair. A higher Ks value indicates a stronger interaction and more stable complex formation.
Table 1: Comparative Solubilization of Poorly Water-Soluble Drugs
| Drug | Cyclodextrin | Stability Constant (Ks, M-1) | Solubility Enhancement (Fold Increase) | Reference |
|---|---|---|---|---|
| Docetaxel | SBE-β-CD | ~15,000 | >1000 | [6][7] |
| Diclofenac Sodium | SBE-β-CD | 5010 | Significant | [8] |
| Diclofenac Sodium | Me-β-CD | 2890 | Significant | [8] |
| Carbamazepine | SBE-β-CD | 950 | 25 | [9] |
| Progesterone | SBE-β-CD (DS=7) | ~4,000 | ~400 | [10] |
| Progesterone | HP-β-CD | ~12,000 | ~1200 |[10] |
Note: Data are compiled from various sources and experimental conditions may differ. DS refers to the degree of substitution.
Safety and Toxicity Profile
The most critical differentiator for in-vivo applications, particularly for parenteral routes of administration, is the safety profile. SBE-β-CD is widely recognized for its excellent safety and low toxicity.[11][12] It is renally cleared intact and exhibits negligible hemolytic activity because the bulky, charged sulfobutyl ether groups prevent it from extracting cholesterol from cell membranes.[13][14] This favorable safety profile has led to its approval by the FDA in numerous injectable drug products, where it is marketed as Captisol®.[2][11]
In contrast, Me-β-CD derivatives are known to be significantly more toxic.[15] Their ability to interact with and extract membrane lipids, particularly cholesterol, leads to dose-dependent cytotoxicity and hemolytic activity.[16][17] This property, while useful for in-vitro research (e.g., studying lipid rafts), severely restricts their use in parenteral formulations.[18]
Table 2: Comparative Hemolytic Activity and Cytotoxicity
| Cyclodextrin | Hemolytic Activity | Primary Cytotoxicity Mechanism | Suitability for Parenteral Use | Reference |
|---|---|---|---|---|
| SBE-β-CD | Very Low / Negligible | Minimal membrane interaction | High | [10][13][19] |
| Me-β-CD (RAMEB/DIMEB) | High | Cholesterol extraction from cell membranes | Very Low / Not Recommended |[15][17][18] |
Experimental Protocols
Protocol 1: Phase Solubility Study
This experiment determines the effect of the cyclodextrin on the aqueous solubility of a drug and allows for the calculation of the stability constant (Ks).
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM SBE-β-CD or Me-β-CD) in a relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4).[20]
-
Add an excess amount of the poorly soluble drug to each solution in separate vials. The amount should be sufficient to ensure a saturated solution with solid drug remaining.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to reach equilibrium.[21]
-
After equilibration, centrifuge the samples to pellet the excess, undissolved drug.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[22]
-
Plot the total drug concentration (molarity) against the cyclodextrin concentration (molarity).
-
If the plot is linear (AL-type diagram), calculate the stability constant (Ks) from the slope and the intrinsic solubility of the drug (S0, the y-intercept) using the Higuchi-Connors equation: Ks = Slope / (S0 * (1 - Slope))
Figure 2: Workflow for a typical phase solubility study.
Protocol 2: In Vitro Hemolysis Assay
This assay assesses the potential of the cyclodextrin to damage red blood cells, a key indicator of toxicity for parenteral formulations.
Methodology:
-
Obtain fresh whole blood (e.g., human or rabbit) containing an anticoagulant (e.g., heparin).
-
Isolate red blood cells (RBCs) by centrifugation, removing the plasma and buffy coat. Wash the RBCs three times with isotonic phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the washed RBCs in PBS to create a final RBC suspension (e.g., 2% v/v).
-
Prepare a range of cyclodextrin concentrations in PBS.
-
In a microplate or microcentrifuge tubes, mix the RBC suspension with the cyclodextrin solutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs in a hypotonic solution like deionized water for 100% hemolysis).
-
Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifuge the tubes to pellet intact RBCs and cell debris.
-
Transfer the supernatant to a new microplate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of hemolysis for each cyclodextrin concentration relative to the positive and negative controls: % Hemolysis = [(Abssample - Absnegative) / (Abspositive - Absnegative)] * 100
Summary and Recommendations
The choice between Sulfobutylether-β-cyclodextrin and Methyl-β-cyclodextrin is primarily dictated by the intended route of administration and the specific properties of the drug candidate.
Figure 3: Decision logic for selecting between SBE-β-CD and Me-β-CD.
-
For Parenteral Formulations (Intravenous, Intramuscular): SBE-β-CD is the unequivocal choice. Its proven safety, low toxicity, and regulatory acceptance make it the industry standard for injectable products requiring a solubilizing excipient.[17][23]
-
For Oral, Topical, or In-Vitro Applications: Both cyclodextrins can be considered. The decision should be based on empirical data from phase solubility and stability studies. Me-β-CD may offer higher solubilization for certain neutral drugs , but its potential for local irritation (in topical/oral use) must be evaluated.[4]
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. ijpsonline.com [ijpsonline.com]
- 5. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publishing.emanresearch.org [publishing.emanresearch.org]
- 9. Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. icyclodextrin.com [icyclodextrin.com]
- 15. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cyclodextrins: Emerging Medicines of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cyclolab.hu [cyclolab.hu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 2.2. Phase Solubility Study [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl-β-Cyclodextrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of Methyl-β-cyclodextrin, a frequently used cyclic oligosaccharide. While generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before disposal, it is important to handle Methyl-β-cyclodextrin with care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or chemical goggles.[1]
-
Hand Protection: Impervious gloves are recommended.[1]
-
Respiratory Protection: In case of dust generation, use a particulate respirator.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Spill Management: In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Disposal Procedures
According to multiple safety data sheets, Methyl-β-cyclodextrin is not considered a hazardous substance under OSHA 29 CFR 1910.1200 and is not classified as hazardous according to Regulation (EC) No 1272/2008.[1][2][3][4] However, proper disposal is still necessary.
Step-by-Step Disposal Plan:
-
Consult Local Regulations: Before proceeding with any disposal method, consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure compliance with all regional and national regulations.[1][5]
-
Unused or Surplus Material:
-
Contaminated Material or Small Quantities:
-
For small, contaminated quantities, place the waste in a clearly labeled, sealed container.
-
The primary disposal options, after consulting with waste management authorities, include:
-
-
Empty Containers:
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | Not considered a hazardous substance according to OSHA 29 CFR 1910.1200 and Regulation (EC) No 1272/2008. | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Aquatic Hazard | Not classified as hazardous to the aquatic environment. Water hazard class 1 (Self-assessment): slightly hazardous for water. | [3][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl-β-cyclodextrin.
Caption: Disposal decision workflow for Methyl-β-cyclodextrin.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methyl-β-cyclodextrin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl-β-cyclodextrin, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling Methyl-β-cyclodextrin in a powdered or dissolved state, the following personal protective equipment is essential to prevent exposure:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be equipped with side shields to protect against splashes and airborne particles. |
| Goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Impervious gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is recommended if dust is generated. |
Operational Plan for Handling Methyl-β-cyclodextrin
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the container is tightly sealed when not in use.
2. Handling the Powdered Form:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Avoid generating dust during handling.[2] Use appropriate tools, such as a spatula, for transferring the powder.
-
Wear the recommended PPE, including a dust mask or respirator.
-
In case of a spill, use dry clean-up procedures.[2] Do not use methods that will generate dust. Sweep or vacuum the spilled material into a sealed, labeled container for disposal.
3. Preparing Solutions:
-
When dissolving Methyl-β-cyclodextrin, add the powder slowly to the solvent to prevent splashing.
-
Ensure adequate ventilation during the preparation of solutions.
-
If heating is required, do so in a controlled manner to avoid uncontrolled boiling or splashing.
4. Handling Solutions:
-
Always wear safety glasses and gloves when handling solutions of Methyl-β-cyclodextrin.
-
Avoid direct contact with the solution. In case of skin contact, wash the affected area thoroughly with soap and water.[2]
-
If the solution comes into contact with your eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[1]
Disposal Plan
Proper disposal of Methyl-β-cyclodextrin and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Methyl-β-cyclodextrin (Solid and Solutions):
-
Dispose of waste material in accordance with local, regional, and national regulations.[3]
-
Options for disposal may include incineration in a licensed facility or burial in a designated landfill.[2]
-
Do not dispose of Methyl-β-cyclodextrin down the drain unless permitted by local regulations.
2. Contaminated Materials:
-
Any materials, such as paper towels or gloves, that come into contact with Methyl-β-cyclodextrin should be disposed of as chemical waste.
-
Place these materials in a sealed and labeled waste container.
3. Empty Containers:
-
Decontaminate empty containers before disposal.[2]
-
Observe all label safeguards until the containers are cleaned and destroyed.[2]
Experimental Workflow for Handling Methyl-β-cyclodextrin
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
